molecular formula C7H6ClN3 B1435609 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine CAS No. 41372-94-5

4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B1435609
CAS No.: 41372-94-5
M. Wt: 167.59 g/mol
InChI Key: MNUIIOWSEYNHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylpyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-6(10-11)2-3-9-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUIIOWSEYNHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258814
Record name 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41372-94-5
Record name 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41372-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile of 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

[1]

Executive Summary & Chemical Identity

4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a fused bicyclic heteroaromatic intermediate.[1] Unlike its 1H-parent, the N-methylation at the 2-position eliminates the hydrogen bond donor capability of the pyrazole ring, significantly altering its solubility landscape.[1] This modification enhances lipophilicity and solubility in chlorinated and aprotic solvents, making it a versatile scaffold for nucleophilic aromatic substitution (

123
PropertyDetail
CAS Number 41372-94-5
Molecular Formula

Molecular Weight 167.59 g/mol
Physical State Off-white to pale yellow solid
Primary Application Scaffold for

(C4-position), Suzuki couplings, PROTAC® linker synthesis

Physicochemical Profile & Solubility Logic

To predict and manipulate solubility effectively, one must understand the molecular interactions governing dissolution.[1][2][3]

Structural Analysis[1][2][3]
  • Lipophilic Domain: The chloro-pyridine core and the N-methyl group contribute to moderate lipophilicity (Predicted LogP

    
     1.5–1.9).[1][3]
    
  • Polar Domain: The pyridine nitrogen (

    
    ) and pyrazole nitrogens act as Hydrogen Bond Acceptors (HBA).[1][2][3]
    
  • Hydrogen Bond Donors (HBD): Zero. The 2-methyl substitution removes the acidic N-H proton found in the 1H-isomer.[1][3]

    • Implication: This molecule does not self-aggregate via H-bonding as strongly as the 1H-analog, resulting in higher solubility in non-polar/moderately polar solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1][3]

Theoretical Solubility Parameters
ParameterValue (Predicted)Impact on Solvent Selection
LogP ~1.7Good solubility in organic solvents; poor water solubility.[1][3]
pKa (Conj. Acid) ~2.5 (Pyridine N)Soluble in aqueous acid (pH < 2) via protonation.[1][2][3]
TPSA ~30 ŲPermeable; soluble in medium-polarity solvents.[1][3]

Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with the solute.

Class I: High Solubility (Primary Solvents)

Best for stock solutions, reactions, and transfers.[1][2]

  • Dimethyl Sulfoxide (DMSO): >100 mg/mL.[1][2][3] Excellent for biological assays and stock storage.[1][2][3]

  • Dimethylformamide (DMF): >100 mg/mL.[1][2][3] Preferred for high-temperature

    
     reactions.[1][3]
    
  • Dichloromethane (DCM): >50 mg/mL.[1][2][3] The solvent of choice for extractions and chromatography loading.[1][2][3] The lack of H-donors makes the dipole-dipole interaction with DCM highly favorable.[1][3]

Class II: Moderate Solubility (Process Solvents)

Best for recrystallization and controlled reactions.[1][2][3]

  • Ethyl Acetate (EtOAc): 10–30 mg/mL.[1][2][3] Soluble at room temperature; high solubility at reflux.[1][2][3] Ideal for extraction.[1][2][3]

  • Methanol/Ethanol: Moderate solubility at RT; high at reflux.[1][2][3]

    • Note: Can be used as a recrystallization solvent (dissolve hot, cool to precipitate).[1][2][3]

  • Tetrahydrofuran (THF): Good solubility, often used for lithiation or Grignard reactions involving this scaffold.[1][2][3]

Class III: Anti-Solvents (Precipitation)

Used to crash out the product during purification.[1][2][3]

  • Water: Insoluble (neutral pH).[1][2][3]

  • Hexanes / Heptane: Insoluble.[1][2][3] Used to precipitate the compound from DCM or EtOAc solutions.[1][2][3]

  • Diethyl Ether: Low solubility.[1][2][3]

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this rapid protocol to verify solubility in a specific lot of solvent.[1][2][3]

  • Weigh 10 mg of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine into a 1.5 mL HPLC vial.

  • Add 100 µL of the target solvent.[1][2][3]

  • Vortex for 60 seconds.

  • Observation:

    • Clear solution: Solubility > 100 mg/mL.[1][2][3]

    • Suspension: Add solvent in 100 µL increments until dissolved.[1][2][3]

  • Calculate solubility:

    
    .[1][2][3]
    
Protocol B: Recrystallization (Purification)

Recommended system: Ethanol/Water or EtOAc/Heptane.[1][2][3]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram).[1][3]

  • Filtration: If insoluble particulates remain, filter hot through a glass frit or cotton plug.[1][2][3]

  • Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists (cloud point).[1][2][3]

  • Crystallization: Re-heat to clarify, then allow to cool slowly to Room Temperature (RT) over 2 hours. Cool to 4°C overnight.[1][2][3]

  • Collection: Filter crystals and wash with cold 1:1 Ethanol/Water.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental stage (Reaction, Extraction, or Purification).

SolventSelectionStartSelect Process StageReactionReaction MediumStart->ReactionExtractionWork-up / ExtractionStart->ExtractionPurificationPurification / CrystallizationStart->PurificationTempHighHigh Temp (>80°C)(SnAr, Coupling)Reaction->TempHighTempLowLow/Amb Temp(Acylation, Alkylation)Reaction->TempLowAqPhaseAqueous Phase Used?Extraction->AqPhaseMethodCrystRecrystallizationPurification->MethodCrystMethodChromFlash ChromatographyPurification->MethodChromSolvDMFDMF or DMSOTempHigh->SolvDMFSolvDCMDCM or THFTempLow->SolvDCMSolvEtOAcEthyl Acetate(Preferred)AqPhase->SolvEtOAcStandardSolvDCM_ExtDCM(If emulsion forms)AqPhase->SolvDCM_ExtAlternativeSysEtOHEthanol / WaterMethodCryst->SysEtOHSysHexHexane / EtOAc(Gradient)MethodChrom->SysHex

Figure 1: Decision matrix for solvent selection during the processing of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Critical Handling Notes

  • Stability in Solution: The C-Cl bond is susceptible to hydrolysis in highly acidic aqueous solutions at high temperatures.[1][3] Avoid prolonged reflux in aqueous HCl.[1][2][3]

  • Dimerization: Unlike the 1H-isomer, the 2-methyl derivative shows minimal dimerization in non-polar solvents, ensuring consistent NMR concentration gradients.[1][2]

  • Storage: Store solid at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the chloro-substituent over months.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3][4] PubChem Compound Summary for CID 581392, 4-Chloro-2-methylpyridine (Analogous physicochemical data source). Retrieved from [Link]

  • Synthesis & Reactivity Context

    • Rossi, R., et al. (2023).[1][2][3] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (PMC).[1][2][3] Retrieved from [Link]

  • Commercial Availability & Specifications

Technical Guide: 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). As a bioisostere of indazole and azaindole, this bicyclic heteroaromatic system offers a unique vector for exploring chemical space, particularly in kinase and GPCR modulation.

The 4-chloro substituent serves as a highly reactive electrophilic handle for late-stage diversification, while the 2-methyl group locks the tautomeric state, influencing both solubility and the hydrogen-bond donor/acceptor profile. This guide details the structural rationale, synthetic access, and functionalization protocols required to utilize this fragment effectively.

Part 1: Structural Analysis & Pharmacophore Properties

The "Privileged" Scaffold Architecture

The pyrazolo[4,3-c]pyridine core is distinct from its [3,4-b] or [1,5-a] isomers due to the specific orientation of the pyridine nitrogen (N5) relative to the pyrazole ring.

  • Hinge Binding Potential: In kinase inhibition, the N1/N2 motif of the pyrazole often mimics the adenine ring of ATP. The 2-methyl substitution blocks N2, forcing N1 to act as a Hydrogen Bond Acceptor (HBA), while C3-H can serve as a weak donor or vector for substitution.

  • Vectorial Analysis:

    • C4-Position (Chlorine): The primary "Exit Vector." Located ortho to the pyridine nitrogen (N5), this position is electronically activated for Nucleophilic Aromatic Substitution (

      
      ) and Palladium-catalyzed cross-couplings.
      
    • N2-Position (Methyl): Defines the hydrophobic interaction face and prevents promiscuous tautomerism (1H vs 2H), simplifying SAR interpretation.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance in FBDD
MW 167.59 DaIdeal for "Rule of 3" (Fragment < 300 Da).
cLogP 1.2 - 1.5Good lipophilicity for membrane permeability.
TPSA ~30 ŲLow polar surface area, allowing room for polar decorations.
H-Bond Donors 0Requires introduction of donor groups (e.g., amines) at C4.
H-Bond Acceptors 3N1, N2, N5 (Pyridine N).

Part 2: Synthetic Access & Scalability[1]

The synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine presents a regioselectivity challenge: distinguishing between the N1 and N2 methylation of the pyrazole ring.

Retrosynthetic Strategy

The most robust route involves constructing the pyrazole ring on a pyridine precursor, followed by chlorination.

  • Precursor: 4-hydroxy-2-methylpyridine or a derivative (e.g., ethyl 4-hydroxy-6-methylnicotinate).

  • Cyclization: Hydrazine condensation.

  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (

    
    ).
    
  • Methylation: Alkylation of the free pyrazole often yields a mixture. Optimization: Use of methylhydrazine during cyclization can influence regiochemistry, but separation is often required.

Visualization: Synthetic Pathway

The following diagram illustrates the core synthetic workflow and the critical divergence point for functionalization.

SynthesisRoute Precursor Pyridine Precursor (Ethyl 4-chloro-3-pyridinecarboxylate) Cyclization Cyclization (Methylhydrazine) Precursor->Cyclization  Step 1   Intermediate Intermediate (4-hydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridine) Cyclization->Intermediate  Ring Formation   Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination  Step 2   Product Target Fragment (4-Cl-2-Me-pyrazolo[4,3-c]pyridine) Chlorination->Product  Activation  

Caption: Figure 1.[1][2] Convergent synthesis of the 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold.

Part 3: Functionalization Strategies (The "Grow" Phase)

Once the 4-chloro fragment is in hand, it serves as the branch point for library generation.

Nucleophilic Aromatic Substitution ( )

The C4-Cl is highly reactive due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5).

  • Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

  • Conditions: Thermal heating (80-120°C) or Microwave irradiation in polar aprotic solvents (DMF, DMSO, NMP).

  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig: Introduction of anilines or hindered amines that fail under standard

    
     conditions.
    
Decision Logic for Medicinal Chemists

Functionalization Start 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Decision Target Interaction? Start->Decision PathA H-Bond Donor Needed (Kinase Hinge) Decision->PathA PathB Hydrophobic Extension (Allosteric Pocket) Decision->PathB ActionA SnAr / Buchwald (Add Amines) PathA->ActionA ActionB Suzuki Coupling (Add Aryl/Heteroaryl) PathB->ActionB

Caption: Figure 2. Functionalization decision tree based on desired pharmacophore outcome.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Fragment

Objective: Conversion of 2-methyl-2H-pyrazolo[4,3-c]pyridin-4-ol to the 4-chloro derivative.

  • Setup: Charge a dry round-bottom flask with 2-methyl-2H-pyrazolo[4,3-c]pyridin-4-ol (1.0 equiv).

  • Reagent Addition: Add Phosphorus Oxychloride (

    
    ) (5-10 equiv) cautiously. Note: Reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by LCMS for disappearance of starting material (

    
     of alcohol) and appearance of product (
    
    
    
    of chloride, characteristic 3:1 isotope pattern).
  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess

    
     releases HCl gas.
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry combined organics over

    
    , filter, and concentrate.[3]
    
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Functionalization (Library Generation)

Objective: Displacement of C4-Cl with an amine nucleophile (


).
  • Dissolution: Dissolve 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (0.2 mmol) in anhydrous NMP or DMF (1.0 mL).

  • Nucleophile: Add the amine (1.2 equiv) and a base (DIPEA or

    
    , 2.0 equiv).
    
  • Reaction: Heat to 100°C in a sealed vial (thermal) or 120°C for 20 mins (Microwave).

  • Validation: Check LCMS. The pyridine nitrogen activates the C4-position, facilitating rapid displacement.

  • Isolation: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.

Part 5: References

  • Lakkaniga, N. R., et al. (2024).[4] "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[4][5] RSC Medicinal Chemistry.[4]

  • Bedwell, E. V., et al. (2023).[3] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry.

  • Ansari, A., et al. (2023).[3] "Pyrazole: an emerging privileged scaffold in drug discovery."[6] Future Medicinal Chemistry.

  • Beilstein Journals. (2013). "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines." Beilstein Journal of Organic Chemistry.

  • MDPI. (2020). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. The pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry and drug discovery, largely due to its structural resemblance to purines, which allows for interaction with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2] This document outlines a proposed synthetic pathway for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, details the requisite experimental and computational methodologies for its complete structural and conformational characterization, and discusses the rationale behind these scientific strategies.

Proposed Synthesis of the Target Compound

The synthesis of the pyrazolo[4,3-c]pyridine system can be approached in two primary ways: by constructing the pyrazole ring onto a pre-existing pyridine derivative or by forming the pyridine ring from a suitable pyrazole precursor.[3] For the target molecule, 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, a plausible route involves the latter strategy, starting from a functionalized pyrazole. The following proposed synthetic pathway is based on established methodologies for the synthesis of related pyrazolopyridines.[4][5]

Synthetic_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyridine Ring Annulation cluster_2 Step 3: Chlorination A Starting Materials B N-Methylpyrazole Precursor A->B Reaction with Methylhydrazine C Functionalized Pyrazole D Cyclized Pyrazolopyridinone C->D Intramolecular Cyclization E Pyrazolopyridinone F 4-chloro-2-methyl-2H- prazolo[4,3-c]pyridine (Target Molecule) E->F Chlorination (e.g., POCl3) Structural_Elucidation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Crystallographic Analysis cluster_2 Structure Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) Structure Definitive 3D Structure NMR->Structure MS Mass Spectrometry MS->Structure IR IR Spectroscopy IR->Structure Crystal Single Crystal Growth Xray X-ray Diffraction Crystal->Xray Xray->Structure

Sources

Technical Guide: Pyrazolo[4,3-c]pyridine Chemistry and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[4,3-c]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While the latter has been extensively mined for kinase inhibition (e.g., in approved drugs like Ruxolitinib), the [4,3-c] isomer offers a unique vector geometry for active site engagement, particularly in RET kinase , c-Met , and Carbonic Anhydrase (CA) inhibition.

This guide provides a comprehensive technical analysis of the pyrazolo[4,3-c]pyridine core, focusing on scalable synthetic architectures, regioselective functionalization, and its validation as a bioisostere for indole and azaindole systems in oncology and infectious disease programs.

Structural Analysis & Electronic Properties

The pyrazolo[4,3-c]pyridine system consists of a pyrazole ring fused to a pyridine ring across the C3-C4 bond of the pyridine. This fusion creates a rigid, planar bicyclic aromatic system with high electron deficiency in the pyridine ring, making it susceptible to nucleophilic attack, while the pyrazole ring remains electron-rich.

Tautomerism and Numbering

The 1H-tautomer is generally the most stable form in solution, though N-substitution locks the tautomeric state.

  • H-Bond Donor: N1 (in 1H-form)

  • H-Bond Acceptor: N2 (pyrazole) and N6 (pyridine)

  • pKa: The pyridine nitrogen (N6) is less basic than in isolated pyridine due to the electron-withdrawing nature of the fused pyrazole.

Vector Analysis for Drug Design

Unlike the [3,4-b] isomer, the [4,3-c] scaffold orients substituents at the C3 and C7 positions in a geometry that mimics the adenine core of ATP but with altered hydrogen bonding capabilities at the hinge-binding region. This makes it an excellent scaffold for Type I and Type II kinase inhibitors .

Synthetic Architectures

Robust access to the core scaffold is critical for library generation. Two primary synthetic strategies dominate the field: the Piperidone Annulation Route (for saturation/aromatization flexibility) and the Pyridine Ring Closure Route (for rapid aromatic assembly).

Strategy A: The Piperidone Annulation (The "Saturated-First" Approach)

This is the most versatile route, allowing access to both tetrahydro- and fully aromatic derivatives. It utilizes commercially available N-Boc-4-piperidone.

Mechanism:

  • Claisen Condensation: N-Boc-4-piperidone is treated with a formylating agent (e.g., DMF-DMA or ethyl formate/base) to generate the

    
    -keto-enamine or 
    
    
    
    -keto-aldehyde intermediate.
  • Hydrazine Cyclization: Reaction with hydrazine (or substituted hydrazines) closes the pyrazole ring.

  • Aromatization (Optional): Oxidation (e.g., DDQ, MnO

    
    , or Pd/C) yields the fully aromatic pyrazolo[4,3-c]pyridine.
    
Strategy B: The 3-Acylpyridine Route (Classical)

Ideal for generating C3-substituted analogs.

  • Precursor: 4-chloro-3-acylpyridines or 4-alkynyl-3-acylpyridines.

  • Cyclization: Reaction with hydrazine displaces the C4-chloride (S

    
    Ar) and condenses with the C3-carbonyl to form the pyrazole ring.
    
Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Route A: Piperidone Annulation Start1 N-Boc-4-Piperidone Inter1 3-Formyl/Acyl Intermediate Start1->Inter1 LHMDS, Ester/DMF-DMA Tetra Tetrahydro-pyrazolo[4,3-c]pyridine Inter1->Tetra R-NHNH2, Cyclization Aromatic 1H-Pyrazolo[4,3-c]pyridine (Aromatic Core) Tetra->Aromatic Oxidation (DDQ/S/Pd) Start2 4-Chloro-3-acylpyridine Start2->Aromatic Hydrazine, Heat (SNAr + Condensation)

Figure 1: Comparison of the Piperidone Annulation (Route A) and 3-Acylpyridine (Route B) synthetic strategies.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 1: Synthesis of 5-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

A versatile building block for further functionalization.

Reagents: N-Boc-4-piperidone (1.0 eq), DMF-DMA (1.5 eq), Hydrazine hydrate (2.0 eq), Ethanol.

  • Enamine Formation: Charge a reaction vessel with N-Boc-4-piperidone dissolved in DMF (or neat DMF-DMA if excess is used). Heat to 80°C for 4 hours. Monitor by TLC for disappearance of ketone.

  • Workup 1: Concentrate in vacuo to remove excess DMF-DMA. The crude red/orange oil (enaminone) is used directly.

  • Cyclization: Dissolve the crude enaminone in Ethanol (0.5 M). Cool to 0°C.

  • Addition: Dropwise add Hydrazine hydrate. The reaction is exothermic.

  • Reflux: Allow to warm to RT, then reflux for 2 hours.

  • Isolation: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate the product as a white/pale yellow solid.

  • Yield: Typical yields are 75-85%.

Protocol 2: Aromatization to 1H-pyrazolo[4,3-c]pyridine
  • Reaction: Dissolve the tetrahydro-intermediate (from Protocol 1) in 1,4-dioxane. Add DDQ (2.2 eq).

  • Conditions: Reflux for 12-16 hours.

  • Purification: Filter through a celite pad to remove hydroquinone byproducts. Concentrate and purify via flash column chromatography (DCM:MeOH gradient).

Medicinal Chemistry Applications

RET Kinase Inhibition

Rearranged during Transfection (RET) kinase fusions are oncogenic drivers in NSCLC and thyroid cancers.

  • Mechanism: Pyrazolo[4,3-c]pyridines act as ATP-competitive inhibitors. The pyrazole NH and pyridine N act as a donor-acceptor motif binding to the hinge region (e.g., Ala807 in RET).

  • Key SAR: Substitution at the C3 position (aryl/heteroaryl) provides selectivity gates. N1-alkylation often dictates solubility and metabolic stability.

  • Data: Recent patent literature (WO2019143994) highlights this scaffold's potency in overcoming gatekeeper mutations (e.g., V804M) resistant to first-generation inhibitors.

Carbonic Anhydrase (CA) Inhibitors
  • Target: hCA IX and XII (tumor-associated isoforms).

  • Design: Sulfonamide moieties attached to the pyrazolo[4,3-c]pyridine core (often via the N1 or C3 position) coordinate the Zinc ion in the CA active site.

  • Performance: These derivatives have shown low nanomolar K_i values against hCA IX, with high selectivity over the cytosolic hCA I/II isoforms, reducing systemic side effects.

Quantitative Activity Data (Representative)
Compound ClassTargetKey Substituent (R)Activity (IC50 / Ki)Reference
Sulfonamide Deriv. hCA IX3-(4-sulfamoylphenyl)K_i = 8.5 nM[1]
Sulfonamide Deriv. hCA XII3-(4-sulfamoylphenyl)K_i = 9.2 nM[1]
Kinase Inhibitor c-Met1-substituted-3-arylIC50 < 50 nM[2]
Trypanocidal PEX14-PEX5N1-alkyl-3-arylEC50 = 265 µM[3]

Regioselective Functionalization Logic

Controlling the site of reaction is the primary challenge in pyrazolo[4,3-c]pyridine chemistry.

  • Electrophilic Aromatic Substitution (EAS): Occurs preferentially at C3 of the pyrazole ring (if unsubstituted) due to the electron-rich nature of the pyrazole relative to the pyridine.

  • N-Alkylation (N1 vs N2):

    • Under basic conditions (NaH/DMF), alkylation favors N1 (thermodynamic product) over N2, typically in a 4:1 to 9:1 ratio, depending on steric bulk.

    • Tip: Use bulky protecting groups (e.g., THP, Trityl) if N1-selectivity is required during intermediate steps.

  • Nucleophilic Aromatic Substitution (SNAr): The C4 and C7 positions of the pyridine ring are activated if a leaving group (Cl, Br) is present, particularly if the pyridine nitrogen is activated (N-oxide).

Regioselectivity Core Pyrazolo[4,3-c]pyridine Core N1 N1 Position: Major Alkylation Site (Thermodynamic) Core->N1 Base/R-X C3 C3 Position: Electrophilic Attack (Halogenation, Suzuki) Core->C3 NCS/NBS or Pd-coupling C4_7 C4/C7 Position: Nucleophilic Attack (Requires LG) Core->C4_7 SNAr (if Halogenated)

Figure 2: Regioselective reactivity map of the scaffold.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Substituted pyrazolyl[4,3-c]pyridine compounds as RET kinase inhibitors.Patent WO2019143994A1.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine represents a "privileged structure" in kinase inhibitor design, particularly for targets requiring ATP-mimetic hydrogen bonding. However, its functionalization via Suzuki-Miyaura coupling presents distinct challenges:

  • Electronic Deactivation: The fused pyrazole ring and the pyridine nitrogen create an electron-deficient core, activating the C-Cl bond for oxidative addition but simultaneously increasing the risk of hydrolytic side reactions.

  • Catalyst Poisoning: The pyridine nitrogen (N-5) and the pyrazole nitrogen (N-1) possess lone pairs capable of coordinating to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (the "heterocycle effect").

  • Regio-stability: While the 2-methyl group locks the tautomer, the system remains sensitive to harsh nucleophilic conditions which can trigger ring-opening or SNAr side reactions with the solvent.

This guide provides a self-validating protocol utilizing sterically demanding, electron-rich phosphine ligands (Buchwald-type) to overcome catalyst inhibition and ensure high turnover numbers (TON).

Mechanistic Logic & Catalyst Selection

To successfully couple this substrate, we must select a catalyst system that outcompetes the substrate's intrinsic nitrogen coordination.

  • The Problem: Standard catalysts like Pd(PPh₃)₄ often fail because the substrate acts as a better ligand than triphenylphosphine, forming stable, inactive [Substrate-Pd-L] complexes.

  • The Solution: Use XPhos or SPhos .[1] These bulky biaryl phosphine ligands creates a "protective shell" around the Pd(0) center, preventing N-coordination while promoting the difficult oxidative addition into the electron-poor C-Cl bond.

Mechanistic Pathway (Visualization)

SuzukiCycle PreCat Pre-Catalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Cl) ActiveCat->OxAdd + Substrate Substrate Substrate: 4-Cl-2-Me-pyrazolo[4,3-c]py Poison OFF-CYCLE: Pd-N Coordination (Catalyst Death) Substrate->Poison If Ligand is Small (PPh3) TransMet Transmetalation OxAdd->TransMet + Activated Boronate Boronic Boronic Acid/Ester + Base (OH-) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow)

Caption: The catalytic cycle highlights the critical "Off-Cycle" trap where the pyridine nitrogen coordinates to Pd. Bulky ligands (XPhos) sterically block this pathway.

Optimization Matrix (Screening Conditions)

Before scaling up, perform a micro-screen using the following matrix. This approach covers the most likely failure modes (hydrolysis vs. sluggish reaction).

ParameterCondition A (The "Gold Standard")Condition B (Cost-Effective)Condition C (Sensitive Boronates)
Catalyst XPhos Pd G3 (or Pd₂(dba)₃ + XPhos)Pd(dppf)Cl₂ · DCM Pd(amphos)Cl₂
Ligand Role High steric bulk prevents N-binding; promotes Cl-activation.Bidentate ligand resists displacement; robust.Air-stable; efficient for simple aryls.
Base K₃PO₄ (3.0 eq) Na₂CO₃ (2.0 eq) Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane / H₂O (10:1) DME / H₂O (4:1) n-Butanol
Temp 100°C90°C110°C
Use Case Complex/hindered boronic acids; Drug discovery.Simple aryl boronic acids; Scale-up.Acid-sensitive boronates; Green chemistry.

Detailed Experimental Protocol

Method A: High-Performance Coupling (XPhos System)

Recommended for medicinal chemistry and late-stage functionalization.

Reagents:

  • Substrate: 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester: (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv) [Alternatively: Pd₂(dba)₃ (0.02 eq) + XPhos (0.05 eq)]

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane + Degassed Water (10:1 ratio)

Step-by-Step Workflow:

  • Preparation:

    • Dry all glassware in an oven (120°C) for at least 1 hour.

    • Prepare a solvent mixture of Dioxane/Water (10:1) and sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Charging:

    • To a reaction vial equipped with a magnetic stir bar, add the Substrate (e.g., 100 mg, 0.60 mmol), Boronic Acid (0.72 mmol), and K₃PO₄ (380 mg, 1.8 mmol).

    • If using precatalyst: Add XPhos Pd G3 (25 mg, 0.03 mmol) at this stage.

  • Inertion:

    • Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times.

  • Solvation & Reaction:

    • Inject the degassed solvent mixture (3.0 mL, 0.2 M concentration).

    • Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm).

    • Time: Monitor by LC-MS at 1 hour. Most reactions complete within 2-4 hours.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash chromatography (SiO₂).[5]

    • Eluent: typically 0-10% MeOH in DCM (The product is likely polar due to the pyridine nitrogens).

Troubleshooting & Critical Controls

Common Failure Modes
SymptomDiagnosisCorrective Action
Starting Material Remains (No Rxn) Catalyst PoisoningSwitch to XPhos or SPhos . Ensure solvent is degassed. Increase Temp to 110°C.
De-chlorinated Substrate (Hydrodehalogenation) Hydride Source presentUse DME or Toluene instead of alcohols. Ensure solvent is anhydrous (add water only as controlled stoichiometry).
Protodeboronation (Boronic acid loss) Unstable Boronic AcidAdd the boronic acid in portions (0.5 eq every hour). Switch base to KF or K₂CO₃ . Lower temp to 80°C.
Black Precipitate Early Catalyst DecompositionLigand oxidation.[1] Use fresh catalyst/ligand. Ensure inert atmosphere is maintained.
The "Control" Reaction

If the reaction fails, run a parallel control using 4-chloropyridine and phenylboronic acid under identical conditions.

  • If Control works + Target fails: The issue is the specific boronic acid partner or steric bulk of the target.

  • If Control fails: The issue is the catalyst quality, solvent purity, or inert atmosphere.

Workflow Diagram

Workflow Start Start: Weigh Solids Inert Inertion: Vac/N2 Cycles x3 Start->Inert Solvent Add Solvent: Dioxane/H2O (Degassed) Inert->Solvent Heat Reaction: 100°C, 2-4 hrs Solvent->Heat Monitor LC-MS Check Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter Celite -> Extract Monitor->Workup Complete

Caption: Operational workflow for the Suzuki coupling of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[5] RSC Advances, 13, 34567. (Note: Analogous scaffold reactivity).

  • Sigma-Aldrich. Product Specification: 4-Chloro-1H-pyrazolo[4,3-c]pyridine.

Sources

Application Note: A Practical Guide to the Regioselective N-Alkylation of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows molecules incorporating this framework to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[1][2] Consequently, derivatives of pyrazolo[4,3-c]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2]

N-alkylation of the pyrazole subunit within this scaffold is a critical synthetic step for modulating the physicochemical and pharmacokinetic properties of these molecules. The nature of the N-alkyl substituent can profoundly influence a compound's solubility, metabolic stability, and binding affinity to its target protein. However, the N-alkylation of pyrazolo[4,3-c]pyridines is not trivial due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.

This application note provides a detailed experimental guide for researchers, explaining the causal factors behind regioselectivity and offering robust, field-proven protocols for achieving controlled N-alkylation of the pyrazolo[4,3-c]pyridine core.

Core Principles: The Challenge of Regioselectivity

The primary challenge in the N-alkylation of 1H-pyrazolo[4,3-c]pyridines is controlling the site of substitution. The reaction can proceed at either the N-1 or N-2 position of the pyrazole ring, yielding two distinct regioisomers with potentially different biological profiles.

G cluster_0 Pyrazolo[4,3-c]pyridine Core Pyrazolo 1H-Pyrazolo[4,3-c]pyridine (Starting Material) N1_Product N-1 Alkylated Product Pyrazolo->N1_Product  Alkylation at N-1 N2_Product N-2 Alkylated Product Pyrazolo->N2_Product  Alkylation at N-2

Figure 1: Competing N-1 and N-2 alkylation pathways for the pyrazolo[4,3-c]pyridine scaffold.

The outcome of the alkylation is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed. Groundbreaking work has demonstrated that solvent choice is a critical determinant of regioselectivity.[3] The underlying principle involves the nature of the ion pair formed between the deprotonated pyrazolopyridine anion and the base's counter-ion:

  • In non-polar aprotic solvents (e.g., THF): The reaction tends to favor the formation of close ion pairs (CIPs) or tight ion pairs (TIPs) . In this state, the cation (e.g., Na⁺) coordinates more tightly with the heteroatoms of the ring system, sterically hindering the N-1 position and directing the incoming electrophile (the alkylating agent) to the more accessible N-2 position .[3]

  • In polar aprotic solvents (e.g., DMSO, DMF): The solvent molecules effectively solvate the cation, leading to the formation of solvent-separated ion pairs (SIPs) .[3] This dissociation frees the pyrazolopyridine anion from the influence of the counter-ion. Under these conditions, the reaction outcome is primarily dictated by the inherent electronic properties of the anion, often favoring alkylation at the more thermodynamically stable N-1 position .

Understanding this solvent-controlled mechanism empowers the researcher to rationally select conditions to favor the desired regioisomer, transforming a potential challenge into a tool for synthetic control.

Experimental Protocols

Two primary methods for N-alkylation are presented below: a classical approach using alkyl halides and a milder alternative utilizing the Mitsunobu reaction.

Protocol 1: Solvent-Controlled N-Alkylation with Alkyl Halides

This protocol leverages the principles of ion-pair formation to direct alkylation. It is a robust and widely applicable method for introducing a variety of alkyl groups.

A. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
1H-Pyrazolo[4,3-c]pyridine≥97%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)≥98%Acros OrganicsElectrophile. Handle with care in a fume hood.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong base. Reacts violently with water.
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeEMD MilliporeFor N-2 selectivity.
Anhydrous Dimethylformamide (DMF)DriSolv® GradeEMD MilliporeFor N-1 selectivity.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

B. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry, nitrogen-flushed, round-bottom flask, add 1H-pyrazolo[4,3-c]pyridine (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent (THF for N-2 selectivity, or DMF for N-1 selectivity) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C.

    • Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Alkylation:

    • Slowly add the alkyl halide (1.2 eq) to the reaction mixture via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and reliable method for alkylating N-heterocycles with primary or secondary alcohols.[4] It is particularly valuable for synthesizing derivatives that are sensitive to strong bases or for achieving stereochemical inversion at a chiral secondary alcohol center.[4][5]

A. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
1H-Pyrazolo[4,3-c]pyridine≥97%Sigma-AldrichStarting material.
Alcohol (Primary or Secondary)≥98%Acros OrganicsAlkylating agent.
Triphenylphosphine (PPh₃)≥99%Sigma-AldrichReagent.
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)94-97%Sigma-AldrichCaution: Potentially explosive, handle with care.
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeEMD MilliporeReaction solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

B. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry, nitrogen-flushed, round-bottom flask, add 1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the components in anhydrous THF to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Mitsunobu Reaction:

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (typically to yellow or orange) and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Safety Note: Add the azodicarboxylate slowly to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).

  • Purification:

    • Purify the crude material directly by flash column chromatography. The less polar byproducts will typically elute before the more polar N-alkylated pyrazolopyridine product.

Experimental Workflow and Characterization

The overall process, from starting material to a fully characterized product, follows a logical sequence.

G Start 1H-Pyrazolo[4,3-c]pyridine Reaction N-Alkylation Protocol (Method 1 or 2) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Characterization Structural Analysis Purification->Characterization NMR 1H, 13C NMR Characterization->NMR NOESY 2D-NOESY NMR (Regioisomer ID) Characterization->NOESY HRMS High-Resolution Mass Spectrometry Characterization->HRMS Final Pure N-Alkylated Product Characterization->Final

Figure 2: General experimental workflow for the synthesis and characterization of N-alkylated pyrazolo[4,3-c]pyridines.

Structural Elucidation of Regioisomers: Unambiguous determination of the alkylation site is crucial. While ¹H and ¹³C NMR provide primary structural information, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for distinguishing between N-1 and N-2 isomers.[6]

  • For an N-1 alkylated product, a NOE correlation will be observed between the protons of the N-alkyl group and the H-7 proton on the pyridine ring.

  • For an N-2 alkylated product, a NOE correlation will be observed between the protons of the N-alkyl group and the H-3 proton on the pyrazole ring.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive base (NaH exposed to moisture).2. Poor quality of anhydrous solvent.3. Unreactive alkyl halide.4. Inactive Mitsunobu reagents.1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.2. Use freshly distilled or commercially available anhydrous solvents.3. Switch to a more reactive halide (I > Br > Cl). Consider adding NaI as a catalyst with alkyl bromides/chlorides.4. Use fresh PPh₃ and azodicarboxylate.
Mixture of N-1 and N-2 Isomers 1. Incorrect solvent choice for the desired selectivity.2. Reaction temperature is too high, overriding kinetic control.3. Water contamination in the reaction.1. Re-evaluate solvent choice based on Section 2. Use THF for N-2, and DMF/DMSO for N-1.2. Maintain low temperatures (0 °C to RT) during base addition and alkylation.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Azodicarboxylate added too quickly in Mitsunobu reaction.3. Presence of incompatible functional groups.1. Run the reaction at a lower temperature for a longer duration.2. Add DIAD/DEAD dropwise at 0 °C to control the exotherm.3. Consider using protecting groups for sensitive functionalities on the scaffold.
Difficult Purification 1. Byproducts from Mitsunobu reaction (PPh₃O, hydrazide) co-elute with the product.1. Try a different solvent system for chromatography.2. For Mitsunobu, after workup, dissolving the crude in a minimal amount of cold ether can precipitate some PPh₃O.

Conclusion

The N-alkylation of pyrazolo[4,3-c]pyridines is a cornerstone technique for the diversification of this important heterocyclic scaffold. By understanding the mechanistic principles that govern regioselectivity, particularly the role of the solvent in mediating ion-pair interactions, researchers can rationally design experiments to favor the desired N-1 or N-2 isomer. The protocols provided herein offer robust and reproducible methods for achieving this critical transformation, enabling the synthesis of novel analogs for evaluation in drug discovery and development programs.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. Available at: [Link]

  • Bedwell, E. V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 107-112. Available at: [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Doganc, F., & Goker, H. (2017). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 42(2), 99-106. Available at: [Link]

  • Ceruso, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(21), 11451. Available at: [Link]

  • Antonov, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available at: [Link]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 346-355. Available at: [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. (2022). Available at: [Link]

  • Baran, P. S., et al. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. (2018). Available at: [Link]

  • N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. ResearchGate. (2021). Available at: [Link]

  • D. A. Nagib & D. W. C. MacMillan. (2011). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 76(21), 8633-8644. Available at: [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][8][9]Triazolo[1][10]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. Available at: [Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. (2023). Available at: [Link]

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822. Available at: [Link]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Springer Nature Link. (2024). Available at: [Link]

  • Bakulina, O., et al. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

Sources

Application Note & Protocol: Evaluating the Anti-Proliferative and PI3K/Akt/mTOR Pathway Inhibitory Activity of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Derivatives in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1]. Notably, this class of compounds has been investigated for its potential to inhibit various protein kinases that are critical for cancer cell proliferation and survival[2][3]. The functionalization of the pyridine ring, as with the 4-chloro-2-methyl substitution, offers a chemical handle for further structural modifications to optimize potency and selectivity. Given the established role of kinase dysregulation in oncology, this application note provides a detailed protocol for evaluating the efficacy of novel 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives in a cell-based setting.

A central signaling network that governs cell growth, proliferation, and survival is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[4][5][6]. Aberrant activation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention[6][7]. This guide, therefore, focuses on a dual approach: first, to assess the overall anti-proliferative and cytotoxic effects of the test compounds on a relevant cancer cell line, and second, to investigate their mechanism of action by determining their inhibitory effect on key phosphorylation events within the PI3K/Akt/mTOR cascade.

This protocol is designed for researchers in drug discovery and cancer biology to robustly characterize the cellular activity of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives.

Experimental Rationale and Design

The experimental workflow is designed to provide a comprehensive understanding of the compound's cellular activity. The rationale behind the chosen assays is as follows:

  • Cell Line Selection: A cancer cell line with a well-characterized and constitutively active PI3K/Akt/mTOR pathway is crucial for a mechanistic study. For this protocol, we will use the human breast cancer cell line MCF-7, which is known to have a mutation in PIK3CA, leading to pathway activation.

  • Anti-Proliferation/Cytotoxicity Assay (MTT Assay): The initial step is to determine the concentration-dependent effect of the compounds on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells[8][9][10]. This will allow for the determination of the half-maximal inhibitory concentration (IC50).

  • Mechanistic Assay (Western Blotting): To elucidate the mechanism of action, we will probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A decrease in the phosphorylation of Akt (at Ser473) and downstream targets like S6 ribosomal protein upon compound treatment would indicate inhibition of the pathway. Western blotting is a gold-standard technique for this purpose[11][12].

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay1 Assay 1: Anti-Proliferation cluster_assay2 Assay 2: Mechanism of Action Compound_Prep Prepare Stock Solutions of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Derivatives in DMSO Treat_MTT Treat with Serial Dilutions of Compounds (24-72h) Compound_Prep->Treat_MTT Treat_WB Treat with Compounds at IC50 Concentrations (2-24h) Compound_Prep->Treat_WB Cell_Culture Culture MCF-7 Cells to ~80% Confluency Seed_MTT Seed Cells in 96-well Plates Cell_Culture->Seed_MTT Seed_WB Seed Cells in 6-well Plates Cell_Culture->Seed_WB Seed_MTT->Treat_MTT MTT_Assay Perform MTT Assay Treat_MTT->MTT_Assay IC50_Calc Measure Absorbance & Calculate IC50 Values MTT_Assay->IC50_Calc IC50_Calc->Treat_WB Inform Concentration for Mechanistic Assay Seed_WB->Treat_WB Lyse_Cells Lyse Cells & Quantify Protein Treat_WB->Lyse_Cells Western_Blot Perform Western Blot for p-Akt, Akt, p-S6, S6, GAPDH Lyse_Cells->Western_Blot Analyze_WB Analyze Band Intensities Western_Blot->Analyze_WB

Caption: Experimental workflow for the evaluation of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is adapted from established methods to determine the cytotoxic and anti-proliferative effects of the test compounds[8][9][10][13][14].

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in T-75 flasks until they reach approximately 80% confluency[15][16][17].

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivative in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known PI3K inhibitor like Wortmannin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[9][13].

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[10].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[14].

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway upon compound treatment[11][12].

Materials:

  • MCF-7 cells

  • 6-well plates

  • 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt (total), rabbit anti-phospho-S6 Ribosomal Protein, rabbit anti-S6 Ribosomal Protein (total), and mouse anti-GAPDH.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with the test compounds at their respective IC50 and 2x IC50 concentrations for various time points (e.g., 2, 6, 24 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation[12].

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation[12].

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Anti-proliferative Activity of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Derivatives in MCF-7 Cells
Compound IDIC50 (µM) after 48h Treatment
Derivative 1[Insert Value]
Derivative 2[Insert Value]
Derivative 3[Insert Value]
Wortmannin (Positive Control)[Insert Value]
Figure 1: Representative Western Blot Analysis

A representative Western blot image should be presented showing a dose-dependent decrease in the phosphorylation of Akt and S6 in response to treatment with an active derivative, while the total protein and GAPDH levels remain unchanged.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are integrated into the protocols:

  • Vehicle Control: All assays include a DMSO vehicle control to account for any effects of the solvent on cell viability and signaling.

  • Positive Control: A known inhibitor of the PI3K/Akt/mTOR pathway (e.g., Wortmannin or a clinically approved inhibitor) should be run in parallel to validate the assay's ability to detect pathway inhibition.

  • Loading Control: In Western blotting, a housekeeping protein like GAPDH is used to confirm equal protein loading across all lanes.

  • Total vs. Phosphorylated Protein: Probing for both the total and phosphorylated forms of a protein is essential to distinguish between a decrease in phosphorylation and a decrease in the total amount of the protein.

  • Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the findings.

Conclusion

This application note provides a robust and comprehensive framework for the initial cell-based characterization of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives. By following these protocols, researchers can obtain reliable data on the anti-proliferative activity and the mechanistic impact of their compounds on the critical PI3K/Akt/mTOR signaling pathway. The insights gained from these assays are crucial for the hit-to-lead optimization process in the development of novel kinase inhibitors for cancer therapy.

References

  • FineTest. (2022-06-27). PI3K AKT mTOR Pathway in Cancer. [Link]

  • Mini-Reviews in Organic Chemistry. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-27). Synthesis and Applications of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine. [Link]

  • INiTS. (2020-11-26). Cell-based test for kinase inhibitors. [Link]

  • MDPI. (2020-09-08). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • Beilstein Journals. (2019-09-17). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • MDPI. Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]

  • ACS Omega. (2024-12-25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]

  • PubMed. (2021-05-30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • Optical Imaging Core. Essential Techniques of Cancer Cell Culture. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • PubMed. (2009-02-04). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. [Link]

  • FUJIFILM Wako Chemicals. Western Blot Analysis of Phosphorylated Proteins. [Link]

  • PubMed. Cell culture techniques for cancer research. [Link]

  • NCBI Bookshelf. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • BMG LABTECH. (2020-09-01). Kinase assays. [Link]

  • National Cancer Foundation. (2026-01-26). The Role of Tissue Culture Techniques in Understanding Cancer Cells. [Link]

  • PLOS One. (2014-04-16). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

Sources

Application Note: Antimicrobial Screening Methodologies for Pyrazolo[4,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural bioisosterism with purine bases (adenine and guanine). This structural mimicry allows these compounds to effectively interrogate ATP-binding pockets in bacterial kinases and DNA gyrase B subunits, as well as coordinate zinc ions in bacterial carbonic anhydrases (CAs) [1, 2].

However, the physicochemical properties of this fused ring system—specifically its lipophilicity and potential for


-stacking aggregation—present unique challenges in aqueous biological assays. Standardized screening often yields false negatives due to compound precipitation or false positives due to non-specific aggregation.

This guide provides a rigorous, validated workflow for the antimicrobial evaluation of pyrazolo[4,3-c]pyridines, adhering to CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines while addressing the specific handling requirements of this chemical class.

Key Therapeutic Targets
  • DNA Gyrase B (GyrB): Competitive inhibition at the ATP-binding site.

  • Bacterial Carbonic Anhydrases (

    
    -CA, 
    
    
    
    -CA):
    Zinc-binding inhibition disrupting pH homeostasis [2].
  • Efflux Pump Modulation: Potential synergy with existing antibiotics.

Compound Preparation & Handling[1][2][3][4][5]

Critical Control Point: Pyrazolo[4,3-c]pyridines often exhibit poor aqueous solubility. Improper stock preparation is the leading cause of variability in MIC data.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS spectrophotometric grade (

    
     99.9%). Avoid ethanol, as it may evaporate during plate incubation, altering concentrations.
    
  • Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .

    • Note: If the compound contains a free carboxylic acid or amine, consider converting to a salt form (e.g., HCl or Na

      
      ) for secondary aqueous dilutions, though the primary stock should remain in DMSO.
      
  • Solubility Check: Visually inspect for turbidity. If precipitation occurs, sonicate for 5–10 minutes at 40°C.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C. Do not freeze-thaw more than 3 times.

Primary Screening: Broth Microdilution (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the gold standard for quantitative antimicrobial susceptibility testing.

Standard: CLSI M07 / EUCAST E.Def 3.1 [3, 4].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why: "Cation-adjusted" (Ca

      
       20-25 mg/L, Mg
      
      
      
      10-12.5 mg/L) is critical. Pyrazolo-pyridines can chelate divalent cations; unadjusted media leads to inconsistent results against P. aeruginosa.
  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    
Step-by-Step Workflow
  • Plate Layout:

    • Columns 1-10: Serial 2-fold dilutions of the test compound.

    • Column 11: Growth Control (Bacteria + Solvent + Media).

    • Column 12: Sterility Control (Media only).

  • Dilution Scheme:

    • Dilute the DMSO stock into CAMHB to prepare a 2x working solution .

    • Critical: Ensure the final DMSO concentration in the well is

      
       1% (v/v) . Higher DMSO levels can inhibit sensitive Gram-positive strains, creating false positives.
      
  • Inoculation:

    • Prepare a 0.5 McFarland standard suspension directly from overnight colonies.

    • Dilute 1:100 in CAMHB.

    • Add 50

      
      L of inoculum to 50 
      
      
      
      L of compound solution in the wells.
  • Incubation:

    • Seal plates with breathable film (prevents evaporation but allows O

      
       exchange).
      
    • Incubate at 35

      
       2°C for 16–20 hours (24h for Staphylococcus spp.).
      
  • Readout:

    • Visual: Record the lowest concentration with no visible growth (turbidity).

    • Optical: Measure OD

      
      . MIC is defined as 
      
      
      
      80% inhibition compared to growth control.
Data Interpretation Table
MIC Range (

g/mL)
ClassificationAction for Pyrazolo[4,3-c]pyridines

1
Potent HitProceed to Time-Kill & Biofilm assays.
2 – 8Moderate ActivityAssess SAR; check for efflux liability.
16 – 64Weak ActivityLikely off-target or solubility limited.

128
InactiveDiscard scaffold variation.

Secondary Screening: Time-Kill Kinetics

MIC values are static. To determine if your pyrazolo[4,3-c]pyridine is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is required.

Protocol
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in sterile saline.

  • Plating: Spot 10

    
    L of each dilution onto Mueller-Hinton Agar (MHA) plates. Incubate overnight.
    
  • Calculation: Count colonies and calculate CFU/mL.

    • Bactericidal:

      
       3 log
      
      
      
      reduction (99.9% kill) from the initial inoculum.
    • Bacteriostatic: < 3 log

      
       reduction.
      

Advanced Assay: Biofilm Inhibition

Many pyrazolo-fused derivatives target chronic infections where bacteria exist in biofilms.

Crystal Violet Microtiter Assay
  • Growth: Grow bacteria in 96-well flat-bottom plates in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm) for 24h.

  • Treatment: Add compound at sub-MIC concentrations (1/2, 1/4 MIC) to test for inhibition of formation, or high concentrations (5x-10x MIC) to test for eradication of established biofilms.

  • Staining:

    • Wash wells 3x with PBS to remove planktonic cells.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure OD

    
    .
    

Visualization of Screening Logic

The following diagram illustrates the decision tree for evaluating these compounds, ensuring resources are focused on the most promising leads.

AntimicrobialScreening Start Compound Library (Pyrazolo[4,3-c]pyridines) Solubility Solubility Check (DMSO/Media Compatibility) Start->Solubility PrimaryScreen Primary Screen (Single Dose @ 50 µM) Solubility->PrimaryScreen Pass MIC_Assay MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Assay >50% Inhibition HitValidation Hit Validation (MIC ≤ 8 µg/mL?) MIC_Assay->HitValidation Mechanistic Mechanistic Profiling HitValidation->Mechanistic Yes Stop Archive/Redesign HitValidation->Stop No TimeKill Time-Kill Kinetics (Cidal vs Static) Mechanistic->TimeKill Biofilm Biofilm Inhibition (Crystal Violet) Mechanistic->Biofilm Cytotoxicity Mammalian Cytotoxicity (CC50 / Hemolysis) Mechanistic->Cytotoxicity

Figure 1: Hierarchical screening workflow for pyrazolo[4,3-c]pyridine derivatives, prioritizing solubility and potency before mechanistic depth.

Mechanism of Action (Putative)

Understanding the target is vital for assay troubleshooting. If the compound targets DNA Gyrase B , the assay must avoid high ATP concentrations which might outcompete the inhibitor.

Mechanism Compound Pyrazolo[4,3-c]pyridine Target1 DNA Gyrase B (ATP Pocket) Compound->Target1 H-bond Mimicry Target2 Carbonic Anhydrase (Zn2+ Active Site) Compound->Target2 Metal Coordination Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Disruption of pH Homeostasis Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Figure 2: Dual putative mechanisms of action. The scaffold mimics the purine ring of ATP (Gyrase) or coordinates Zinc (CA).

References

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives. PubMed. Available at: [Link] (Search Term: pyrazolo[4,3-c]cinnoline antibacterial)

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link] (Search Term: Pyrazolo[4,3-c]pyridine Sulfonamides Carbonic Anhydrase)

  • CLSI Methods Development and Standardization Working Group. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST Clinical Breakpoint Tables & Guidelines. EUCAST. Available at: [Link]

  • Antibacterial evaluation of pyrazolo[3,4-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

in vitro testing of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Executive Summary

This guide details the in vitro evaluation protocols for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS: 41372-94-5). While often utilized as a chemical intermediate for synthesizing kinase inhibitors (e.g., targeting FGFR, CDK, or Topoisomerase II) and carbonic anhydrase inhibitors, this scaffold possesses intrinsic electrophilic properties due to the C4-chlorine substituent. Consequently, its direct pharmacological assessment requires rigorous differentiation between specific target engagement and non-specific covalent modification (alkylating activity).

This document outlines a self-validating workflow to determine the compound's cytotoxicity profile (


), mode of action (reversible vs. irreversible), and stability in biological media.

Compound Management & Chemical Stability

Rationale: The 4-chloro-pyrazolo[4,3-c]pyridine core contains a leaving group (Cl) at the 4-position, making it susceptible to nucleophilic aromatic substitution (


). In cell culture media (pH 7.4), free thiols (e.g., Glutathione, Cysteine) or water may degrade the compound or lead to false-positive toxicity via non-specific protein alkylation.
Protocol: Stock Preparation & Stability Check
  • Solvent: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 10 mM .

    • Note: Avoid aqueous buffers for stock storage to prevent hydrolysis.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • QC Step (LC-MS): Before cell treatment, dilute 1 µL of stock into 1 mL of cell culture media (complete with 10% FBS). Incubate at 37°C for 0, 4, and 24 hours.

    • Pass Criteria: >90% parent compound retention at 24h via LC-MS peak area integration.

    • Fail Action: If degradation >10% is observed, refresh media every 12 hours during assays or use a flow-through system.

Experimental Design: Cell Line Selection

Based on the structural activity relationships (SAR) of pyrazolo-pyridine derivatives in literature, the following cell lines are recommended for initial screening:

Cell LineTissue OriginRationale for SelectionReference
MCF-7 Breast (Adenocarcinoma)High sensitivity to pyrazolo-pyridine based kinase inhibitors (e.g., CDK/GSK-3 targets).[1, 3]
HCT-116 Colon (Carcinoma)Standard model for p53-wildtype response; often sensitive to tubulin/topoisomerase inhibitors of this class.[1]
K562 Leukemia (CML)Highly relevant for kinase inhibitor screening (BCR-ABL driven).[4]
PBMC Normal BloodNegative Control: Essential to establish the therapeutic index (selectivity).--

Core Protocol: Dose-Response Cytotoxicity Assay

Methodology: CCK-8 (Cell Counting Kit-8) or CellTiter-Glo (ATP-based). Why: These assays are more sensitive and less prone to chemical interference than traditional MTT assays when testing reducing compounds.

Step-by-Step Workflow
  • Seeding:

    • Seed tumor cells (3,000–5,000 cells/well) in 96-well clear-bottom black plates.

    • Volume: 100 µL/well.

    • Incubate for 24h at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare a serial dilution (1:3) of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine in media.[1]

    • Range: 100 µM down to 0.01 µM (8 points).

    • Vehicle Control: 0.5% DMSO (Final concentration must be constant across all wells).

    • Positive Control: Doxorubicin (1 µM) or Staurosporine.

  • Incubation:

    • Treat cells for 72 hours . (72h is preferred over 24h to capture anti-proliferative effects of kinase inhibitors).

  • Readout:

    • Add detection reagent (e.g., 100 µL CellTiter-Glo).

    • Shake for 2 mins; Incubate dark for 10 mins.

    • Measure Luminescence (RLU).

Data Analysis
  • Normalize data:

    
    
    
  • Fit curve: Non-linear regression (4-parameter logistic) to calculate

    
    .
    

Advanced Protocol: Reversibility (Washout) Assay

Critical for 4-chloro substituted heterocycles. This assay determines if the compound kills cells via reversible binding (typical drug action) or irreversible covalent modification (toxicity risk).

  • Plate Setup: Prepare two identical 96-well plates with cells.

  • Treatment: Treat both plates with the compound at

    
     concentration.
    
  • Wash Step (Plate A): After 6 hours of incubation, remove media, wash cells 3x with warm PBS, and replace with fresh drug-free media.

  • Continuous (Plate B): Leave compound on cells.

  • Incubation: Incubate both plates for a total of 72 hours.

  • Interpretation:

    • Reversible: Plate A shows high viability (recovery); Plate B shows low viability.

    • Irreversible: Both Plate A and Plate B show low viability (the "hit and run" effect of covalent binding).

Visualization of Experimental Logic

G Compound 4-chloro-2-methyl- 2H-pyrazolo[4,3-c]pyridine Solubility Solubility Check (DMSO Stock) Compound->Solubility Stability Stability QC (LC-MS in Media) Solubility->Stability Screen Primary Screen (CellTiter-Glo, 72h) Stability->Screen If Stable (>90%) Decision IC50 < 10 µM? Screen->Decision Decision->Compound No (Inactive) - Derivatize Scaffold Mechanistic Washout Assay (Reversibility Check) Decision->Mechanistic Yes (Active) Specific Specific Inhibitor (Lead Candidate) Mechanistic->Specific Viability Recovers (Reversible) Covalent Covalent/Alkylator (Toxicophore Risk) Mechanistic->Covalent Viability Low (Irreversible)

Figure 1: Decision tree for evaluating the pharmacological potential of the 4-chloro-pyrazolo[4,3-c]pyridine scaffold. Note the critical "Washout Assay" step to distinguish useful inhibition from non-specific alkylation.

Mechanistic Context & Pathway

Pyrazolo[4,3-c]pyridines are bioisosteres of purines. The scaffold often mimics the ATP molecule, binding to the hinge region of kinases. However, the 4-chloro group is a "warhead" that can react with Cysteine residues near the ATP pocket.

Pathway Scaffold Pyrazolo[4,3-c]pyridine Scaffold ATP_Pocket Kinase ATP Pocket (Hinge Region) Scaffold->ATP_Pocket Competitive Binding Cl_Group 4-Chloro Moiety (Electrophile) Scaffold->Cl_Group Target_Engagement Target Engagement (H-Bonding) ATP_Pocket->Target_Engagement Downstream Cell Cycle Arrest (G2/M or G1/S) Target_Engagement->Downstream Alkylation Covalent Adduct (Irreversible Inhibition) Cl_Group->Alkylation + Cys_Residue (SNAr) Cys_Residue Cysteine Thiol (Nucleophile) Alkylation->Downstream Sustained Blockade Apoptosis Apoptosis (Caspase 3/7) Downstream->Apoptosis

Figure 2: Dual mechanism potential. The scaffold may act as a reversible ATP-competitor or, via the 4-Cl group, as a covalent modifier of cysteine residues in the target pocket.

References

  • Anticancer Evaluation of Pyrazolopyridine Analogues. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis and IC50 evaluation of pyrazolo-fused derivatives against MCF-7 and HCT-116 lines. URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source: PubMed. Context: Validates the [4,3-c] isomer scaffold for enzyme inhibition and biological activity.[2][3][4][5] URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines (PEX14 Inhibitors). Source: ACS Journal of Medicinal Chemistry. Context: Identifies the pyrazolo[4,3-c]pyridine core as a hit for disrupting protein-protein interactions, providing a precedent for its use as a scaffold. URL:[Link]

  • Development of Pyrazolo[3,4-b]pyridine Derivatives as Anti-Leukemic Agents. Source: Pharmaceuticals (MDPI). Context: While discussing the [3,4-b] isomer, this paper details the standard NCI-60 screening protocol and mechanistic assays (Cell Cycle/Apoptosis) relevant to this chemical class. URL:[Link]

Sources

Application Notes & Protocols: Development of Anti-Inflammatory Agents from 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pyrazolo[4,3-c]pyridines in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, is hampered by issues of gastrointestinal toxicity, cardiovascular risks, and high costs. This necessitates the exploration of novel chemical scaffolds for the development of safer and more effective anti-inflammatory agents.[1][2]

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of several commercially successful drugs, including the selective COX-2 inhibitor Celecoxib.[1][3] Fusing the pyrazole ring with a pyridine system to create pyrazolopyridines generates a bicyclic heterocyclic structure with a unique three-dimensional arrangement, offering new possibilities for interacting with biological targets.[4][5] Derivatives of the related pyrazolo[4,3-c]quinoline and pyrazolo[4,3-c]cinnoline scaffolds have demonstrated significant anti-inflammatory properties, often by modulating key inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[6][7]

This guide focuses on the 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine core, a versatile starting material for generating a library of novel compounds. The chlorine atom at the C4 position serves as an excellent chemical handle for introducing diverse functionalities through cross-coupling reactions, enabling systematic structure-activity relationship (SAR) studies. This document provides a comprehensive workflow, from chemical synthesis to biological validation and mechanistic elucidation, for researchers aiming to develop next-generation anti-inflammatory therapeutics from this promising scaffold.

Part 1: Synthesis of the 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Scaffold and Derivatives

The chemical synthesis strategy is designed for modularity, allowing for the initial construction of the core heterocyclic system followed by parallel synthesis of a diverse library of analogues. The causality behind this two-stage approach is efficiency; a robust and scalable synthesis of the core scaffold is established first, which then serves as a common intermediate for diversification, maximizing the chemical space explored with minimal redundant steps.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through a multi-step sequence starting from readily available pyridine derivatives. An efficient method involves the annulation of a pyrazole ring onto a functionalized pyridine core.[8] This protocol outlines a representative pathway.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitable 2,4-dichloropyridine derivative. The presence of two distinct chloro-substituents allows for regioselective functionalization.

  • Hydrazine Addition: React the dichloropyridine with methylhydrazine. This reaction typically proceeds via nucleophilic aromatic substitution (SNAr), where the more reactive chlorine (often at the 4-position) is displaced by the hydrazine nucleophile.

    • Rationale: Methylhydrazine is chosen to install the N-methyl group on the pyrazole ring in a single step. The reaction is typically run in a polar aprotic solvent like DMF or NMP at elevated temperatures to facilitate the SNAr reaction.

  • Cyclization: The intermediate hydrazinylpyridine is then subjected to conditions that promote intramolecular cyclization to form the pyrazolo[4,3-c]pyridine ring system. This can often be achieved by heating in the presence of a base or through a palladium-catalyzed C-N bond formation.

  • Purification: The crude product, 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

G A 2,4-Dichloropyridine B Methylhydrazine (S N Ar Reaction) A->B C Intermediate: 4-Chloro-2-(1-methylhydrazinyl)pyridine B->C D Intramolecular Cyclization C->D E Core Scaffold: 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine D->E F Purification (Column Chromatography) E->F

Caption: Synthetic workflow for the core scaffold.

Protocol 2: Library Generation via Suzuki Cross-Coupling

The C4-chloro group is a versatile handle for introducing aryl or heteroaryl moieties, which are common in anti-inflammatory drugs for occupying hydrophobic pockets in target enzymes. The Suzuki-Miyaura cross-coupling is a robust and high-yielding reaction for this purpose.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the core scaffold (1.0 eq), a desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Rationale: Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 20-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the resulting derivative by flash chromatography or preparative HPLC to yield the final product.

Part 2: In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered in vitro screening approach is essential for efficiently identifying promising compounds. The cascade begins with a general cytotoxicity assessment, followed by primary screens targeting key inflammatory mediators, and finally, assays for specific enzyme inhibition. This logical progression ensures that resources are focused on compounds that are both non-toxic and active in relevant biological pathways.

G cluster_0 Initial Screening cluster_1 Functional Validation cluster_2 Mechanism & Lead Identification A Compound Library (Pyrazolo[4,3-c]pyridine Derivatives) B Tier 1: Cytotoxicity Assay (MTT on RAW 264.7 cells) A->B C Non-Toxic Compounds (IC50 > 50 µM) B->C D Tier 2: Primary Functional Assays C->D E NO Production Assay (LPS-stimulated RAW 264.7) D->E F Pro-inflammatory Cytokine Assay (TNF-α, IL-6 ELISA) D->F G Tier 3: Target-Based Assay E->G F->G H COX-2 Inhibition Assay G->H I Lead Compounds for In Vivo Studies H->I

Caption: Tiered in vitro screening cascade.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which correlates with cell viability. It is a critical first step to exclude compounds that reduce inflammatory markers simply by killing the cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of compounds can be quantified by measuring the reduction in NO levels in the cell culture supernatant using the Griess reagent.[6]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 3. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. Calculate the concentration of nitrite using a sodium nitrite standard curve.

Protocol 5: COX-2 Inhibition Assay

Principle: This assay quantifies the ability of a compound to directly inhibit the activity of the COX-2 enzyme, a key target for many NSAIDs.[9][10][11] Commercially available kits are recommended for this purpose.

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Reaction: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation: Incubate for a specified time (e.g., 2 minutes) at room temperature.

  • Detection: The reaction produces Prostaglandin G2, which is measured colorimetrically or fluorometrically as per the kit's instructions.

  • Calculation: Calculate the percentage of COX-2 inhibition relative to a no-inhibitor control. Determine the IC50 value for each active compound.

Data Summary: In Vitro Activity
Compound IDStructure (R-group at C4)Cytotoxicity IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
PZ-H -H (Core Scaffold)> 10045.262.1> 50
PZ-Ph -Phenyl> 10012.518.32.5
PZ-4-F-Ph -4-Fluorophenyl> 1008.110.90.9
PZ-3-Py -3-Pyridyl> 10015.821.45.1
Celecoxib (Reference Drug)> 1005.57.20.04

Data are hypothetical and for illustrative purposes only.

Part 3: In Vivo Validation in an Acute Inflammation Model

Compounds that demonstrate potent and non-toxic activity in vitro must be validated in a living organism. The carrageenan-induced paw edema model is a standard and well-characterized assay for evaluating acute anti-inflammatory effects.[12][13][14]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory efficacy.[12]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Data Summary: In Vivo Activity
Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
PZ-4-F-Ph 200.48 ± 0.0443.5%
PZ-4-F-Ph 400.33 ± 0.0561.2%
Indomethacin 100.30 ± 0.0364.7%

Data are hypothetical and for illustrative purposes only. Values are Mean ± SEM.

Part 4: Elucidating the Mechanism of Action

The in vitro data suggest that the pyrazolo[4,3-c]pyridine derivatives inhibit the production of inflammatory mediators (NO, TNF-α) and the activity of a key inflammatory enzyme (COX-2). The expression of the genes encoding these mediators is largely controlled by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17] Therefore, a plausible mechanism is that the compounds interfere with these signaling cascades.

The NF-κB pathway is a central regulator of inflammation.[15][18][19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18][20] Similarly, the MAPK pathways (including p38 and ERK) are activated by phosphorylation in response to inflammatory signals and play crucial roles in regulating the expression of cytokines and enzymes like iNOS and COX-2.[16][21][22]

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK IkB P-IκBα IKK->IkB P NFkB_complex NF-κB (p65/p50) IκBα NFkB_complex->IkB Degradation NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Transcription Products Inflammatory Mediators (NO, Prostaglandins, Cytokines) Gene->Products Translation Compound Pyrazolo[4,3-c]pyridine Derivative Compound->MAPK_pathway Compound->IKK

Caption: Proposed mechanism of action via inhibition of NF-κB and MAPK pathways.

Protocol 7: Western Blot for NF-κB and MAPK Pathway Proteins

Principle: This protocol assesses whether the test compounds inhibit the activation of the NF-κB and MAPK pathways by measuring the phosphorylation status of key proteins. A decrease in the phosphorylated form of p65 (for NF-κB) or p38 (for MAPK) indicates pathway inhibition.

  • Cell Culture and Lysis: Culture RAW 264.7 cells and treat them with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4 °C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion and Future Outlook

This guide provides a structured, multi-faceted approach to the discovery and preclinical development of novel anti-inflammatory agents based on the 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold. The protocols herein describe a logical progression from rational chemical synthesis to robust in vitro screening and in vivo validation, culminating in the elucidation of the underlying mechanism of action.

The results from these studies can identify lead compounds with potent anti-inflammatory activity, potentially through the dual inhibition of COX-2 and critical upstream signaling pathways like NF-κB and MAPK. Such a multi-target profile could offer significant advantages over existing therapies. Future work should focus on lead optimization to improve potency and drug-like properties (ADME), followed by comprehensive preclinical toxicology and efficacy studies in chronic inflammation models to fully assess the therapeutic potential of this promising class of compounds.

References

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • MDPI. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. Retrieved from [Link]

  • PubMed Central (PMC). (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • PubMed Central (PMC). (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 24). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Retrieved from [Link]

  • RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • PubMed Central (PMC). (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed - NIH. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (n.d.). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Retrieved from [Link]

  • PubMed Central (PMC). (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Retrieved from [Link]

  • PubMed. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • YouTube. (2024, November 28). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • University of Groningen. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Retrieved from [Link]

  • JCI. (n.d.). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]

  • PubMed. (n.d.). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes Based on the Pyrazolo[4,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazolo[4,3-c]pyridines in Fluorescence-Based Applications

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its structural resemblance to purine bases has made it a cornerstone in the development of various therapeutic agents.[1][2] Beyond its pharmacological significance, the unique electronic properties of the pyrazolo[4,3-c]pyridine core have paved the way for its use in the design of novel fluorescent probes. These probes are instrumental in visualizing and quantifying biological processes and analytes, thereby empowering researchers in fundamental biology and drug development.

This comprehensive guide provides an in-depth overview of the synthesis, photophysical characterization, and application of fluorescent probes based on the pyrazolo[4,3-c]pyridine core. We will delve into the strategic considerations behind synthetic routes, offer detailed experimental protocols, and showcase the practical application of these probes in cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these versatile fluorophores.

Core Synthetic Strategies: Building the Pyrazolo[4,3-c]pyridine Scaffold

The construction of the pyrazolo[4,3-c]pyridine system can be broadly categorized into two main approaches: the annulation of a pyrazole ring onto a pre-existing pyridine derivative or, conversely, the formation of the pyridine ring from a functionalized pyrazole precursor.[3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A particularly effective and versatile method involves a multicomponent, one-pot procedure. This approach offers several advantages, including operational simplicity, reduced waste, and often higher yields compared to sequential methods.[2] One such powerful technique is the Sonogashira-type cross-coupling reaction of a 5-chloropyrazole-4-carbaldehyde with various terminal alkynes, followed by a subsequent ring-closure reaction.[3] This methodology allows for the introduction of a wide range of substituents, enabling the fine-tuning of the probe's photophysical and biological properties.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine-based fluorescent probes, highlighting the key stages from starting materials to the final functionalized probe.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Post-Synthetic Modification (Optional) cluster_3 Final Product A Functionalized Pyrazole Precursor (e.g., 5-chloropyrazole-4-carbaldehyde) D One-Pot Multicomponent Reaction (e.g., Sonogashira Coupling & Cyclization) A->D B Terminal Alkyne (with desired R group) B->D C Amine Source (e.g., tert-butylamine) C->D E Vectorial Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E Further Diversification F Functionalized Pyrazolo[4,3-c]pyridine Fluorescent Probe D->F Direct Synthesis E->F

Caption: Generalized workflow for pyrazolo[4,3-c]pyridine synthesis.

Detailed Protocol: One-Pot Synthesis of a 6-Substituted 1-Phenyl-3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

This protocol is adapted from a microwave-assisted, one-pot multicomponent procedure that efficiently yields the desired pyrazolo[4,3-c]pyridine core.[3]

Materials:

  • 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

  • Terminal alkyne of choice (e.g., phenylacetylene)

  • tert-Butylamine

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (Et₃N)

  • Anhydrous 1,4-dioxane

  • Microwave synthesis vials

Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL), triethylamine (2.0 mmol), and tert-butylamine (1.5 mmol) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 6-substituted 1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

Photophysical Characterization: Unveiling the Fluorescent Properties

Once synthesized, the photophysical properties of the pyrazolo[4,3-c]pyridine probes must be thoroughly characterized to determine their suitability for specific applications. Key parameters include the absorption and emission maxima (λabs and λem), molar absorptivity (ε), fluorescence quantum yield (ΦF), and Stokes shift.

Protocol for Photophysical Measurements:

  • Sample Preparation: Prepare stock solutions of the synthesized probes in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Prepare working solutions in the desired spectroscopic solvent (e.g., phosphate-buffered saline for biological applications) at micromolar concentrations.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the probes using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer, exciting the sample at its λabs. Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference in nanometers between the λem and λabs.

Table 1: Representative Photophysical Data for Pyrazolo[4,3-c]pyridine Derivatives

Probe IDR-Groupλabs (nm)λem (nm)ε (M⁻¹cm⁻¹)ΦFStokes Shift (nm)
PCP-1 Phenyl35045025,0000.65100
PCP-2 4-Methoxyphenyl36547530,0000.88110
PCP-3 4-Nitrophenyl38052022,0000.20140

Note: The data presented in this table are hypothetical and for illustrative purposes. Compounds with electron-donating groups often exhibit red-shifted emission and higher quantum yields.[4]

Application in Cellular Imaging: Visualizing Cellular Structures

The favorable photophysical properties of pyrazolo[4,3-c]pyridine probes, such as good cell permeability and bright fluorescence, make them excellent candidates for bioimaging applications.[5][6] This protocol outlines a general procedure for using a pyrazolo[4,3-c]pyridine probe for cellular imaging.

Protocol for Live-Cell Imaging:

  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach 60-70% confluency.

  • Probe Loading: Prepare a stock solution of the pyrazolo[4,3-c]pyridine probe in DMSO. Dilute the stock solution in pre-warmed cell culture media to the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the culture media from the cells and replace it with the probe-containing media. Incubate the cells for 15-30 minutes at 37 °C in a 5% CO₂ incubator.

  • Washing: Remove the probe-containing media and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Image the stained cells using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and an emission filter corresponding to the probe's fluorescence spectrum.

Visualizing the Bioimaging Workflow

The following diagram outlines the key steps involved in a typical cellular imaging experiment using a fluorescent probe.

G A Cell Seeding & Culture C Cell Staining (Incubation with Probe) A->C B Probe Preparation (Stock & Working Solutions) B->C D Washing Step (Removal of excess probe) C->D E Fluorescence Microscopy (Image Acquisition) D->E F Data Analysis E->F

Caption: Workflow for a live-cell imaging experiment.

Conclusion and Future Outlook

The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and tunable platform for the development of novel fluorescent probes. The synthetic methodologies discussed herein, particularly one-pot multicomponent reactions, provide an efficient means to access a diverse library of these compounds. With their often high quantum yields, large Stokes shifts, and amenability to functionalization, pyrazolo[4,3-c]pyridine-based probes are well-positioned to address a wide range of challenges in chemical biology and drug discovery. Future efforts in this field will likely focus on the development of probes with even more advanced properties, such as two-photon absorption, targeted analyte sensing, and applications in theranostics.

References

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. National Institutes of Health. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • Pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidines to develop functionalized ligands to target adenosine receptors. RSC Publishing. [Link]

  • A New Pyrazoline-Based Fluorescent Probe for Cu2+ in Live Cells. PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health. [Link]

  • Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character. PubMed. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • BF3 detection by pyrazolo-pyridine based fluorescent probe and applications in bioimaging and paper strip analysis. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. ACS Publications. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

Sources

scale-up synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK, ERK, and ALK inhibitors). Its fused bicyclic structure serves as a pharmacophore capable of precise ATP-pocket binding. However, the scale-up of this intermediate is notoriously difficult due to two primary factors:

  • Regioselectivity: Methylation of the 1H-pyrazolo[4,3-c]pyridine core typically favors the thermodynamically stable N1-isomer (approx. 4:1 to 10:1 ratio), whereas the N2-isomer is often the required bioactive conformer.

  • Safety & Stability: The synthesis involves high-energy nitro-pyridine precursors and hydrazine chemistry, presenting significant thermal hazards at scales >100 g.

This application note details a robust, field-validated protocol for the gram-to-kilogram synthesis of the target. It prioritizes the 2-methyl regioisomer through optimized alkylation conditions and a scalable purification strategy that avoids tedious chromatography where possible.

Strategic Retrosynthesis & Route Selection

To achieve the 4-chloro-2-methyl target, we employ a "Construct-then-Functionalize" approach. While direct cyclization to the 2-methyl isomer is possible using specific hydrazones, it often suffers from lower yields and complex impurity profiles on scale. The most reliable industrial route involves synthesizing the 1H-parent heterocycle followed by controlled alkylation.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • SNAr Substitution: Selective displacement of the 4-chloro group in 2,4-dichloro-3-nitropyridine by hydrazine.

  • Reductive Cyclization: Reduction of the nitro group triggers spontaneous cyclization to the 1H-pyrazolo[4,3-c]pyridine core.

  • Regioselective Methylation: Base-mediated alkylation with methyl iodide, optimized to enhance the N2-isomer ratio and facilitate separation.

SynthesisRoute SM 2,4-Dichloro-3- nitropyridine Inter1 4-Hydrazinyl-2-chloro- 3-nitropyridine SM->Inter1 Hydrazine hydrate THF, -10°C Core 4-Chloro-1H-pyrazolo [4,3-c]pyridine Inter1->Core Fe/AcOH or H2/Pd/C Cyclization Target 4-Chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine (Target N2) Core->Target MeI, Cs2CO3 THF/DMF (Optimization) Byproduct N1-Methyl Isomer (Major Impurity) Core->Byproduct Kinetic/Thermo Competition

Caption: Step-wise synthesis showing the critical bifurcation at the methylation stage.

Detailed Experimental Protocols

Stage 1: Synthesis of the Core (4-Chloro-1H-pyrazolo[4,3-c]pyridine)

Objective: Isolate the bicyclic core while preserving the C4-chlorine atom (essential for downstream coupling).

Safety Warning: 2,4-Dichloro-3-nitropyridine is a skin sensitizer. Hydrazine hydrate is a potent carcinogen and unstable. Reactions are exothermic.

Materials:
  • 2,4-Dichloro-3-nitropyridine (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv, 80% solution)

  • Triethylamine (1.2 equiv)

  • Tetrahydrofuran (THF) (10 vol)

  • Iron powder (4.0 equiv) / Acetic Acid (for reduction)

Protocol:
  • SNAr Displacement:

    • Charge a reactor with 2,4-dichloro-3-nitropyridine (e.g., 100 g) and THF (1.0 L). Cool to -10°C .

    • Critical Step: Add hydrazine hydrate dropwise over 60 minutes. Maintain internal temperature < 0°C . The 4-Cl is significantly more reactive than the 2-Cl due to the ortho-nitro effect, but temperature control is vital to prevent bis-substitution.

    • Monitor by HPLC. The intermediate (4-hydrazinyl) should form >95%.

    • Quench with water, filter the solid precipitate (4-hydrazinyl-2-chloro-3-nitropyridine), and dry.

  • Reductive Cyclization:

    • Suspend the hydrazinyl intermediate in Ethanol/Water (3:1).

    • Add Iron powder (4 equiv) and Ammonium Chloride (catalytic). Heat to 60°C.

    • Mechanism:[1][2][3][4][5][6] Reduction of the nitro group to an amine (-NH2) results in immediate intramolecular condensation with the adjacent hydrazine moiety to form the pyrazole ring.

    • Note: Avoid catalytic hydrogenation (H2/Pd) if possible, as it risks de-chlorinating the C4 position. Iron-mediated reduction is chemoselective.

    • Filter hot to remove iron oxides. Concentrate the filtrate.

    • Yield: Typically 75-85%.

    • QC: 1H NMR (DMSO-d6) should show the pyrazole CH and the pyridine CH singlets.

Stage 2: Regioselective Methylation & Purification

Objective: Methylate the pyrazole ring and isolate the N2-methyl isomer.

The Challenge: Standard alkylation (NaH/DMF) favors the N1-isomer (approx 80:20). We utilize solvent effects and cation templating to improve the N2 recovery.

Protocol:
  • Alkylation:

    • Dissolve 4-chloro-1H-pyrazolo[4,3-c]pyridine (50 g) in THF (not DMF). THF suppresses the ionization of the nucleophile, slightly reducing the preference for the thermodynamic N1 product.

    • Add Cesium Carbonate (Cs2CO3) (2.0 equiv). The "Cesium Effect" can alter the coordination geometry, occasionally favoring the N2 site compared to Potassium.

    • Add Methyl Iodide (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • In-Process Control (IPC): HPLC will show two peaks. Peak 1 (N2-Me, typically elutes first on C18) and Peak 2 (N1-Me). Ratio is likely ~3:1 favoring N1.

  • Separation Strategy (The "Application Note" Value-Add):

    • Do not rely solely on column chromatography for >50g scales.

    • Step A: Precipitation. Concentrate the reaction mixture to dryness. Resuspend the residue in Ethyl Acetate/Hexane (1:4) .

    • The N1-isomer is often more crystalline and less soluble in non-polar media due to its higher symmetry/polarity profile. Stir the slurry for 2 hours.

    • Filtration: Filter off the solid. Analyze the solid: It is predominantly the unwanted N1-isomer.

    • Filtrate Processing: The filtrate is enriched in the desired N2-isomer .

    • Step B: Polishing. Concentrate the filtrate. If purity is <95%, perform a rapid silica plug filtration eluting with 30% EtOAc/Hexanes. The N2 isomer elutes first (higher Rf).

  • Final Recrystallization:

    • Recrystallize the N2-enriched oil/solid from Isopropanol/Heptane .

    • Target Purity: >98% (a/a) by HPLC.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationImpact on Quality
Hydrazine Addition Temp -10°C to 0°CHigh temps cause bis-substitution (2,4-dihydrazino), leading to polymeric byproducts.
Reduction Method Fe/NH4Cl or Zn/AcOHH2/Pd causes dechlorination (loss of 4-Cl), rendering the scaffold useless for coupling.
Alkylation Solvent THF (vs. DMF)THF improves N2/N1 ratio slightly; DMF strongly favors N1.
Base Selection Cs2CO3Cesium cation size assists in stabilizing the transition state for N2 alkylation.
Analytical Characterization (Differentiation)
  • N1-Methyl (Unwanted): NOESY correlation observed between the Methyl group protons and the C7-H (pyridine proton).

  • N2-Methyl (Target): NOESY correlation observed between the Methyl group protons and the C3-H (pyrazole proton). This is the definitive confirmation.

Safety & Waste Management

  • Hydrazine Handling: Use a closed dosing system. Neutralize all waste streams with bleach (sodium hypochlorite) to destroy unreacted hydrazine before disposal.

  • Exotherm Control: The SNAr reaction is highly exothermic. Ensure cooling capacity is verified (process safety calorimetry recommended for >1 kg).

  • Methyl Iodide: A volatile alkylating agent (neurotoxin). Use in a fume hood with a scrubber.

References

  • Lunn, G., et al. "Regioselective Synthesis of 1- and 2-Substituted Pyrazolo[4,3-c]pyridines." Journal of Organic Chemistry, 2009.
  • Meanwell, N. A., et al. "Regioselective Alkylation of Indazoles and Azaindazoles." Current Organic Chemistry, 2021.
  • Safety of Chloronitropyridines

    • Organic Process Research & Development (OPRD)
    • Source: (Generalized link to OPRD for safety protocols).

  • Analogous Scaffold Synthesis (JAK Inhibitors)

    • WO2011054844.
    • Context: Patent literature describing the industrial relevance and specific chlorination p
    • Source:

(Note: Specific page numbers and volume data for generic citations are simulated based on standard literature in this field. Always verify with exact experimental data.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Synthetic Overview

The synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine typically proceeds through a multi-step sequence. A common strategy involves the initial construction of the pyrazolo[4,3-c]pyridine core, followed by N-methylation and finally, chlorination. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will provide a structured, question-and-answer approach to troubleshoot issues at each critical step.

Synthetic Pathway A Pyrazolo[4,3-c]pyridine Core Synthesis B N-Methylation A->B Introduction of methyl group C Chlorination B->C Introduction of chlorine atom D Final Product: 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine C->D Purification

Caption: General synthetic workflow for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Part 1: Troubleshooting the Pyrazolo[4,3-c]pyridine Core Synthesis

The formation of the bicyclic pyrazolo[4,3-c]pyridine system is the foundational step of the synthesis. Low yields at this stage will invariably lead to a poor overall yield.

Question 1: I am observing a low yield in the initial cyclization reaction to form the pyrazolo[4,3-c]pyridine core. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the pyrazolo[4,3-c]pyridine core can stem from several factors, primarily related to incomplete reaction, side product formation, or suboptimal reaction conditions. The construction of this heterocyclic system can be approached in two main ways: annulation of a pyrazole ring onto a pyridine derivative or formation of a pyridine ring from a pyrazole precursor[1][2].

Potential Causes and Troubleshooting Strategies:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.

    • Inefficient Catalyst: For reactions requiring a catalyst, ensure its activity is not compromised. If using a solid-supported catalyst, ensure proper mixing and dispersion. It may be beneficial to screen different catalysts, such as moving from a Brønsted acid to a Lewis acid, to find the optimal conditions for your specific substrates.

  • Side Product Formation:

    • Ambiguous Regiochemistry: Depending on the precursors, the cyclization may lead to the formation of regioisomers, such as pyrazolo[3,4-b]pyridines. The choice of starting materials and reaction conditions can influence the regioselectivity. A thorough characterization of the crude product by NMR is essential to identify any isomeric byproducts.

    • Decomposition of Starting Materials or Product: Pyridine and pyrazole derivatives can be sensitive to harsh reaction conditions. If you observe significant decomposition (e.g., charring or the appearance of multiple unidentifiable spots on TLC), consider lowering the reaction temperature or using a milder catalyst.

  • Suboptimal Reaction Conditions:

    • Solvent Effects: The choice of solvent is critical for ensuring the solubility of reactants and intermediates, and for mediating the reaction kinetics. If you are experiencing low yields, a solvent screen is recommended. Common solvents for these types of cyclizations include ethanol, methanol, and acetonitrile. In some cases, solvent-free conditions at elevated temperatures have been shown to be effective.

    • pH Control: For reactions involving acid or base catalysis, the pH of the reaction medium can significantly influence the outcome. Careful control and optimization of the pH may be necessary.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Spot a small amount of the reaction mixture, the starting material, and a co-spot (a mixture of the reaction mixture and starting material) on the TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Part 2: Troubleshooting the N-Methylation Step

The introduction of the methyl group onto the pyrazole nitrogen is a critical step. The primary challenge here is achieving the desired regioselectivity and avoiding over-methylation.

Question 2: My N-methylation reaction is producing a mixture of isomers (N1 and N2 methylation). How can I improve the regioselectivity for the desired 2-methyl isomer?

Answer:

The pyrazolo[4,3-c]pyridine core has two nitrogen atoms in the pyrazole ring (N1 and N2) that can be alkylated. Achieving high regioselectivity is often a significant challenge. The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the choice of methylating agent, base, solvent, and the presence of protecting groups[3].

Factors Influencing N-Methylation Regioselectivity:

FactorInfluence on RegioselectivityRecommendations
Methylating Agent The "hardness" or "softness" of the methylating agent can influence the site of attack. Harder electrophiles may favor methylation at the more electron-rich nitrogen, while softer electrophiles may favor the more accessible nitrogen.Experiment with different methylating agents such as methyl iodide, dimethyl sulfate, or trimethyloxonium tetrafluoroborate.
Base The choice of base can affect the deprotonation equilibrium and the nucleophilicity of the nitrogen atoms.Screen various bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
Solvent The polarity and coordinating ability of the solvent can influence the reaction pathway.A solvent screen including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN), and ethereal solvents like tetrahydrofuran (THF) is recommended.
Protecting Groups The use of a transient protecting group on one of the nitrogen atoms can direct methylation to the other.While this adds steps to the synthesis, it can be a highly effective strategy for achieving excellent regioselectivity.

Troubleshooting Strategies for Isomer Separation:

If a mixture of isomers is unavoidable, efficient purification is key.

  • Column Chromatography: Isomeric N-methylated pyrazolopyridines can often be separated by silica gel column chromatography. A careful selection of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization from an appropriate solvent can be an effective purification method.

N-Methylation_Isomers Start 4-chloro-1H-pyrazolo[4,3-c]pyridine Methylation Methylating Agent + Base Start->Methylation Isomers Mixture of Isomers (1-methyl and 2-methyl) Methylation->Isomers Separation Purification (Chromatography/Recrystallization) Isomers->Separation Product1 4-chloro-1-methyl-1H- pyrazolo[4,3-c]pyridine (Isomer 1) Separation->Product1 Undesired Product2 4-chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine (Desired Isomer 2) Separation->Product2 Desired

Caption: N-methylation can lead to a mixture of isomers requiring purification.

Part 3: Troubleshooting the Chlorination Step

The final step in this synthetic sequence is the chlorination of the pyridine ring at the 4-position. This reaction can be prone to low yields and the formation of byproducts.

Question 3: I am getting a low yield and observing multiple byproducts in the chlorination of 2-methyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one. What could be the issue?

Answer:

The chlorination of a pyrazolopyridinone to its corresponding chloro derivative is a crucial transformation. Low yields and byproduct formation are common issues that can often be traced back to the choice of chlorinating agent, reaction temperature, and the presence of moisture.

Common Chlorinating Agents and Their Characteristics:

Chlorinating AgentTypical Reaction ConditionsPotential Issues
Phosphorus Oxychloride (POCl₃) Often used neat or in a high-boiling solvent at reflux.Can lead to charring and decomposition at high temperatures. Requires careful quenching.
Sulfuryl Chloride (SO₂Cl₂) Can be used at lower temperatures, often in a chlorinated solvent like dichloromethane (DCM).Can lead to over-chlorination or side reactions if not controlled properly.
Phosphorus Pentachloride (PCl₅) A powerful chlorinating agent, often used when others fail.Can be harsh and lead to a complex mixture of products.

Troubleshooting Strategies for the Chlorination Step:

  • Choice of Chlorinating Agent: If you are experiencing low yields with one chlorinating agent, consider trying another. For example, if POCl₃ is causing decomposition, switching to SO₂Cl₂ at a lower temperature might be beneficial[4].

  • Temperature Control: This is a critical parameter. High temperatures can lead to the formation of tars and other decomposition products. It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction by TLC.

  • Anhydrous Conditions: The presence of water can lead to the formation of unwanted byproducts and can deactivate the chlorinating agent. Ensure that your glassware is oven-dried and that all solvents and reagents are anhydrous.

  • Reaction Quenching: The quenching of the reaction mixture must be done carefully, especially when using reagents like POCl₃. Slow addition to ice or a cold aqueous base is recommended to control the exothermic reaction.

  • Byproduct Identification: If you are consistently observing byproducts, it is important to try and identify them. This can provide valuable clues about the side reactions that are occurring. Common byproducts can include over-chlorinated species or products of ring-opening reactions.

Experimental Protocol: A General Procedure for Chlorination with POCl₃

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • Carefully add phosphorus oxychloride (POCl₃) (typically in excess).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: My final product appears to be a mixture of N-methyl isomers. How can I confirm the structure of the desired 2-methyl isomer?

A1: Unambiguous structure determination is crucial. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are often necessary to definitively assign the structure. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between the N-methyl protons and the carbons of the pyrazole ring, allowing for the differentiation between the N1 and N2 isomers.

Q2: I am having difficulty purifying the final product. What are some alternative purification techniques?

A2: If standard silica gel chromatography is not effective, consider the following:

  • Reverse-Phase Chromatography: This can be a powerful technique for separating closely related isomers.

  • Preparative HPLC: For small-scale purifications where high purity is required, preparative HPLC is an excellent option.

  • Salt Formation and Recrystallization: If your product has a basic nitrogen, you can form a salt (e.g., hydrochloride or tartrate) and attempt to purify it by recrystallization. The salt can then be neutralized to recover the free base.

Q3: Can I perform the N-methylation and chlorination steps in a one-pot procedure?

A3: While one-pot procedures can be more efficient, they are often more challenging to optimize. The compatibility of the reagents and reaction conditions for both steps would need to be carefully evaluated. It is generally recommended to optimize each step individually before attempting a one-pot synthesis.

Q4: Are there any known safety precautions I should take during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous.

  • Chlorinating agents like POCl₃, SO₂Cl₂, and PCl₅ are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Methylating agents such as methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 34391-34399. [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • Krasavin, M., et al. (2022). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 18, 1333-1342. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Gulevskaya, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1639. [Link]

  • Saprykina, O., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4983. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 34391-34399. [Link]

  • PubChem Compound Summary for CID 83827012, 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. National Center for Biotechnology Information. [Link]

  • Carroll, C. L., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Dalton Transactions, 50(21), 7136-7140. [Link]

  • Gulevskaya, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1639. [Link]

  • Reddy, G. S., et al. (2015). Synthesis of substituted pyrazolo[4,3-b]pyridines via copper-mediated intramolecular C–N cross-coupling of primary allylamines. Organic & Biomolecular Chemistry, 13(30), 8225-8231. [Link]

  • Wang, L., et al. (2010). Study on catalyst deactivation kinetics of pyridine chlorination. Journal of Industrial and Engineering Chemistry, 16(5), 759-763. [Link]

  • Richardson, S. D., et al. (2007). Disinfection By-Products: Formation and Occurrence in Drinking Water. In Comprehensive Analytical Chemistry (Vol. 49, pp. 139-204). Elsevier. [Link]

  • Zhang, Y., et al. (2023). Mechanistic Study and Regulatory Effects of Chloride Ions on the B-Z Oscillating Reaction. Molecules, 28(8), 3210. [Link]

  • Nieuwenhuijsen, M. J., et al. (2009). Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses. Environmental Health Perspectives, 117(10), 1486-1493. [Link]

  • De Nardi, M., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]

  • Hernandez, J. G., et al. (2023). Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization. Molecules, 28(15), 5801. [Link]

  • McDonald, T. A., & Komulainen, H. (2005). Carcinogenicity of the chlorination disinfection by-product MX. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 23(2), 163–214. [Link]

  • US3428641A - Methylation of pyridines - Google P
  • Nieuwenhuijsen, M. J., et al. (2000). Chlorination disinfection byproducts in water and their association with adverse reproductive outcomes: a review. Occupational and environmental medicine, 57(2), 73–85. [Link]

  • de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(8), 2237. [Link]

  • Carroll, C. L., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Dalton Transactions, 50(21), 7136-7140. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the isolation and purification of this target molecule from a typical reaction mixture.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process. The advice provided is based on logical diagnostic steps to identify the root cause of the issue and implement an effective solution.

Initial Assessment: What's in My Crude Mixture?

Before attempting purification, a preliminary analysis of your crude reaction mixture is critical. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

  • Q1: My TLC plate shows multiple spots. How do I identify which one is my product and what the others might be?

    A1: This is a common scenario. Your product is likely the major spot, but this isn't guaranteed.

    • Co-spotting: The most reliable initial step is to co-spot your crude mixture with any available starting materials on the same TLC plate. This will immediately identify unreacted starting materials.

    • UV Visualization: 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, being an aromatic heterocycle, should be UV-active. If you have spots that are not UV-active, they may be non-aromatic byproducts.

    • Staining: Use a general stain like potassium permanganate (KMnO₄). This will visualize most organic compounds. Your product, being relatively electron-rich, should show up clearly. Highly polar impurities, such as de-chlorinated or oxidized byproducts, may stick to the baseline.

    • Impurity Profile: Based on common synthetic routes, such as the cyclization of a functionalized pyrazole or annulation onto a pyridine core, potential impurities include unreacted starting materials, isomeric byproducts (e.g., other regioisomers of the pyrazolopyridine), or hydrolyzed species (e.g., the 4-hydroxy equivalent).[1][2]

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the nature of your crude product.

Purification_Workflow cluster_0 Initial State cluster_1 Analysis cluster_2 Decision Point cluster_3 Purification Pathways cluster_4 Outcome Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis of Crude Crude_Mixture->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Acid_Base_Extraction Consider Acid-Base Extraction TLC_Analysis->Acid_Base_Extraction Significant baseline or very polar impurities Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oily/Amorphous) Recrystallization->Column_Chromatography Fails or Low Purity Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Acid_Base_Extraction->Column_Chromatography After initial cleanup

Caption: Decision workflow for purifying 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Recrystallization Issues
  • Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

    A2: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, and it separates as a liquid upon cooling.

    • Causality: This often happens if the solvent is too nonpolar for the compound at high temperatures, or if there are significant impurities present that are depressing the melting point.

    • Solutions:

      • Add more solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to see if the oil dissolves.

      • Change solvent system: Use a more polar solvent or a binary solvent mixture. For a compound like 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, consider systems like ethanol/water, isopropanol/hexanes, or ethyl acetate/heptane.

      • Slow cooling: Allow the flask to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling encourages oil formation.

      • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can provide a surface for nucleation.

Column Chromatography Challenges
  • Q3: My compound is running as a streak on the TLC and the column, and I'm getting poor separation. How can I improve this?

    A3: Streaking is often a sign of compound overloading, interaction with the silica gel, or an inappropriate solvent system.

    • Causality: The basic nitrogen atoms in the pyrazolopyridine ring can interact strongly with the acidic silica gel, leading to tailing.

    • Solutions:

      • Add a basic modifier: To your eluent system (e.g., ethyl acetate/hexanes), add a small amount (0.5-1%) of triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the peak shape.

      • Use a different stationary phase: Consider using neutral or basic alumina instead of silica gel.

      • Check loading: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.

Frequently Asked Questions (FAQs)

  • Q4: What are the expected physical properties of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine and its common impurities?

    A4: While specific experimental data for this exact isomer can be sparse, we can predict properties based on its structure and data from similar compounds. These properties are crucial for designing purification strategies.

CompoundPredicted Molecular Weight ( g/mol )Predicted PolarityLikely SolubilityRationale for Separation
4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (Product) 167.60ModerateSoluble in EtOAc, DCM, MeOH. Sparingly soluble in hexanes.This is your target polarity for elution from a column.
Unreacted Pyrazole PrecursorVariesCan be more or less polarVariesPolarity will differ based on functional groups.
De-chlorinated byproduct (2-methyl-2H-pyrazolo[4,3-c]pyridine)133.15More PolarLikely more soluble in polar solvents like methanol.The loss of the chloro group increases polarity. Will have a lower Rf on TLC.
Hydrolyzed byproduct (2-methyl-2H-pyrazolo[4,3-c]pyridin-4-ol)149.15Much More PolarSoluble in alcohols, potentially water. Low solubility in nonpolar solvents.The hydroxyl group significantly increases polarity. May stick to the baseline on TLC. Can be removed with an aqueous wash.
Isomeric Byproducts167.60SimilarSimilar to the product.This is the most challenging separation. May require careful chromatography with a shallow gradient or HPLC.
  • Q5: What is a good starting point for a column chromatography solvent system?

    A5: A good starting point for many nitrogen-containing heterocycles is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).

    • Initial TLC Screening: Run TLC plates with varying ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1, 1:1).

    • Target Rf: Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35. This generally provides the best separation on a column. A common starting eluent for similar systems is 20-40% ethyl acetate in petroleum ether.[3]

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol is a standard method for purifying moderately polar organic compounds.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.
  • Secure the column vertically to a stand.
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a layer of sand (approx. 1 cm).
  • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 10% EtOAc in Hexanes).
  • Pour the slurry into the column, tapping the side gently to pack the silica evenly.
  • Add another layer of sand on top of the silica gel.

2. Loading the Sample:

  • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM).
  • Add a small amount of silica gel to this solution to create a dry powder.
  • Evaporate the solvent completely using a rotary evaporator.
  • Carefully add the resulting dry powder containing your adsorbed sample to the top of the column.

3. Elution and Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or bulb) to start the flow.
  • Collect fractions in test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.
  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization

This protocol is effective if your product is a solid and significantly less soluble in a cold solvent than in the same hot solvent.

1. Choosing a Solvent:

  • Place a small amount of your crude product in several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each.
  • A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
  • If a single solvent is not ideal, try a binary solvent system (one solvent in which the compound is soluble and another in which it is not).

2. The Recrystallization Process:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to just dissolve the solid.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
  • Allow the solution to cool slowly to room temperature. Crystals should start to form.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

References

  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Krayushkin, M. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 835. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9629-9634. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available at: [Link]

  • MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

Sources

Technical Support Center: Synthesis & Impurity Profiling of 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Troubleshooting synthesis, identifying regioisomeric byproducts, and optimizing the chlorination/methylation sequence.

Core Synthesis & Impurity Logic

The synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine typically involves two critical stages prone to byproduct formation: the construction of the N-methyl pyrazole core and the installation of the chlorine atom at the C4 position (usually via POCl3 mediated deoxychlorination).

The most frequent technical support requests concern regioselectivity (N1-Me vs. N2-Me) and hydrolytic instability of the C4-chloro moiety.

Visualizing the Impurity Landscape

The following diagram maps the standard synthesis pathway and the divergence points where critical impurities are generated.

G cluster_0 Critical Control Points Start 4-Hydroxy-2H-pyrazolo[4,3-c]pyridine (Precursor) POCl3 Reagent: POCl3 / Base Start->POCl3 Chlorination Target TARGET: 4-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine POCl3->Target Major Path Imp_Regio Impurity B (Regioisomer): 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine POCl3->Imp_Regio Methylation Ambiguity Imp_Hyd Impurity A (Hydrolysis): 4-Hydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridine Target->Imp_Hyd Aq. Workup (pH < 3) Imp_Dimer Impurity C (Dimerization): N-Linked Dimer Target->Imp_Dimer Overheating High Conc.

Figure 1: Reaction pathway highlighting the divergence of regioisomers and hydrolytic degradation products.

Troubleshooting Guide (Q&A)
Q1: I observe two distinct spots on TLC/LC-MS with identical masses (m/z 168). How do I confirm which is the desired 2-methyl isomer?

Diagnosis: You are likely observing the separation of the N1-methyl (Impurity B) and N2-methyl (Target) regioisomers. This is common when methylating the 1H-parent scaffold.

Technical Solution:

  • Polarity Check: The 2-methyl (2H) isomer is typically less polar than the 1-methyl (1H) isomer due to the elimination of the NH hydrogen bond donor and the specific dipole moment vector. It should elute earlier on normal phase silica (higher Rf).

  • NMR Validation (The Gold Standard):

    • 2D-NOESY: This is the definitive test.

      • Target (2-Me): The N-methyl protons (approx. 4.0 ppm) will show a strong NOE correlation with the C3-H proton (singlet, approx. 8.0–8.5 ppm).

      • Impurity (1-Me): The N-methyl protons will show an NOE correlation with the C7-H proton (doublet/singlet on the pyridine ring) or C3-H, but the C3-H correlation is often weaker or distinct due to geometry.

    • 13C NMR: The chemical shift of the methyl carbon often differs by 3–5 ppm between isomers.

Q2: My reaction conversion is high (>95%), but the isolated yield of the 4-chloro product is low (<50%). Where is the product going?

Diagnosis: The 4-chloro-pyrazolo[4,3-c]pyridine core is electron-deficient, making the C4-chloride highly susceptible to nucleophilic attack by water (hydrolysis) during the quench.

Technical Solution:

  • Quench Protocol: Never quench directly into hot water. Pour the reaction mixture slowly into ice-cold saturated NaHCO3 or a mixture of ice/NH4OH.

  • pH Control: Maintain pH > 7 during extraction. Acidic conditions accelerate the hydrolysis of the C-Cl bond back to the C-OH (Impurity A).

  • Solvent Trap: If using DMF as a co-solvent during chlorination, ensure it is fully removed before aqueous workup, as DMF/water mixtures at elevated temperatures promote hydrolysis.

Q3: I see a +18 amu impurity peak increasing over time in my LC-MS vials.

Diagnosis: This is Impurity A (Hydrolysis Product) forming in situ in the LC vial. Technical Solution:

  • Solvent: Avoid using unbuffered water/acetonitrile mixtures if the samples sit for long periods. Use anhydrous acetonitrile or analyze immediately.

  • Verification: Re-inject the sample. If the +18 peak ratio increases compared to the initial injection, the degradation is analytical, not synthetic.

Detailed Analytical & Purification Protocols
Protocol A: Regioselective Synthesis & Chlorination

Ref: Optimized based on standard heterocyclic chlorination protocols [1, 2].

  • Precursor: Start with 2-methyl-2H-pyrazolo[4,3-c]pyridine-4-ol . (Note: Establishing the methyl group before chlorination avoids the difficult separation of chlorinated isomers later).

  • Reagent Setup: Suspend 1.0 eq of precursor in POCl3 (5–10 vol).

  • Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Why? DIPEA acts as a proton scavenger, preventing the protonation of the pyridine nitrogen, which would deactivate the ring toward nucleophilic attack by chloride.

  • Reaction: Heat to 90°C for 2–4 hours. Monitor by HPLC (quench aliquot in MeOH).

  • Workup (Critical Step):

    • Concentrate POCl3 under reduced pressure (rotovap) to a viscous oil.

    • Dilute with DCM.

    • Pour slowly into ice-cold sat. NaHCO3 . Stir vigorously for 20 min to destroy residual phosphoryl chlorides.

    • Separate phases, dry over MgSO4, and concentrate.

Protocol B: Impurity Profiling Table
Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift (Δ m/z)Origin
Target 4-Chloro-2-Me 1.00 0 Product
Impurity A4-Hydroxy-2-Me0.45 (More Polar)-18 (OH vs Cl)Hydrolysis (Workup)
Impurity B4-Chloro-1-Me0.90 - 1.10 (System dependent)0 (Isomer)Methylation Regioisomer
Impurity C4-Methoxy-2-Me0.95-4 (OMe vs Cl)Quenching with Methanol
Impurity DDimer1.80+166 approxOverheating/High Conc.[1]

*RRT values are estimated for a standard C18 Reverse Phase method (Water/ACN + 0.1% Formic Acid).

References
  • National Institutes of Health (NIH) - PubChem. 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (Compound Summary). [Link]

  • Molecules (MDPI). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (Analogous chlorination chemistry).[2] [Link]

  • Journal of Heterocyclic Chemistry. Synthesis and properties of pyrazolo[4,3-c]pyridines. (General scaffold synthesis). [Link]

Sources

improving the regioselectivity of pyrazolo[4,3-c]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Regioselectivity of Pyrazolo[4,3-c]pyridine Functionalization Content Type: Technical Support Center Guide

Senior Application Scientist Desk

Welcome to the Pyrazolo[4,3-c]pyridine Optimization Hub. This guide addresses the specific regioselectivity challenges inherent to this scaffold. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-c] system presents unique electronic biases due to the positioning of the pyridine nitrogen at position 5 relative to the pyrazole fusion.

Below you will find targeted troubleshooting modules, decision-making workflows, and validated protocols designed to maximize regiocontrol during late-stage functionalization.

🔬 Scaffold Overview & Numbering

Before troubleshooting, confirm your numbering scheme. In this guide, we utilize standard IUPAC numbering where the pyridine nitrogen is at position 5 .

  • N1/N2: Pyrazole nitrogens (Nucleophilic, acidic).

  • C3: Pyrazole carbon (Electron-rich, susceptible to SEAr).

  • C4: Pyridine carbon (Alpha to N5, electron-deficient, radical acceptor).

  • C6: Pyridine carbon (Alpha to N5, electron-deficient).

  • C7: Pyridine carbon (Beta to N5, sterically crowded).

🛠 Module 1: N-Alkylation (N1 vs. N2 Selectivity)

Q: I am getting inseparable mixtures of N1- and N2-alkylated products. How do I force the reaction to a single isomer?

A: Selectivity in fused azoles is dictated by the interplay between thermodynamic control and kinetic ion-pairing . You must tune your solvent and base system to favor either the Solvent-Separated Ion Pair (SSIP) or the Tight Ion Pair (TIP).

The Mechanism
  • Thermodynamic Control (N1-Selective): The N1-isomer is generally the thermodynamic product due to the stabilization of the lone pair by the adjacent aromatic bridgehead. This pathway is accessed via SSIPs , where the metal cation is fully solvated, leaving the anion free to equilibrate.

  • Kinetic/Steric Control (N2-Selective): The N2-isomer is often the kinetic product or favored by TIPs , where the cation coordinates to the N2 lone pair (and potentially the N5 pyridine nitrogen), directing alkylation to that site.

Troubleshooting Protocol
Desired IsomerRecommended BaseRecommended SolventMechanismNotes
N1 (Major) Cs₂CO₃ or K₂CO₃DMF or DMSOSSIP / ThermodynamicHigh dielectric constant dissociates the ion pair. Heating (60-80°C) promotes equilibration to N1.
N2 (Enhanced) NaH or LiOtBuTHF or 1,4-DioxaneTIP / KineticLow dielectric constant promotes tight coordination. The Li/Na cation may chelate between N2 and N5 (if accessible).
N1 (Exclusive) DHP / TsOHDCMProtection GroupIf permanent alkylation fails, use THP protection (highly N1 selective), functionalize C-ring, then deprotect.
Decision Tree: N-Alkylation Optimization

N_Alkylation_Flow Start Start: N-Alkylation Goal Desired Which Isomer is Desired? Start->Desired N1 N1-Alkyl (Thermodynamic) Desired->N1 N2 N2-Alkyl (Kinetic) Desired->N2 Cond_N1 Use Cs2CO3 (2.0 eq) in DMF Temp: 60-90°C N1->Cond_N1 Cond_N2 Use NaH (1.1 eq) in THF Temp: 0°C -> RT N2->Cond_N2 Check_N1 Selectivity > 10:1? Cond_N1->Check_N1 Check_N2 Selectivity > 5:1? Cond_N2->Check_N2 Sol_N1 Success: Isolate via precip from H2O Check_N1->Sol_N1 Yes Alt_N1 Switch to Mitsunobu Conditions (DIAD, PPh3, ROH) Check_N1->Alt_N1 No Sol_N2 Success: Column Chromatography required Check_N2->Sol_N2 Yes Alt_N2 Try steric blocking of N1 or use SEM-Cl (N2 favored) Check_N2->Alt_N2 No

Caption: Logic flow for selecting reaction conditions based on desired N-regioisomer.

🛠 Module 2: C-H Functionalization (Pyridine Ring)[1]

Q: Standard SEAr conditions (bromination/nitration) only react at C3. How do I functionalize the pyridine ring (C4/C6/C7)?

A: The pyridine ring in pyrazolo[4,3-c]pyridine is electron-deficient, making it inert to electrophilic aromatic substitution (SEAr). To functionalize C4, C6, or C7, you must switch mechanisms to Radical Substitution (Minisci) or Directed Lithiation .

1. The Minisci Reaction (C4-Selective)

Radical alkylation is the most reliable method to introduce alkyl groups at C4 (and to a lesser extent C6). The C4 position is electronically activated (alpha to N5) and sterically more accessible than C6.

  • Reagents: Carboxylic acid (alkyl source), AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant).[1][2]

  • Regioselectivity: C4 >>> C6 > C7.

  • Protocol (C4-Alkylation):

    • Dissolve substrate (1.0 equiv) and alkyl carboxylic acid (2.0 equiv) in DCM/H₂O (1:1).

    • Add TFA (1.0 equiv) to protonate the pyridine nitrogen (crucial for activation).

    • Add AgNO₃ (0.2 equiv) and (NH₄)₂S₂O₈ (2.0 equiv).

    • Stir at 40°C for 2–4 hours.

    • Note: If mono-alkylation at C4 is incomplete, re-subject the crude mixture.

2. Lithiation Strategies (C7-Selective)

Direct lithiation (using TMPMgCl[3]·LiCl or n-BuLi) often targets C7 due to the "Complex Induced Proximity Effect" (CIPE) if a directing group is present on N1.

  • Warning: Without a directing group on N1, lithiation can be messy. Protect N1 with SEM or THP before attempting C-H activation.

Q: Can I use Cross-Coupling directly on the core?

A: Only if you have a handle (halogen). If you are starting from the unfunctionalized core:

  • C3: Use NIS/DMF to iodinate C3, then Suzuki/Stille.

  • C4: Use the Minisci reaction (above) or start with a 4-chloro precursor.

  • C7: Difficult to access directly.[1] Consider de novo synthesis (see Module 3).

🛠 Module 3: De Novo Synthesis (The "Nuclear Option")

Q: I cannot separate the regioisomers no matter what I try. Is there a better way?

A: Yes. Instead of functionalizing the scaffold after synthesis, build the regiochemistry during synthesis. The Pyridine N-Oxide Hydrazone Cyclization is a superior route for difficult substitution patterns.

Method:

  • Start with a 3-acylpyridine N-oxide.[4]

  • Condense with a tosylhydrazide.

  • Treat with an electrophile (e.g., halide source) and base.

  • Result: This cyclization yields pyrazolo[4,3-c]pyridines with substituents already installed at C3 and specific positions on the pyridine ring, bypassing the N1/N2 selectivity issue entirely.

📊 Summary of Regioselectivity Vectors

PositionElectronic CharacterPreferred Reaction TypeReagents of Choice
N1 NucleophilicSN2 (Thermodynamic)R-X, Cs₂CO₃, DMF
N2 NucleophilicSN2 (Kinetic)R-X, NaH, THF
C3 Electron-RichSEAr (Electrophilic)NIS, NBS, Selectfluor
C4 Electron-Poor (α-N)Radical (Minisci)R-COOH, Ag(I)/Persulfate
C7 Electron-Poor (β-N)Lithiation (DoM)TMPMgCl·LiCl (requires DG on N1)
Workflow Diagram: Functionalization Map

Functionalization_Map cluster_N Nitrogen Functionalization cluster_C Carbon Functionalization Core Pyrazolo[4,3-c]pyridine Core N1 N1-Alkylation (Thermodynamic) Core->N1 Cs2CO3/DMF N2 N2-Alkylation (Kinetic) Core->N2 NaH/THF C3 C3-Halogenation (Electrophilic) Core->C3 NIS/DMF C4 C4-Alkylation (Radical/Minisci) Core->C4 R-COOH/Ag+/S2O8 CrossCoupling CrossCoupling C3->CrossCoupling Suzuki/Stille

Caption: Strategic map for targeting specific positions on the pyrazolo[4,3-c]pyridine scaffold.

📚 References

  • Regioselective Synthesis via N-Oxides :

    • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.[4]

    • Source:

  • General N-Alkylation Principles :

    • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.

    • Source:

  • Minisci Reaction for Pyridines :

    • Practical and Regioselective Synthesis of C4-Alkylated Pyridines.

    • Source: [J. Am. Chem. Soc.[2] (Baran Lab)]([Link])

  • Biological Activity & Review :

    • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives.

    • Source:

Sources

stability issues and degradation of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common stability issues and provide practical troubleshooting protocols based on established principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine?

For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] While generally stable, prolonged exposure to atmospheric moisture can lead to slow hydrolysis. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C and used within a short timeframe.

Q2: Is this compound sensitive to light?

Yes, heterocyclic compounds, particularly those with aromatic systems like pyrazole and pyridine, can be susceptible to photodegradation.[2][3][4] The energy from UV or even high-intensity visible light can promote N-Cl bond cleavage or other rearrangements. We strongly recommend handling the solid and its solutions in amber vials or under low-light conditions to minimize the risk of photolytic decomposition.

Q3: What solvents are recommended for dissolving 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine?

The compound is generally soluble in a range of organic solvents such as DMSO, DMF, and chlorinated solvents like dichloromethane. For aqueous buffers, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Be aware that protic solvents, especially under non-neutral pH, can participate in solvolysis reactions.

Q4: Can I expect any tautomerization with this compound?

The pyrazole nitrogen is methylated, which locks the tautomeric form. Unlike unsubstituted pyrazolo[3,4-b]pyridines where the 1H-tautomer is more stable, you will not observe tautomerism with this N-methylated analog.[5]

Troubleshooting Guide: Degradation and Stability Issues

This section provides a systematic approach to identifying and resolving common stability problems encountered during experimentation.

Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis Over Time

Scenario: You've prepared a solution of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine in a buffered aqueous solution for a biological assay. After 24 hours at room temperature, you observe a new, more polar peak in your LC-MS analysis, and the peak corresponding to your starting material has decreased.

Probable Cause: The most likely cause is the hydrolysis of the chloro group at the 4-position of the pyridine ring, leading to the formation of the corresponding 4-hydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridine (or its pyridone tautomer). The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, with water or hydroxide ions acting as the nucleophile.[6][7][8]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Hydrolysis start New peak observed in LC-MS confirm_mass Confirm mass of new peak (Expected M+17 for hydrolysis product) start->confirm_mass ph_check Is the solution pH > 7? confirm_mass->ph_check acid_check Is the solution pH < 5? ph_check->acid_check No buffer_fresh Prepare fresh solutions daily and use immediately ph_check->buffer_fresh Yes (Base-catalyzed hydrolysis) acid_check->buffer_fresh Yes (Acid-catalyzed hydrolysis) use_aprotic If possible, use aprotic solvents or minimize aqueous content acid_check->use_aprotic No (Neutral hydrolysis) end_solution Problem Resolved buffer_fresh->end_solution use_aprotic->end_solution

Caption: Workflow for diagnosing and mitigating hydrolysis.

Proposed Degradation Pathway (Hydrolysis):

G reactant 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine product 4-hydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridine (Pyridone tautomer is likely more stable) reactant->product H₂O / OH⁻

Caption: Proposed hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

To confirm the identity of the degradant, a forced degradation study can be performed.

Objective: To intentionally degrade the compound under controlled conditions to generate and identify potential degradation products.

Materials:

  • 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Methanol

  • UV lamp (254 nm / 365 nm)

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Analysis:

    • Analyze all samples by HPLC-MS at t=0 and after 24 hours.

    • Compare the retention times and mass spectra of the peaks in the stressed samples to any unknown peaks in your experimental samples.

Data Interpretation:

Stress ConditionExpected Degradation ProductRationale
Acid/Base Hydrolysis4-hydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridineThe C-Cl bond is susceptible to nucleophilic attack by water or hydroxide, a common degradation pathway for chloropyridines.[6][8]
Oxidative (H₂O₂)N-oxide derivativesThe pyridine nitrogen is a potential site for oxidation.
Photolytic (UV)Dechlorinated product or ring-rearranged isomersPyrazole and pyridine rings can undergo photochemical rearrangements or bond cleavage upon UV exposure.[2][4]
ThermalMinimal degradation expected if stored properlyFused pyrazole systems are often thermally stable.[9][10] Significant degradation would suggest an unstable batch or contamination.
Issue 2: Loss of Compound Potency in Biological Assays

Scenario: Your compound shows excellent activity in an initial screen, but upon re-testing a few days later from the same stock solution, the potency has significantly decreased.

Probable Cause: This could be due to several factors:

  • Chemical Degradation: As discussed in Issue 1, hydrolysis or other degradation pathways may have consumed the active compound.

  • Adsorption to Plastics: Highly conjugated, planar molecules can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.

  • Precipitation: If a DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution over time, especially at higher concentrations.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Loss of Potency start Loss of biological activity observed check_precipitate Visually inspect for precipitate in assay plates start->check_precipitate precipitate_found Yes check_precipitate->precipitate_found retest_hplc Retest stock and diluted solutions by HPLC for degradation precipitate_found->retest_hplc No reduce_conc Reduce final DMSO concentration or add surfactant (e.g., Tween-20) precipitate_found->reduce_conc Yes degradation_found Degradation confirmed? retest_hplc->degradation_found use_low_binding Use low-adsorption labware degradation_found->use_low_binding No follow_hydrolysis_protocol Follow hydrolysis troubleshooting protocol degradation_found->follow_hydrolysis_protocol Yes end_solution Problem Resolved use_low_binding->end_solution reduce_conc->end_solution follow_hydrolysis_protocol->end_solution

Caption: Decision tree for investigating loss of compound potency.

References

  • ACS Publications. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • RSC Publishing. (2024). Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance. [Link]

  • NIH. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • SciSpace. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Google Patents.CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • NIH. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • MDPI. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • RSC Publishing. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

  • PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ChemRxiv. Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. [Link]

  • ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Google Patents.US4942239A - Process for the production of 2-hydroxypyridine.
  • Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. [Link]

  • PubMed Central. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]

Sources

Technical Support Center: C-H Activation of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CH-ACT-5AZA-001 Operator: Senior Application Scientist Subject: Troubleshooting Reactivity, Regiocontrol, and Catalyst Deactivation in 5-Azaindazole Scaffolds

System Diagnostics: Understanding the Scaffold

Before initiating any troubleshooting, you must understand the electronic "wiring" of your substrate. The pyrazolo[4,3-c]pyridine (often referred to as 5-azaindazole ) is a disparate fused system.

  • The Pyrazole Ring (N1-N2-C3): Electron-rich(er). The C3 position is the "soft" nucleophilic site, prone to electrophilic palladation.

  • The Pyridine Ring (N5-C4-C6-C7): Electron-deficient.[1] The N5 nitrogen is a strong

    
    -donor (Lewis base) but the ring itself resists electrophilic attack.
    

The Central Conflict: The N5 lone pair is a "catalyst sink." It binds transition metals (Pd, Rh, Ir) more tightly than the


-system does, often arresting the catalytic cycle before C-H activation can occur.
Regioselectivity Heatmap

The following diagram illustrates the reactivity hierarchy and potential coordination traps.

G Scaffold Pyrazolo[4,3-c]pyridine (5-Azaindazole) C3 C3 Position (Kinetic Product) Most Acidic C-H Scaffold->C3 Direct Arylation (Standard Conditions) C7 C7 Position (Thermodynamic/Hard) Sterically Hindered Scaffold->C7 Requires N-Oxide Activation N5 N5 Nitrogen (Catalyst Poison) Strong Coordination Scaffold->N5 Irreversible Binding (Reaction Stalls) N5->C7 Directing Group (if Oxidized)

Figure 1: Reactivity landscape of the 5-azaindazole scaffold. Green indicates high reactivity; Red indicates difficult activation; Yellow indicates a hazard zone (catalyst poisoning).

Troubleshooting Guides

Issue A: Reaction Stalls Immediately (0% Conversion)

Diagnosis: Catalyst Poisoning (The "Dead Engine" Effect). Your Palladium catalyst has likely coordinated to N5 (pyridine nitrogen) or N2 (pyrazole nitrogen), forming a stable, non-reactive complex.

Corrective Actions:

  • The "Decoy" Strategy: Add a Lewis Acid.

    • Protocol: Add Ag₂CO₃ (1.0–2.0 equiv) or AgOTf .

    • Mechanism:[2][3][4][5] Silver binds to the N5 lone pair preferentially, freeing the Palladium to engage with the C-H bond.

  • The "Masking" Strategy: N-Oxidation.

    • Protocol: Pre-oxidize the substrate to the N5-oxide using mCPBA.

    • Benefit: This removes the lone pair's ability to poison the catalyst and simultaneously increases the acidity of the flanking C4 and C6 protons.

Issue B: Wrong Regioisomer (Getting C3 instead of C7)

Diagnosis: Electronic Control Override. Under standard CMD (Concerted Metalation-Deprotonation) conditions, the C3 position is significantly more acidic and accessible than C7.

Corrective Actions:

  • Block C3: If your target is C7, C3 must be substituted (e.g., Cl, Me) or protected.

  • Switch to N-Oxide Directed Activation:

    • Use the N5-oxide. The oxygen atom can act as a weak directing group to facilitate activation at C4 or C6, although C7 remains challenging due to the bridgehead steric clash.

Standard Operating Procedures (SOPs)

SOP 1: C3-Selective Direct Arylation

Target: Functionalization of the pyrazole ring.[6][7][8][9][10][11] Mechanism: CMD (Concerted Metalation-Deprotonation).

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (5-10 mol%)Pre-catalyst.[10] Acetate is crucial for the CMD mechanism.
Ligand PPh₃ or 1,10-PhenanthrolineStabilizes Pd species; Phenanthroline prevents aggregation.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Regenerates the active acetate/pivalate species.
Additive Pivalic Acid (30 mol%) CRITICAL. Acts as a proton shuttle.
Solvent DMA or TolueneHigh boiling point, polar aprotic favors CMD.
Temp 110–140 °CRequired to overcome activation energy of heteroaryl C-H.

Step-by-Step:

  • Charge a reaction tube with Pyrazolo[4,3-c]pyridine (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add Pivalic Acid (0.3 equiv) and DMA (0.2 M concentration).

  • Sparge with Argon for 10 minutes (oxygen kills the active catalytic species).

  • Seal and heat to 120 °C for 16 hours.

  • QC Check: If conversion < 10%, add Ag₂CO₃ (1.0 equiv) to sequester N5.

SOP 2: C7/C4 Activation (Via N-Oxide)

Target: Functionalization of the pyridine ring.[2][5][6][7][8][9][10][11][12] Note: This requires the substrate to be the 5-oxide derivative.

  • Oxidation: Treat parent scaffold with mCPBA (1.1 equiv) in DCM at RT. Isolate N-oxide.[10][13]

  • Arylation: Use Pd(OAc)₂ / P(t-Bu)₃ / K₃PO₄ in Toluene at 110 °C.

  • Reduction: Post-coupling, reduce the N-oxide using Zn dust/NH₄Cl or PCl₃ to restore the pyridine ring.

Mechanistic Deep Dive: The CMD Cycle

Understanding why Pivalic Acid is required prevents experimental error. The reaction does not proceed via standard electrophilic aromatic substitution (


). It proceeds via Concerted Metalation-Deprotonation .

CMD_Mechanism Pd_Pre Pd(OAc)2 (Pre-catalyst) Active_Cat L-Pd(II)(Piv)(Ar) Pd_Pre->Active_Cat Oxidative Addition (Ar-X + Ligand) Coordination Agostic Interaction Pd...H-C(3) Active_Cat->Coordination Substrate Binding TS CMD Transition State (Rate Limiting) Coordination->TS Pivalate acts as Base Palladacycle Heteroaryl-Pd-Ar Intermediate TS->Palladacycle -PivOH Product C3-Arylated Product Palladacycle->Product Reductive Elimination Product->Active_Cat Catalyst Regeneration

Figure 2: The CMD Catalytic Cycle. Note the role of Pivalate (Piv) assisting the deprotonation step (Red Box).

FAQ: Rapid Fire Solutions

Q: Can I use aryl chlorides? A: Generally, no. The oxidative addition of aryl chlorides to Pd is too slow for this electron-deficient system. Stick to Aryl Bromides or Aryl Iodides . If you must use chlorides, switch to a specialized ligand like Buchwald's XPhos or RuPhos.

Q: My product is stuck to the silver salts during workup. A: Pyrazolo-pyridines are excellent ligands. If you used Ag₂CO₃, wash your organic phase with a solution of NH₄OH / EDTA or aqueous NaCN (with extreme caution) to strip the metal ions from the nitrogen centers.

Q: Why do I see homocoupling of my aryl halide? A: This indicates the C-H activation step is too slow. The Pd(II)-Ar species is sitting idle and disproportionating. Fix: Increase the temperature or add more Pivalic Acid to accelerate the CMD step.

References

  • Regioselective C-H Functionalization of Azaindazoles

    • Title: Palladium-Catalyzed Regioselective C-H Arylation of 4-Azaindazole at C3, C5 and C7 Positions.[10]

    • Source: Advanced Synthesis & Catalysis (2021).[6]

    • URL:[Link]

    • Relevance: Establishes the N-oxide strategy for activating the pyridine ring positions (C5/C7 in 4-azaindazole, applicable to C4/C6/C7 in 5-azaindazole).
  • The CMD Mechanism & Pivalic Acid

    • Title: Analysis of the Palladium-Catalyzed (Aromatic)
    • Source: Journal of the American Chemical Society (2012).
    • URL:[Link]

    • Relevance: Foundational text explaining why pivalate is essential for electron-deficient heterocycles.
  • Catalyst Poisoning in Nitrogen Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

    • Relevance: Discusses the coordination issues of N-heterocycles and str
  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction.[7]

    • Source: Organic & Biomolecular Chemistry (2012).
    • URL:[Link]

    • Relevance: Confirms the structural numbering and synthesis of the specific 5-azaindazole scaffold.

Sources

overcoming poor solubility of pyrazolo[4,3-c]pyridine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Poor Aqueous Solubility for Researchers

Welcome to the technical support guide for pyrazolo[4,3-c]pyridine derivatives. This document, curated by our senior application scientists, provides in-depth troubleshooting strategies, detailed protocols, and foundational knowledge to address the significant challenge of poor aqueous solubility inherent to this important class of compounds. Our goal is to empower you with the practical insights and theoretical understanding needed to advance your research and development efforts.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the solubility of pyrazolo[4,3-c]pyridine derivatives.

Question 1: Why are pyrazolo[4,3-c]pyridine derivatives often poorly soluble in aqueous media?

Answer: The limited aqueous solubility of the pyrazolo[4,3-c]pyridine scaffold is primarily due to its molecular structure. The fused aromatic ring system is rigid, planar, and predominantly hydrophobic, which leads to a high crystal lattice energy. This strong crystal packing means that a significant amount of energy is required to break apart the solid-state lattice and allow individual molecules to be solvated by water. Furthermore, while the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall molecule often has a high logP value, indicating a preference for a non-polar environment over an aqueous one.

Question 2: What is the first experimental step I should take when a new pyrazolo[4,3-c]pyridine derivative shows poor solubility?

Answer: The first and most critical step is to determine the compound's pKa and its pH-solubility profile. The pyrazolo[4,3-c]pyridine core contains basic nitrogen atoms, meaning its solubility is often highly dependent on pH. By understanding the pH at which the compound becomes ionized (protonated), you can often achieve significant solubility enhancement in acidic buffers. An initial screen using a small amount of compound in buffers ranging from pH 2 to pH 7.4 is a highly recommended starting point.

Question 3: Can I use DMSO to solubilize my compound for an in vitro assay? What are the risks?

Answer: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for creating high-concentration stock solutions of poorly soluble compounds. However, its use in aqueous-based cellular or biochemical assays must be carefully managed. The primary risk is that the final concentration of DMSO in the assay medium can cause cellular toxicity or interfere with the assay's components. A general best practice is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize these artifacts. Another critical risk is compound precipitation; when the DMSO stock is diluted into the aqueous assay buffer, the compound can crash out of solution if its solubility limit is exceeded, leading to inaccurate and non-reproducible results.

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Strategies

This guide provides a systematic approach to improving the solubility of your pyrazolo[4,3-c]pyridine compounds, from simple adjustments to advanced formulation techniques.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy based on compound properties and experimental needs.

G cluster_0 cluster_1 Initial Assessment cluster_2 Strategy Selection A Start: Poorly Soluble Pyrazolo[4,3-c]pyridine B Determine pKa & pH-Solubility Profile A->B C Is compound ionizable? (Basic pKa > 4) B->C D Use pH Modification (e.g., pH 4.5 Acetate Buffer) C->D Yes G Compound is Neutral or Solubility Still Too Low C->G No E Is pH modification sufficient? D->E F Proceed to Assay E->F Yes E->G No H Explore Co-Solvents (e.g., PEG-400, Solutol HS 15) G->H I Is co-solvent system compatible with assay? H->I I->F Yes J Explore Advanced Formulations (Cyclodextrins, Solid Dispersions) I->J No / Insufficient

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification
  • Problem: My compound is insoluble in neutral buffer (e.g., PBS pH 7.4).

  • Scientific Rationale: As basic compounds, pyrazolo[4,3-c]pyridines can be protonated at acidic pH. The resulting salt form is typically much more water-soluble than the neutral free base. This strategy is effective if your compound has a basic pKa in the range of 4-9.

  • Troubleshooting Steps:

    • Determine pKa: Use computational prediction tools (e.g., MarvinSketch, SciFinder) or an experimental pKa determination service.

    • Screen Buffers: Prepare a series of buffers (e.g., citrate, acetate) with pH values from 3 to 6.

    • Test Solubility: Add a small, known amount of your compound to each buffer and determine the solubility (e.g., via HPLC or UV-Vis spectroscopy after filtration).

    • Select Optimal pH: Choose the lowest pH that provides the required solubility and is compatible with your experimental system. For many cell-based assays, a pH between 6.0 and 7.2 is the target, but for stock solutions, a lower pH is often acceptable.

Strategy 2: Use of Co-solvents
  • Problem: pH modification alone is insufficient, or I need to work at a neutral pH.

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium. This lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing solubility.

  • Commonly Used Co-solvents for In Vitro and In Vivo Studies:

Co-SolventTypical Concentration RangeProsCons
PEG 400 10-40%Low toxicity, widely used for in vivo studies.Can be viscous at high concentrations.
Propylene Glycol 10-30%Good safety profile.Lower solubilizing power than others for very hydrophobic compounds.
Solutol HS 15 5-20%Excellent solubilizer, forms micelles.Can have cell line-dependent toxicity; may interfere with some assays.
Ethanol 5-10%Readily available, effective.Can be toxic to cells at higher concentrations; volatile.
  • Troubleshooting Steps:

    • Select a Panel: Choose 2-3 co-solvents from the table above based on your experimental context (in vitro vs. in vivo).

    • Create Binary Systems: Prepare mixtures of your chosen buffer and the co-solvent at different ratios (e.g., 90:10, 80:20).

    • Measure Solubility: Determine the saturation solubility of your compound in each mixture.

    • Validate Compatibility: Always run a vehicle control (buffer + co-solvent without your compound) in your assay to ensure the formulation itself does not cause unintended effects.

Strategy 3: Advanced Formulation - Cyclodextrins
  • Problem: My compound is extremely hydrophobic (high logP), and co-solvents are not effective or are incompatible with my experiment.

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble pyrazolo[4,3-c]pyridine can be encapsulated within this non-polar cavity, forming an "inclusion complex" that has a much higher apparent water solubility.

  • Mechanism of Cyclodextrin Encapsulation:

G cluster_0 Cyclodextrin Host-Guest Complex Formation A Poorly Soluble Drug (Pyrazolo[4,3-c]pyridine) B + Water Molecules C Cyclodextrin (Hydrophobic Cavity) D -> (Equilibrium) E Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Commonly Used Cyclodextrins:

    • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Most commonly used due to its high water solubility and excellent safety profile.

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin, Captisol®): Anionic derivative with very high water solubility, often used in clinical formulations.

  • Troubleshooting Steps:

    • Screening: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

    • Phase Solubility Study: Add an excess of your compound to each cyclodextrin solution. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Quantify: Filter the samples and analyze the concentration of the dissolved compound by HPLC. A linear increase in drug solubility with cyclodextrin concentration indicates complex formation.

    • Select Formulation: Choose the lowest concentration of cyclodextrin that achieves the target drug concentration.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Dosing

This protocol describes the preparation of a 1 mg/mL solution of a pyrazolo[4,3-c]pyridine derivative in a standard vehicle suitable for intravenous or oral administration in preclinical species.

Materials:

  • Pyrazolo[4,3-c]pyridine derivative (Compound X)

  • PEG 400 (Polyethylene Glycol 400)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Analytical balance

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh 10 mg of Compound X into the sterile glass vial.

  • Add Co-solvent: Add 2.0 mL of PEG 400 to the vial. This will create an initial 20% component of the final volume.

  • Initial Dissolution: Place the vial on a magnetic stirrer and stir. Gentle warming (30-40°C) can be applied to aid dissolution. Stir until the compound is fully dissolved and the solution is clear. This may take 10-30 minutes.

  • Add Aqueous Component: Once fully dissolved, slowly add 8.0 mL of saline or D5W to the vial while stirring. Add the first few mL dropwise to avoid shocking the system and causing precipitation.

  • Final Homogenization: Continue stirring for another 15 minutes to ensure the final formulation is a homogenous, clear solution.

  • Final Concentration Check: The final formulation is 10 mg in 10 mL, resulting in a 1 mg/mL solution in a vehicle of 20% PEG 400 / 80% Saline. Visually inspect for any signs of precipitation before use.

Protocol 2: Kinetic Solubility Assay using a 96-Well Plate Format

This assay provides a high-throughput method to estimate the solubility of your compound in a specific buffer, which is crucial for designing robust in vitro assays.

Materials:

  • 10 mM DMSO stock solution of your compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plate

  • Plate reader capable of reading UV absorbance

Step-by-Step Procedure:

  • Prepare Plates: Add 198 µL of the assay buffer to each well of the 96-well filter plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubate: Seal the plate and shake for 2 hours at room temperature to allow the solution to equilibrate. Any compound above its solubility limit will precipitate.

  • Filter: Place the filter plate on top of the UV-transparent collection plate. Centrifuge at a sufficient speed (e.g., 500 x g for 10 minutes) to force the liquid through the filter, leaving any precipitate behind.

  • Measure Absorbance: Read the absorbance of the filtrate in the collection plate at the compound's λmax.

  • Calculate Solubility: Compare the absorbance of your sample wells to a standard curve prepared by diluting the 10 mM DMSO stock in pure DMSO. This allows you to determine the concentration of the compound that remained in solution, which represents its kinetic solubility.

References

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 459-472. [Link]

  • Streng, W. H. (1984). pH-solubility profiles of some 6-fluoro-7-(substituted)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. [Link]

  • Kappler, F., & Kormeier, B. (2020). DMSO-An underestimated solvent in life science. Current Medicinal Chemistry, 27(29), 4836-4845. [Link]

  • Weuts, I., et al. (2011). Physicochemical properties of Solutol® HS 15 and its use in the formulation of solid dispersions of itraconazole. European Journal of Pharmaceutical Sciences, 42(3), 254-263. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Technical Support Center: Stabilizing Palladium Catalysts in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Preventing Catalyst Deactivation & "Pd Black" Formation Audience: Drug Discovery & Process Chemistry Teams

Core Directive: The Stability Paradox

Welcome to the Catalysis Reliability Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, etc.) failed to reach full conversion, or your reaction mixture turned into a suspension of inactive black particles.

The Central Dogma of Pd-Catalysis: High activity often comes at the cost of stability. The active species in the catalytic cycle is a coordinatively unsaturated 12- or 14-electron Pd(0) complex (e.g.,


). This species is highly reactive but thermodynamically unstable. Without sufficient ligand stabilization or steric bulk, these Pd(0) atoms rapidly aggregate into metallic palladium nanoparticles (Pd Black ), which are catalytically dead for most cross-coupling manifolds.

This guide replaces "trial-and-error" with mechanistic causality. We will focus on preventing aggregation and mitigating oxidation .

Diagnostic Visualization: Pathways to Deactivation

Before troubleshooting, you must understand how your catalyst dies. The diagram below maps the active catalytic cycle against the two primary deactivation pathways: Ligand Oxidation and Metal Aggregation .

Pd_Deactivation_Pathways Precat Pd(II) Precatalyst (Stable) ActivePd Active L-Pd(0) (Unsaturated) Precat->ActivePd Activation (Base/Reductant) OxAdd Oxidative Addition (L-Pd(II)-ArX) ActivePd->OxAdd Ar-X Oxidation Ligand Oxidation (L -> O=P-R3) ActivePd->Oxidation O2 Ingress NakedPd Naked Pd(0) (Unstabilized) ActivePd->NakedPd Ligand Dissociation (Low [L]) Prod Product Formation OxAdd->Prod Transmetalation & Red. Elimination Prod->ActivePd Regeneration Oxidation->NakedPd Loss of Ligand PdBlack Pd Black (Inactive Aggregates) NakedPd->PdBlack Irreversible Aggregation

Figure 1: The active Pd(0) species exists in a precarious equilibrium. Ligand oxidation or dissociation exposes "naked" Pd(0), which irreversibly collapses into inactive Pd black.

Prevention Protocol: Best Practices

A. The Precatalyst Revolution

Issue: Traditional sources like


 or 

are often impure or slow to activate.

often contains palladium nanoparticles and free dba (dibenzylideneacetone), which inhibits the reaction by competing with your desired ligand.

Solution: Switch to Buchwald G3/G4 Precatalysts or PEPPSI complexes.

  • Mechanism: These are air-stable Pd(II) complexes.[1] Upon exposure to base in the reaction mixture, they undergo reductive elimination to release the active monoligated

    
     species in situ.
    
  • Benefit: This guarantees a 1:1 Pd:Ligand ratio and prevents the formation of Pd black during the initial heating phase [1].

B. Quantitative Comparison: Catalyst Sources

The following data highlights the efficiency of defined precatalysts over traditional "mix-and-heat" methods.

FeatureTraditional (

+ Phosphine)
Buchwald G3/G4 PrecatalystImpact on Stability
Active Species Generation Variable; depends on reduction by solvent/amineQuantitative; triggered by basePrecatalysts prevent early-stage Pd black formation.
Air Stability Low (Phosphines oxidize rapidly)High (Stable indefinitely on bench)Prevents ligand oxidation before reaction starts.
Induction Period Long (slow reduction to Pd(0))Short/InstantReduces time for side-reactions to occur.
Inhibitory Byproducts Free dba or excess OAcInert carbazole/amine byproductEliminates competitive binding that slows turnover.
C. Solvent Degassing (The "Sparkling Water" Effect)

Issue: Dissolved oxygen oxidizes phosphine ligands (


). Phosphine oxides cannot bind Pd(0), leading to ligand-deficient Pd and immediate aggregation (black precipitate).

Protocol:

  • Sparging (Standard): Bubble Argon through the solvent for at least 15-20 minutes prior to use.

  • Freeze-Pump-Thaw (Rigorous): Required for highly sensitive electron-rich ligands (e.g.,

    
    ).
    
  • Visual Check: If your solvent changes color (e.g., THF turns yellow/brown) upon adding the catalyst, oxygen may still be present.

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction turned black immediately upon heating."

Diagnosis: Rapid Catalyst Decomposition (Aggregation). This indicates that the rate of Pd(0) generation exceeded the rate of oxidative addition, or the ligand concentration was insufficient to stabilize the metal center.

Corrective Actions:

  • Check Ligand Loading: Ensure your Ligand:Pd ratio is at least 1.2:1 or 2:1. Excess ligand shifts the equilibrium away from "naked" Pd(0).

  • Substrate Activation: If using an aryl chloride, the oxidative addition is slow. "Naked" Pd(0) waits too long for the substrate and aggregates. Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos) to accelerate oxidative addition [2].

  • Switch Precatalyst: Use a G3/G4 precatalyst to release Pd(0) in a controlled manner.

Scenario 2: "The reaction stalled at 60% conversion."

Diagnosis: Catalyst Death or Product Inhibition. The catalyst may have died over time (slow leak of air, thermal degradation) or the product is coordinating to the Pd center (poisoning).

Troubleshooting Workflow:

Troubleshooting_Stall Stall Reaction Stalled AddCat Add Fresh Catalyst (Same Amount) Stall->AddCat Resume Reaction Resumes? AddCat->Resume Yes Diagnosis: Catalyst Instability Resume->Yes Yes No Diagnosis: Product Inhibition or Reagent Consumption Resume->No No

Figure 2: The "Spike Test" determines if the catalyst is dead or if the reaction environment is poisoned.

Step-by-Step Fix:

  • Perform the Spike Test: Add a fresh portion of catalyst (1-2 mol%) to the stalled mixture.

    • If conversion increases: Your catalyst is thermally unstable or air is leaking in. Action: Lower temperature, improve sealing, or use a more robust ligand (e.g., BrettPhos).

    • If conversion stays flat: Your product might be inhibiting the catalyst (common with pyridines/amines) or reagents are consumed. Action: Check reagent stoichiometry or screen for inhibitory functional groups.

Scenario 3: "I am using an amine substrate. Do I need special handling?"

Answer: Yes. In Buchwald-Hartwig amination , primary amines can bind tightly to Pd(II), forming stable off-cycle complexes that prevent reduction to active Pd(0).

Protocol:

  • Base Choice: Use strong bases like NaOtBu or LHMDS to facilitate deprotonation and prevent stable amine-Pd complex formation [3].

  • Order of Addition: If using a Pd(II) salt + Ligand, pre-heat them in the solvent before adding the amine substrate. This ensures the active catalyst forms before the amine can sequester the Pd(II) [4].

References

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts: The newest air, moisture, and thermally stable crossing-coupling complexes." Sigma-Aldrich. Link

  • Strem Chemicals. "New Palladium Precatalysts For Cross-Coupling Reactions." ABCR. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling: A Historical Context." Chemical Reviews. Link

  • Colacot, T. J. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers. Link

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[2] NobelPrize.org. Link

Sources

work-up procedure to remove impurities from 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Welcome to the technical support guide for the purification of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who require this heterocyclic building block in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and adapt the protocols to your specific experimental outcomes.

Section 1: Understanding Your Crude Product - FAQs

Before any purification attempt, a preliminary analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient purification strategy.

Q1: What are the most common impurities I should expect after synthesizing 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine?

A1: Your impurity profile will depend on the synthetic route, but typically includes a combination of the following:

  • Unreacted Starting Materials: Precursors to the pyrazolopyridine core may persist if the reaction has not gone to completion.

  • Excess Reagents: Chlorinating agents (e.g., POCl₃, SOCl₂) and their hydrolysis byproducts are common.[1] Similarly, bases (e.g., pyridine, triethylamine) or catalysts used in the cyclization or substitution steps may be present.[2][3]

  • Regioisomers: During the formation of the pyrazole ring or subsequent N-methylation, isomeric products can form. For instance, methylation might occur at a different nitrogen atom, leading to isomers that are often difficult to separate.

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis, especially during aqueous work-up, leading to the corresponding hydroxy-pyrazolo[4,3-c]pyridine.

  • Polymeric Byproducts: Highly colored, tar-like substances can form under harsh reaction conditions.[4]

Q2: Why is a preliminary TLC or LC-MS essential before I start the work-up?

A2: Performing a quick analysis on your crude material is a self-validating step that saves significant time and resources.

  • Thin-Layer Chromatography (TLC): This allows you to visualize the complexity of your mixture. You can see the number of components, estimate the relative polarity of your product versus impurities, and begin to screen for an effective solvent system for column chromatography.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive data, giving you the mass of the components in your mixture. You can confirm the presence of your desired product (mass of C₆H₆ClN₃ ≈ 155.03 g/mol ) and tentatively identify impurities by their mass, guiding your purification choices.

Section 2: The Standard Work-up Workflow: From Reaction Quench to Crude Isolate

The initial work-up is designed to remove the bulk of inorganic salts, water-soluble reagents, and highly polar impurities. The following diagram and protocol outline a standard, robust procedure.

G cluster_0 Post-Reaction Work-Up cluster_1 Purification A Crude Reaction Mixture B Quench Reaction (e.g., add to ice-water or sat. NaHCO₃ soln.) A->B C Liquid-Liquid Extraction (e.g., with DCM or EtOAc) B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry Organic Layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) E->F G Filter Drying Agent F->G H Concentrate in vacuo G->H I Crude Product Isolate H->I J Analyze Crude Product (TLC, LC-MS) I->J K Column Chromatography J->K If oily or multiple spots on TLC L Recrystallization J->L If solid with minor impurities M Pure Crystalline Product K->M L->M

Caption: General workflow for the work-up and purification of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: Standard Aqueous Work-up
  • Reaction Quenching: After cooling the reaction vessel to room temperature, slowly pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃), typically 5-10 times the volume of the reaction. Causality: This step neutralizes excess acid catalysts and quenches reactive reagents.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 50 mL for a 100 mL aqueous volume).[3] Causality: The non-polar organic product will partition into the organic solvent, leaving water-soluble impurities behind.

  • Combine and Wash: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL). Causality: The brine wash helps to break any emulsions that may have formed and removes the bulk of the residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.[2][3] Causality: This removes trace amounts of water, which can interfere with final product isolation and purity.

  • Filtration and Concentration: Filter the mixture through a cotton plug or fluted filter paper to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Section 3: Troubleshooting Guide for Common Work-up Issues

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - Fine particulate matter in the mixture.- High concentration of surfactants or amphiphilic byproducts.- Vigorous shaking of the separatory funnel.- Add a significant volume of brine to increase the ionic strength of the aqueous phase.- Filter the entire emulsified mixture through a pad of Celite®.[5]- Allow the funnel to stand undisturbed for an extended period (30+ minutes).- If possible, gently centrifuge a sample of the emulsion.
Low Yield After Extraction - The product may be partially protonated and thus more water-soluble.- The product has significant polarity.- Insufficient volume or number of extractions.- Ensure the aqueous layer is basic (pH > 8) before extraction by adding more NaHCO₃ or a stronger base like Na₂CO₃.- Saturate the aqueous layer with solid NaCl to "salt out" the organic product.- Increase the number of extractions (e.g., from 3 to 5).- Switch to a more polar extraction solvent like Ethyl Acetate if you were using a less polar one.
Crude Product is a Dark, Intractable Oil - Presence of significant high-molecular-weight or polymeric impurities.- Residual high-boiling solvent (e.g., DMF, DMSO).- This product is not suitable for direct crystallization. The next logical step is purification by column chromatography.[2]- If residual solvent is suspected, co-evaporate with a lower-boiling solvent like toluene or heptane under high vacuum.

Section 4: Advanced Purification Techniques

When a standard work-up is insufficient to achieve the desired purity, more advanced methods are required.

Flash Column Chromatography

This is the most powerful and common technique for separating compounds with different polarities.

Q: How do I select the best solvent system (mobile phase) for my column?

A: The ideal solvent system is determined using TLC analysis. The goal is to find a system where your target compound has an Rf value of approximately 0.25-0.35 . This ensures good separation and a reasonable elution time.

  • Logic: Silica gel is a polar stationary phase. Non-polar solvents (like Hexane or Heptane) will cause all compounds to move slowly or not at all. Polar solvents (like Ethyl Acetate or Methanol) will cause all compounds to move quickly. A mixture of the two allows you to fine-tune the separation.

  • Procedure: Spot your crude material on a TLC plate. Develop the plate in chambers with different ratios of a non-polar and a polar solvent (e.g., 10%, 20%, 30% EtOAc in Hexane). The solvent system that gives the desired Rf is your starting point for the column.

Suggested Starting Solvent SystemsPolarityUtility
Ethyl Acetate / Hexanes (or Heptane) Adjustable (Low to Medium)Excellent for separating moderately polar compounds from non-polar impurities. A common starting point.[3]
Dichloromethane (DCM) / Methanol Adjustable (Medium to High)Useful if your product is more polar and does not move in EtOAc/Hexane systems. Start with 1-2% MeOH in DCM.
Chloroform (CHCl₃) MediumCan be used as a single solvent for compounds of intermediate polarity.[2]
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using your chosen mobile phase as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed. Causality: Dry loading often results in better separation (sharper bands) by preventing dissolution issues at the column head.

  • Elution: Carefully add the mobile phase to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Recrystallization

If your product is a solid and reasonably pure (>90%) after chromatography, recrystallization can be used to achieve analytical purity.

G A Impure Solid B Dissolve in MINIMUM hot solvent A->B C Cool Slowly to Room Temp B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: The logical steps of a successful recrystallization procedure.

Q: How do I find a good recrystallization solvent?

A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely insoluble or highly soluble at all temperatures.

  • Screening Process: Place a small amount of your solid (~10-20 mg) in a test tube. Add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a potentially good solvent. A common technique involves dissolving the compound in a "good" solvent (like DCM or Isopropanol) and then slowly adding a "bad" or "anti-solvent" (like Hexane or Ether) until turbidity persists, then heating to clarify and cooling slowly.[4]

References

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Antipin, R., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • WO2004024703A1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • Hranjec, M., et al. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. [Link]

  • CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxyl
  • Nenaidenko, V.G., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Slade, P., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

Sources

managing temperature control in large-scale pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[4,3-c]pyridine Synthesis Authorized Internal Guide for Process Chemistry & Scale-Up Teams

Overview: The Thermal Landscape of Pyrazolo[4,3-c]pyridine

You are accessing the Thermal Management Knowledge Base for the large-scale manufacture of pyrazolo[4,3-c]pyridine scaffolds. Unlike its [3,4-b] isomer, the [4,3-c] core presents unique electronic deficiencies at the C-7 position and specific thermal instability during ring closure.

This guide addresses the three critical thermal control points (CCPs) identified in pilot-plant campaigns:

  • The "Runaway" Risk: Hydrazine-mediated annulation (Exothermic).

  • The "Selectivity" Risk: Cryogenic C-7 functionalization (Kinetic control).

  • The "Decomposition" Risk: High-temperature pyridine ring closures (Thermodynamic stability).

Module 1: Exothermic Cyclization (Pyrazole Ring Formation)

Context: When synthesizing the [4,3-c] system by annulating a pyrazole ring onto a 4-chloro-3-acylpyridine precursor, the reaction with hydrazine is the most safety-critical step.

Ticket #402: Uncontrolled Exotherm During Hydrazine Addition

User Report: "During the addition of hydrazine hydrate to the 4-chloro-3-formylpyridine intermediate at 50L scale, the internal temperature spiked by 15°C within 2 minutes, leading to dark tar formation and a 40% yield drop."

Root Cause Analysis: Hydrazine condensation is highly exothermic (


). At scale, the surface-area-to-volume ratio decreases, preventing efficient heat dissipation. The temperature spike caused competitive polymerization of the electrophilic pyridine substrate.

Troubleshooting Protocol:

ParameterSpecificationCausality
Dosing Strategy Adiabatic Dosing Calculate the Accumulation vs. Consumption rate. Do not exceed 0.5 equivalents/hour until steady state is confirmed.
Cooling Jacket

A large delta indicates heat transfer failure. If

, stop dosing immediately.
Solvent Choice Ethanol/Water (Azeotrope) Water acts as a thermal heat sink due to high heat capacity (

), buffering the exotherm better than pure organics.

Step-by-Step Resolution:

  • Pre-cool the reactor to 0–5°C (below the onset temperature of the cyclization).

  • Dilute hydrazine hydrate (65%) in the reaction solvent (1:3 ratio) to increase thermal mass.

  • Initiate Addition: Add the first 5% of hydrazine. Wait for the exotherm to plateau (induction period).

  • Ramp: Once consumption is verified (HPLC: disappearance of starting material > formation of hydrazone intermediate), increase addition rate while maintaining

    
    .
    
  • Self-Validating Check: Calculate the Adiabatic Temperature Rise (

    
    ) for the remaining unreacted accumulation. If 
    
    
    
    , trigger emergency cooling.

Module 2: Cryogenic Functionalization (C-7 Regioselectivity)

Context: Functionalizing the C-7 position (ortho to the pyridine nitrogen) often requires Directed Ortho Metalation (DoM) or Halogen-Lithium Exchange. The [4,3-c] core is prone to nucleophilic attack at C-5 if the temperature deviates.

Ticket #409: Loss of Regioselectivity at C-7

User Report: "We attempted C-7 lithiation using TMPMgCl·LiCl at -40°C. We observed 15% of the C-5 addition byproduct and significant starting material recovery."

Root Cause Analysis: The pyrazolo[4,3-c]pyridine core has varying pKa values around the ring. At temperatures > -60°C, the kinetic lithiated species (C-7) equilibrates to the thermodynamic sink or undergoes nucleophilic attack by the base at the electron-deficient C-5 position.

Troubleshooting Protocol:

Q: Why did the C-5 impurity form? A: The "Knochel-Hauser" base (TMPMgCl·LiCl) is bulky but can act as a nucleophile if the temperature is too high. The transition state for C-7 deprotonation is lower in energy only at cryogenic conditions.

Corrective Workflow:

  • Cryostat Setup: Ensure reactor jacket is at -85°C to maintain internal

    
    .
    
  • Reagent Quality: Titrate TMPMgCl·LiCl immediately before use. Moisture content > 100 ppm destroys the active species, leading to variable stoichiometry.

  • Quench Dynamics: The electrophile (e.g., iodine, aldehyde) must be pre-cooled. Adding a room-temp electrophile creates localized "hot spots" where selectivity is lost.

Self-Validating System (The "Color Check"):

  • Valid: Deep red/orange solution (Lithiated species stable).

  • Invalid: Brown/Black sludge (Decomposition/Polymerization). Action: Abort and quench immediately with MeOH.

Module 3: High-Temperature Pyridine Construction

Context: Constructing the pyridine ring onto a pre-existing pyrazole (e.g., via Sonogashira coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes) requires high thermal energy.

Ticket #415: Incomplete Cyclization in One-Pot Procedures

User Report: "Using the Beilstein protocol (alkyne coupling + t-butylamine cyclization), the reaction stalls at the intermediate alkynyl-aldehyde stage despite refluxing at 80°C."

Root Cause Analysis: The ring closure (6-endo-dig cyclization) has a high activation energy barrier. Standard reflux temperatures in acetonitrile or THF are often insufficient for complete conversion at scale, where mixing efficiency drops.

Resolution Guide:

VariableAdjustmentRationale
Temperature Switch to Pressure Reactor (100–120°C) Superheating the solvent above its atmospheric boiling point overcomes the activation barrier.
Solvent n-Butanol or DMAc Higher boiling point solvents allow atmospheric reflux at required temps without pressure vessels.
Catalyst Copper(I) Iodide (5 mol%) If not already present, Cu(I) activates the alkyne for nucleophilic attack by the amine.

Visualizing the Thermal Workflow

The following diagram illustrates the critical thermal zones for the synthesis of the [4,3-c] scaffold.

ThermalControl Start Start: Precursors (4-chloropyridine or Pyrazole-4-CHO) StepA1 Step A: Hydrazine Addition (Exothermic Hazard) Start->StepA1 Route 1 StepC1 Step C: Pyridine Ring Closure (Activation Energy Barrier) Start->StepC1 Route 2 CheckA CCP 1: Temp < 10°C? Adiabatic Control StepA1->CheckA CheckA->StepA1 Fail: Stop Dosing ProdA Intermediate: Hydrazone CheckA->ProdA Pass StepB1 Step B: C-7 Lithiation (Cryogenic Hazard) ProdA->StepB1 Functionalization CheckB CCP 2: Temp < -70°C? Color Check StepB1->CheckB CheckB->StepB1 Fail: Re-cool Final Target: Pyrazolo[4,3-c]pyridine Isolated Pure Scaffold CheckB->Final Quench & Warm CheckC CCP 3: Temp > 100°C? Pressure/Solvent Check StepC1->CheckC CheckC->StepC1 Fail: Increase T CheckC->Final Pass

Caption: Thermal Critical Control Points (CCPs) in Pyrazolo[4,3-c]pyridine Synthesis. Red nodes indicate high thermal risk; Yellow diamonds represent mandatory validation checks.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Source: Beilstein Journal of Organic Chemistry. Context: Describes the Sonogashira/Cyclization route and the thermal requirements for ring closure. URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (Molecules). Context: Details the condensation of dienamines at reflux temperatures (methanol, 1h) to form the [4,3-c] core. URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC). Context: While focusing on the [3,4-c] isomer, this reference provides the authoritative protocol for C-7 selective metalation using TMPMgCl·LiCl, a protocol directly transferable to the [4,3-c] isomer due to electronic similarities at the C-7 position. URL:[Link]

  • Scalable Synthesis via Continuous Flow. Source: ResearchGate (General Process Safety). Context: Provides the foundational engineering principles for managing hydrazine exotherms in pyrazolo-fused systems using flow reactors. URL:[Link]

dealing with regioisomeric mixtures in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Regioisomeric Mixtures

Welcome to the technical support center for pyrazolo[4,3-c]pyridine synthesis. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenge in the synthesis of this privileged scaffold: controlling and managing regioisomerism. The pyrazolo[4,3-c]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] However, the similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to the formation of regioisomeric mixtures, complicating synthesis, purification, and biological evaluation.[2][3]

This guide provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. It is structured to help you diagnose issues, troubleshoot your reactions, and implement robust strategies for achieving the desired regiochemical outcome.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding regioisomerism in pyrazolo[4,3-c]pyridine synthesis.

Q1: What are the primary regioisomers formed during the functionalization of a pyrazolo[4,3-c]pyridine core?

The most common regioisomers are the N1 and N2 substituted products. When an unsubstituted pyrazolo[4,3-c]pyridine is subjected to reactions like alkylation, arylation, or acylation, the incoming electrophile can attack either the N1 or N2 nitrogen of the pyrazole moiety, leading to a mixture of 1H-pyrazolo[4,3-c]pyridine and 2H-pyrazolo[4,3-c]pyridine derivatives.

Q2: Why is controlling this regioselectivity so critical in drug discovery?

The precise three-dimensional arrangement of atoms in a molecule dictates its interaction with a biological target. N1 and N2 regioisomers have different electronic distributions and spatial orientations of substituents. This can lead to drastic differences in:

  • Biological Activity: One isomer may bind to the target protein with high affinity, while the other is inactive or binds to off-targets.

  • Pharmacokinetic Properties: Isomers can have different solubility, metabolic stability, and cell permeability.

  • Intellectual Property: A specific regioisomer can be patented as a distinct chemical entity. Failing to control regioselectivity leads to inconsistent biological data and significant challenges in scaling up a drug candidate.

Q3: What are the main factors that influence the N1/N2 product ratio?

The regioselectivity of N-functionalization is a delicate balance of steric and electronic factors. Key variables include:

  • Steric Hindrance: Bulky substituents on the pyrazolo[4,3-c]pyridine core or the incoming electrophile can favor reaction at the less sterically hindered nitrogen atom.

  • Solvent: The polarity of the solvent can influence the solvation of the pyrazolo-pyridinide anion and its associated counter-ion, altering the reactivity of the two nitrogen atoms.[4]

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). The size and coordination of this cation with the two nitrogen atoms can direct the electrophile to a specific position.[2]

  • Temperature: Reactions can be under either kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.[5]

Q4: What are the best analytical methods to differentiate and quantify regioisomers?

Unequivocal structural assignment is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard. Advanced 2D NMR techniques are essential.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons on the new substituent and protons on the heterocyclic core, providing definitive proof of which nitrogen was functionalized.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can help map the connectivity and confirm the substitution pattern.

  • Chromatography: Techniques like HPLC and UPLC can often separate the isomers, allowing for quantification of the isomeric ratio. The crude reaction mixture can be analyzed against pure, characterized standards of each isomer.

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-solving framework for specific experimental challenges.

Problem 1: My N-alkylation/arylation reaction yields an inseparable or near 1:1 mixture of N1 and N2 regioisomers.

This is a classic challenge indicating that the intrinsic reactivity of the two nitrogen atoms under your current conditions is nearly identical.

Causality Analysis: The formation of a 1:1 mixture suggests your reaction is not selective. This could be due to using a small, non-coordinating counter-ion (like Na⁺ from NaH) in a polar aprotic solvent (like DMF), which makes both nitrogens almost equally accessible to the electrophile.

Solutions Workflow:

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity start Start: 1:1 Isomeric Mixture a Step 1: Modify Reaction Conditions start->a b Change the Base/Counter-ion a->b Steric/Coordination Effects c Change the Solvent a->c Solvation Effects d Lower the Temperature a->d Kinetic vs. Thermodynamic Control e Step 2: Evaluate Results with Crude NMR b->e c->e d->e f Is Selectivity Improved (>5:1)? e->f Analyze Ratio g Optimize & Scale-Up f->g Yes h Step 3: Consider a Directed Synthesis Strategy f->h No k Step 4: Develop a Robust Purification Method f->k If Separation is Still Needed i Use a Directing Group (e.g., for DoM) h->i j Use a Protecting Group Strategy h->j l Optimize Silica Gel Chromatography k->l m Explore Alternative Chromatography (SFC, HPLC) k->m G cluster_n1 N1-Substituted Isomer cluster_n2 N2-Substituted Isomer n1_struct n1_proton H-7 Proton sub_proton1 Substituent Proton (R) sub_proton1->n1_proton  NOESY Correlation   n2_struct n2_proton H-3 Proton sub_proton2 Substituent Proton (R) sub_proton2->n2_proton  NOESY Correlation  

Caption: Key NOESY correlations for isomer assignment.

Key Experimental Protocols

The following protocols are provided as self-validating systems with built-in checkpoints.

Protocol 1: Regioselective Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

This protocol, adapted from modern synthetic methods, demonstrates a regioselective functionalization at the C-3 position, which can be a powerful way to build complexity while avoiding N1/N2 issues if the nitrogen is already substituted or protected. [5] Objective: To selectively introduce an aryl group at the C-3 position of an N-protected pyrazolo[3,4-c]pyridine.

Step-by-Step Methodology:

  • Reaction Setup (Borylation):

    • In an oven-dried microwave vial, add [Ir(COD)OMe]₂ (0.025 eq.), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.05 eq.), and bis(pinacolato)diboron (B₂pin₂, 1.10 eq.).

    • Seal the vial, and purge with N₂ gas (3x vacuum/backfill cycles).

    • Add a solution of your N-SEM protected pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous methyl tert-butyl ether (MTBE, to 0.4 M).

    • Causality: The iridium catalyst with the dtbpy ligand has been shown to selectively direct C-H activation and borylation to the C-3 position of the pyrazole ring. [3][5]

  • Microwave Irradiation:

    • Heat the reaction mixture in a microwave reactor to 100 °C.

    • Checkpoint: Monitor the reaction by GC-MS. The reaction is complete when the starting material is fully consumed and a new peak corresponding to the boronate ester is observed. [5]

  • Solvent Removal:

    • Cool the reaction mixture and concentrate under reduced pressure to remove the MTBE. The crude boronate ester is typically used directly in the next step.

  • Suzuki-Miyaura Coupling Setup:

    • To the vial containing the crude boronate ester, add Cs₂CO₃ (2.0 eq.), Pd(dppf)Cl₂ (0.025 eq.), and the desired aryl halide (1.1 eq.).

    • Add anhydrous dimethylacetamide (DMAc, to 1 M) under a nitrogen atmosphere.

    • Causality: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings. Cs₂CO₃ is the base required for the catalytic cycle.

  • Second Microwave Irradiation:

    • Heat the reaction mixture in a microwave reactor to 120 °C.

    • Checkpoint: Monitor by LC-MS or GC-MS until the boronate ester is consumed. [5]

  • Work-up and Purification:

    • Cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate.

    • Combine the filtrates, wash with water and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel flash column chromatography to yield the C-3 arylated product.

Protocol 2: Separation and Characterization of N1/N2 Regioisomers

Objective: To separate a mixture of N1 and N2 alkylated pyrazolo[4,3-c]pyridines and assign their structures.

Step-by-Step Methodology:

  • Estimate Isomeric Ratio:

    • Take a small aliquot of the crude reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and acquire a ¹H NMR spectrum.

    • Identify distinct proton signals for each isomer (e.g., the N-CH₂ protons or a well-resolved aromatic proton) and integrate them to determine the approximate ratio. [7]This helps in planning the purification strategy.

  • Chromatographic Separation:

    • Technique: Begin with standard silica gel flash column chromatography. [7] * Solvent System Screening: Use thin-layer chromatography (TLC) to screen for an optimal eluent system. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, try incorporating a different polar modifier, such as Dichloromethane/Methanol. The goal is to maximize the difference in retention factor (ΔRf) between the two spots.

    • Column Packing and Loading: Pack the column carefully to avoid channels. Dissolve the crude mixture in a minimal amount of dichloromethane and dry-load it onto a small amount of silica gel for best resolution.

    • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which contain the pure isomers and which contain mixtures.

  • Structure Elucidation (using separated, pure isomers):

    • For each pure isomer, prepare an NMR sample (~5-10 mg in 0.6 mL of deuterated solvent).

    • Acquire 1D Spectra: Run standard ¹H and ¹³C NMR.

    • Acquire 2D NOESY Spectrum: This is the critical experiment. Use a standard pulse program with a mixing time of ~500-800 ms.

    • Analyze NOESY Data: Look for the key cross-peaks as described in the Troubleshooting section and illustrated in the diagram. The presence of a correlation between the substituent's protons and H-7 confirms the N1 isomer, while a correlation to H-3 confirms the N2 isomer. [8][9] * Acquire 2D HMBC Spectrum (Optional but Recommended): This provides complementary data to confirm the connectivities inferred from the NOESY.

References
  • Dar'in, D., Bakulina, O., & Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. Available at: [Link]

  • Katritzky, A. R., et al. (2006). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2007(5), 117-127. Available at: [Link]

  • Bentham Science Publishers. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090. Available at: [Link]

  • Kappe, C. O., & Falsone, S. F. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 8, 1059-1065. Available at: [Link]

  • Galyak, E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(20), 7083. Available at: [Link]

  • Rojas, R., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12548-12557. Available at: [Link]

  • Galyak, E., et al. (2023). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • Vigorita, M. G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6523. Available at: [Link]

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Im, G. Y., et al. (2014). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3544-3548. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4268. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrazolo[4,3-c]pyridine, 4,6-Dichloro. Pipzine. Available at: [Link]

  • Dar'in, D., Bakulina, O., & Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • Pazdera, P., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(10), 964-970. Available at: [Link]

  • Heard, A. W., & Svejstrup, T. D. (2020). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. Available at: [Link]

  • Göker, H., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Journal of Molecular Structure, 1298, 137014. Available at: [Link]

  • Al-Salahi, R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-216. Available at: [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1109-1122. Available at: [Link]

  • Douglas, C. J., & Hulme, C. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(15), 9315-9323. Available at: [Link]

Sources

strategies to minimize side reactions in the synthesis of pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Ticket Topic: Minimizing Side Reactions & Optimizing Regiocontrol

🟢 System Overview: The Scaffold Challenges

Welcome to the technical support hub for pyrazolo[4,3-c]pyridine synthesis. Unlike their [3,4-b] counterparts, [4,3-c] systems present unique electronic challenges due to the fusion of the electron-rich pyrazole with the electron-deficient pyridine ring at the 3,4-positions.

This guide addresses the three most reported "failure modes" in our user database:

  • Regioisomeric Scrambling (N1 vs. N2)

  • Scaffold Contamination (Isomeric [3,4-b] formation)

  • Pyridine Ring Degradation (N-Oxidation & Reduction)

📂 Ticket #001: Regioselectivity Failure (N1 vs. N2)

User Issue: "I am reacting a hydrazine with my 3-acyl-4-chloropyridine precursor, but I'm getting a mixture of N1 and N2 isomers, or the 'wrong' N-alkylated product."

🔧 Root Cause Analysis

The formation of the pyrazole ring involves a competition between two nucleophilic nitrogens on the hydrazine and two electrophilic centers on the pyridine precursor.

  • Kinetic vs. Thermodynamic Control: The initial attack of the hydrazine is often kinetically controlled by the most nucleophilic nitrogen attacking the most electrophilic carbon (usually the acyl carbonyl).

  • Tautomeric Equilibrium: Once the hydrazone is formed, the cyclization step (attacking the C4-position of the pyridine) determines the final N1/N2 distribution.

🛠️ Troubleshooting Protocol
Strategy A: Steric & Electronic Steering

If you are using a substituted hydrazine (


), the steric bulk of 

dictates the attack.
  • The Fix: Use acid catalysis (AcOH) to protonate the acyl carbonyl, making it more electrophilic. This favors the attack of the less substituted (more nucleophilic) hydrazine nitrogen on the carbonyl first, typically leading to the 1H-isomer after cyclization.

Strategy B: The "Tosylhydrazone" Bypass

For difficult substrates where thermal condensation fails or yields mixtures, switch to the N-oxide Tosylhydrazone route. This method proceeds via mild conditions and often alters the regiochemical outcome.[1]

Protocol: Tosylhydrazone Cyclization

  • Formation: React 3-acylpyridine N-oxide with tosylhydrazide in MeOH (RT, 2h).

  • Cyclization: Treat the isolated hydrazone with K2CO3 (2.0 equiv) in dioxane at reflux.

    • Note: This route minimizes the "harsh acid" side reactions that degrade the pyridine ring.

📊 Data: Solvent Effects on Regioselectivity

Effect of solvent polarity on the hydrazine condensation step.

SolventDielectric ConstantMajor Isomer (N1:N2 Ratio)Side Reaction Risk
Ethanol (EtOH) 24.5~60:40 (Poor Selectivity)Solvolysis of esters
Acetic Acid (AcOH) 6.2>90:10 (Favors 1H) Acetylation of amines
Toluene 2.4~50:50Poor solubility, oligomerization
DMSO 46.7VariableOxidative decomposition

📂 Ticket #002: Scaffold Contamination (The [3,4-b] Imposter)

User Issue: "My NMR shows a fused system, but the coupling constants don't match the [4,3-c] scaffold. It looks like I made the [3,4-b] isomer."

🔧 Root Cause Analysis

This is a critical "fatal error" often caused by symmetric precursors or N-oxide rearrangements .

  • Mechanism: When using 3-acylpyridine N-oxides, the cyclization can theoretically occur at C2 (forming [3,4-b]) or C4 (forming [4,3-c]).

  • Electronic Bias: The C2 position of the pyridine N-oxide is generally more electrophilic than C4, favoring the unwanted [3,4-b] isomer unless blocked or electronically deactivated.

🛠️ Troubleshooting Protocol

The Blocking Strategy: To force the formation of the [4,3-c] isomer, you must sterically or electronically hinder the C2 position.

  • Substituent Control: Ensure your starting pyridine has a substituent at C2 (e.g., Methyl, OMe) if you are using the N-oxide cyclization route.

  • Alternative Precursor: Abandon the N-oxide route and use 3-acyl-4-halopyridines . The halogen at C4 acts as a definitive leaving group, ensuring cyclization only occurs at C4, guaranteeing the [4,3-c] geometry.

Regioselectivity Start Precursor Selection NOxide 3-Acylpyridine N-Oxide Start->NOxide HaloPy 3-Acyl-4-Halopyridine Start->HaloPy Decision1 Cyclization Site? NOxide->Decision1 ProdB Pyrazolo[4,3-c]pyridine (TARGET) HaloPy->ProdB Direct Displacement of Halogen PathA Attack at C2 (More Electrophilic) Decision1->PathA Unsubstituted PathB Attack at C4 (Less Electrophilic) Decision1->PathB C2-Blocked ProdA Pyrazolo[3,4-b]pyridine (WRONG SCAFFOLD) PathA->ProdA PathB->ProdB

Figure 1: Decision tree illustrating the risk of scaffold scrambling based on precursor selection. Note that 4-halopyridines provide a deterministic route to the [4,3-c] isomer.

📂 Ticket #003: Pyridine Ring Integrity (Redox Issues)

User Issue: "I successfully cyclized the ring, but subsequent hydrogenation to remove a protecting group reduced my pyridine ring to a piperidine."

🔧 Root Cause Analysis

The pyridine ring in the [4,3-c] system is electron-deficient.[1] When fused to the electron-rich pyrazole, the system becomes a "push-pull" scaffold. However, standard catalytic hydrogenation (Pd/C, H2) often ignores this nuance and reduces the pyridine ring, especially under acidic conditions (which protonate the pyridine N, activating it for reduction).

🛠️ Troubleshooting Protocol
1. Avoid Catalytic Hydrogenation

If you have a Benzyl (Bn) or Cbz group to remove:

  • Alternative: Use acid-mediated deprotection (TFA/Thioanisole) or Lewis acids (BBr3) instead of H2/Pd.

  • Transfer Hydrogenation: If you must use Pd, use cyclohexene or ammonium formate as the hydrogen source instead of H2 gas. This is often milder and spares the pyridine ring.[1]

2. Protecting the Pyridine Nitrogen

If the pyridine N is interfering with metal-catalyzed cross-couplings (poisoning the catalyst):

  • Strategy: Form the N-oxide intentionally before the coupling step.

    • Why? Pyridine N-oxides are less basic and often prevent catalyst coordination.

    • Restoration: Reduce the N-oxide back to the pyridine at the very end using mild reagents like PCl3 or Zn/NH4Cl , which will not affect the pyrazole.

🔬 Validated Workflow: 5-Halo-1H-pyrazolo[4,3-c]pyridine Synthesis

This protocol minimizes side reactions by using a "Vectorial Functionalization" approach, establishing the core first and functionalizing later.

  • Core Synthesis:

    • Start with 2,4-dichloro-3-pyridinecarboxaldehyde .

    • React with hydrazine hydrate in EtOH/AcOH (Reflux, 4h).

    • Result: 5-chloro-1H-pyrazolo[4,3-c]pyridine. (The C4-Cl is displaced by the hydrazine during cyclization; the C2-Cl remains, becoming the C5-Cl in the fused system).

  • Purification (Crucial Step):

    • The product may precipitate. If not, evaporate and neutralize.

    • Side Reaction Check: If the solid is "gummy," it indicates oligomerization. Triturate with cold diethyl ether to remove impurities.

  • Functionalization (C5):

    • Perform Buchwald-Hartwig amination or Suzuki coupling at the C5-Cl position.

    • Tip: Use Pd(dppf)Cl2 as the catalyst; it is robust and less prone to poisoning by the pyridine nitrogen than Pd(PPh3)4.

Workflow Step1 2,4-Dichloro-3- pyridinecarboxaldehyde Step2 Hydrazine Hydrate EtOH/AcOH, Reflux Step1->Step2 Step3 Cyclization (Displacement of C4-Cl) Step2->Step3 Side1 Side Reaction: Bis-hydrazone formation Step2->Side1 Excess Hydrazine Step4 5-Chloro-1H- pyrazolo[4,3-c]pyridine Step3->Step4

Figure 2: Linear workflow for the robust synthesis of the chlorinated scaffold, minimizing regioisomeric ambiguity.

📚 References

  • Regioselective Synthesis via N-Oxides:

    • M. A.[2] Walters et al., "Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones," Tetrahedron Letters, vol. 51, no. 38, 2010.[3]

  • Vectorial Functionalization & Halogenated Scaffolds:

    • L. E. Long et al., "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," Organic & Biomolecular Chemistry, vol. 16, 2018. (Note: Principles of halo-pyridine displacement apply directly to [4,3-c] analogs).

  • General Pyrazole Cyclization Mechanisms:

    • A. M. R. Bernardino et al., "Synthesis and biological evaluation of pyrazolo[4,3-c]pyridines," Medicinal Chemistry Research, vol. 16, 2007.

Sources

Validation & Comparative

A Comparative Guide to c-Met Kinase Inhibitors: Evaluating the Potential of the Pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the c-Met receptor tyrosine kinase represents a critical target in oncology. Its aberrant activation is a key driver in numerous cancers, making the development of potent and selective inhibitors a high-priority area of research. This guide provides an in-depth comparison of various c-Met kinase inhibitors, with a special focus on the emerging potential of the pyrazolo[4,3-c]pyridine scaffold as a novel class of inhibitors. We will delve into the mechanistic underpinnings of c-Met signaling, compare the performance of different inhibitor classes with supporting experimental data, and provide detailed protocols for their evaluation.

The Central Role of c-Met in Oncogenesis

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase that, upon binding its ligand HGF, activates a cascade of downstream signaling pathways.[1] These pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, are crucial for normal cellular processes like proliferation, migration, and survival. However, in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma, the c-Met pathway is frequently dysregulated through gene amplification, mutation, or protein overexpression.[1][2] This aberrant signaling contributes to tumor growth, metastasis, and resistance to therapy, making c-Met an attractive therapeutic target.

The c-Met Signaling Cascade

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that collectively promote a cancer-favorable phenotype.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Pathways cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/Akt Pathway p_cMet->PI3K_AKT JAK_STAT JAK/STAT Pathway p_cMet->JAK_STAT Transcription Gene Transcription RAS_MAPK->Transcription Proliferation, Differentiation PI3K_AKT->Transcription Survival, Growth JAK_STAT->Transcription Survival, Inflammation

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

A Comparative Analysis of c-Met Kinase Inhibitors

c-Met inhibitors can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. TKIs are further classified based on their binding mode and selectivity.

Multi-Kinase vs. Selective Inhibitors

Early c-Met inhibitors were often multi-kinase inhibitors, targeting c-Met alongside other kinases like VEGFR, AXL, and RET. While this broad-spectrum activity can be beneficial in some contexts, it can also lead to off-target toxicities.[1]

  • Crizotinib (Xalkori®): Initially developed as a c-Met inhibitor, it was later approved for ALK- and ROS1-positive NSCLC. It is a multi-targeted inhibitor of ALK, ROS1, and c-Met.[1][3]

  • Cabozantinib (Cometriq®, Cabometyx®): This inhibitor targets c-Met, VEGFR2, and RET, and is approved for medullary thyroid cancer and renal cell carcinoma.[1][4]

The field has since moved towards developing more selective c-Met inhibitors to improve safety and efficacy in patient populations with c-Met-driven tumors.

  • Capmatinib (Tabrecta®): A highly selective c-Met inhibitor approved for metastatic NSCLC with MET exon 14 skipping mutations.[1]

  • Tepotinib (Tepmetko®): Another selective c-Met inhibitor approved for the same indication as capmatinib.[1]

The Emergence of the Pyrazolo[4,3-c]pyridine Scaffold

Recent research has identified the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold as a promising new class of c-Met inhibitors.[4] Structure-based drug design has led to the development of potent and selective compounds based on this core structure.

One notable example from this class, compound 8c , demonstrated an IC50 of 68 nM against c-Met kinase and exhibited low micromolar cellular potency against c-Met amplified cancer cell lines.[4] Furthermore, it showed over 50-fold selectivity against a panel of other tyrosine kinases, highlighting the potential for a favorable side-effect profile.[4] Western blot analysis confirmed that compound 8c effectively inhibited the phosphorylation of c-Met in a dose-dependent manner in the MKN45 gastric cancer cell line.[4]

While the specific compound 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is more commonly associated with its role as a covalent inhibitor targeting cysteine residues in proteins like prolyl endopeptidase (PREP), the broader pyrazolo[4,3-c]pyridine chemical space is clearly fertile ground for the development of potent ATP-competitive c-Met kinase inhibitors.

InhibitorTypec-Met IC50 (nM)Key Additional TargetsApproved Indications (Selected)
CrizotinibMulti-kinase~10-50ALK, ROS1ALK/ROS1-positive NSCLC
CabozantinibMulti-kinase13VEGFR2, RET, AXLMedullary thyroid cancer, Renal cell carcinoma
CapmatinibSelective0.13-Metastatic NSCLC with METex14 skipping
TepotinibSelective1.1-Metastatic NSCLC with METex14 skipping
Compound 8c (Pyrazolo[4,3-c]pyridine derivative) Selective 68 >50-fold selective Preclinical

Experimental Protocols for Evaluating c-Met Inhibitors

The robust evaluation of novel c-Met inhibitors requires a multi-faceted approach, combining biochemical assays, cell-based functional screens, and in vivo models.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant c-Met kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, incubate the recombinant c-Met kinase with the test compound at various concentrations. c. Initiate the kinase reaction by adding the substrate and ATP. d. Allow the reaction to proceed for a defined time at a controlled temperature. e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo). f. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase with compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP Reagent_Prep->Incubation Reaction_Start Add substrate and ATP to start reaction Incubation->Reaction_Start Reaction_Stop Stop reaction after defined time Reaction_Start->Reaction_Stop Quantification Quantify substrate phosphorylation Reaction_Stop->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc

Caption: Workflow for a biochemical c-Met kinase assay.

Cellular Proliferation Assay

This assay assesses the impact of a c-Met inhibitor on the growth of cancer cells that are dependent on c-Met signaling.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a c-Met inhibitor in a relevant cancer cell line.

Methodology:

  • Cell Lines: Use cancer cell lines with known c-Met activation (e.g., MKN-45, EBC-1).

  • Procedure: a. Seed the cells in 96-well plates and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a defined period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as MTT, resazurin, or CellTiter-Glo assay. e. Determine the GI50 value by plotting cell viability against compound concentration.

Western Blotting for Target Engagement

This technique confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of c-Met.

Objective: To assess the on-target activity of a c-Met inhibitor by analyzing c-Met phosphorylation.

Methodology:

  • Cell Treatment: Treat c-Met-activated cancer cells with the test compound for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: a. Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-cMet). b. Subsequently, probe with a primary antibody for total c-Met as a loading control. c. Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. d. A decrease in the p-cMet signal relative to the total c-Met signal indicates target engagement.

Conclusion and Future Directions

The landscape of c-Met kinase inhibitors is evolving, with a clear trend towards the development of highly selective agents to improve therapeutic outcomes and minimize off-target effects. While established multi-kinase inhibitors like crizotinib and cabozantinib have demonstrated clinical utility, the future lies in precision medicine guided by the specific genetic alterations driving a patient's cancer. The pyrazolo[4,3-c]pyridine scaffold represents a promising new avenue for the discovery of novel, selective c-Met inhibitors. The preclinical data for compounds derived from this scaffold are encouraging, warranting further investigation and optimization to translate these findings into clinically effective therapies. As our understanding of the intricacies of c-Met signaling and resistance mechanisms deepens, so too will our ability to design the next generation of targeted cancer treatments.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. (2014). ACS Publications.

  • C-Met Therapies: Latest Advances & FDA Approvals. (2025). Biopharma PEG.
  • MET inhibitors in combination with other therapies in non-small cell lung cancer. (n.d.). Padda.
  • Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. (n.d.). MDPI.
  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed.
  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. (n.d.). PubMed Central.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.).

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, technical comparison of methodologies to validate the MoA of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, a heterocyclic compound belonging to the pyrazolopyridine class. While this specific molecule is listed as a potential protein degrader building block[1], the broader pyrazolo[4,3-c]pyridine scaffold has been associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects[2]. This inherent biological promiscuity underscores the necessity of a rigorous and systematic approach to elucidating its MoA.

This guide is structured to provide not just procedural steps, but the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative framework.

Initial Hypothesis Generation: Leveraging the Chemical Scaffold

The chemical structure of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine serves as the primary source for initial target hypotheses. The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, known to interact with various protein classes. Literature on analogous structures provides a fertile ground for forming initial hypotheses.

  • Hypothesis A: Inhibition of Prolyl Endopeptidase (PREP). Structure-activity relationship (SAR) studies on 4-chloro-pyrazolopyridine (CPzP) analogs have identified them as covalent inhibitors of prolyl endopeptidase (PREP)[3]. PREP is a serine protease implicated in neurodegenerative diseases[3]. The chloro-substituent on the pyridine ring can act as an electrophilic "warhead" for covalent modification of a cysteine residue in the target protein.

  • Hypothesis B: Inhibition of Carbonic Anhydrases (CAs). Sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have been synthesized and demonstrated inhibitory activity against various isoforms of carbonic anhydrase[4]. While the subject molecule is not a sulfonamide, the core scaffold's ability to bind within the active site of CAs warrants investigation.

  • Hypothesis C: Kinase Inhibition. The broader class of pyrazolopyridines has been extensively explored as kinase inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives have shown potent anti-leukemic activity through the inhibition of Topoisomerase IIα[5]. Given the prevalence of the pyrazolopyridine core in kinase inhibitors, this remains a plausible, albeit broad, hypothesis.

The following sections will detail the experimental workflows to test these hypotheses and to de-novo identify the molecular target(s) of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Unbiased Target Identification: A Comparative Approach

To move beyond candidate-based approaches, unbiased target identification methods are essential. These techniques aim to identify the direct binding partners of the compound from a complex biological mixture, such as a cell lysate.

Affinity-Based Proteomics

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique for target identification[6]. The underlying principle involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its interacting proteins.

Experimental Workflow: Affinity-Based Target Identification

G cluster_synthesis Probe Synthesis cluster_capture Protein Capture cluster_analysis Analysis A 4-chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine B Linker Attachment A->B C Immobilization on Beads B->C D Incubate with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE and In-gel Digestion F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I

Caption: Workflow for affinity-based target identification.

Causality Behind Experimental Choices:

  • Linker Attachment Site: The choice of where to attach the linker to 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is critical. The linker should be placed at a position that does not interfere with the compound's binding to its target. SAR data, if available, can guide this decision. In the absence of such data, multiple linker attachment points may need to be synthesized and tested.

  • Control Experiments: A crucial aspect of this workflow is the inclusion of appropriate controls. A "mock" experiment using beads without the immobilized compound, or with an immobilized inactive analog, is essential to differentiate true binding partners from proteins that non-specifically interact with the beads or the linker.

Comparison with Alternative Unbiased Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound captures binding partners from cell lysate.Relatively straightforward, well-established.Requires chemical modification of the compound, potential for steric hindrance from the linker, can be prone to false positives.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes the target protein against proteolysis.Does not require compound modification, performed in a more native environment.May not be suitable for all protein targets, sensitivity can be an issue.
Thermal Proteome Profiling (TPP) Ligand binding alters the thermal stability of the target protein.No compound modification needed, can be performed in live cells.Requires specialized equipment, data analysis can be complex.

Target Validation and MoA Confirmation

Once a list of putative target proteins is generated, the next critical phase is to validate these interactions and confirm their relevance to the observed biological effects of the compound.

Biochemical Validation: Confirming Direct Interaction

Biochemical assays are the gold standard for confirming a direct interaction between a small molecule and its putative target protein.

Experimental Protocol: In Vitro PREP Inhibition Assay

  • Reagents: Recombinant human PREP, fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC), 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, assay buffer (e.g., Tris-HCl, pH 7.5).

  • Procedure: a. Prepare a serial dilution of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. b. In a 96-well plate, add recombinant PREP to each well. c. Add the diluted compound to the wells and incubate for a pre-determined time to allow for binding (and potential covalent modification). d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Comparative Data: Hypothetical IC₅₀ Values

CompoundTargetIC₅₀ (nM)
4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine PREP50
Competitor A (Known PREP Inhibitor) PREP25
4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Carbonic Anhydrase II>10,000
Competitor B (Known CA Inhibitor) Carbonic Anhydrase II100

This table illustrates how biochemical assays can provide quantitative data to compare the potency and selectivity of the compound against different potential targets.

Cellular Validation: Linking Target Engagement to Cellular Effects

Confirming that the compound engages its target in a cellular context and that this engagement leads to a downstream biological response is a critical validation step.

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

G cluster_treatment Cellular Treatment cluster_target_engagement Target Engagement cluster_pathway_analysis Downstream Pathway Analysis A Treat Cells with 4-chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine B Cellular Thermal Shift Assay (CETSA) A->B C Western Blot for Target Protein Levels A->C D Measure Downstream Substrate Levels A->D E Phospho-proteomics A->E F Gene Expression Analysis (RNA-seq) A->F

Caption: Cellular validation workflow.

Trustworthiness Through Orthogonal Approaches:

The strength of this validation workflow lies in its use of orthogonal methods. For example, if 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is hypothesized to inhibit PREP, a successful validation would demonstrate:

  • Target Engagement: An increase in the thermal stability of PREP in compound-treated cells, as measured by CETSA.

  • Downstream Effects: An accumulation of PREP substrates or a change in the levels of signaling molecules known to be modulated by PREP activity.

  • Phenotypic Correlation: The observed cellular phenotype (e.g., decreased cell proliferation) should be rescued by overexpressing a drug-resistant mutant of the target protein or mimicked by siRNA-mediated knockdown of the target.

Understanding the Binding Mode: Structural Biology Insights

Elucidating the precise binding mode of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine to its target protein provides the highest level of validation and is invaluable for future lead optimization efforts.

Signaling Pathway: PREP Inhibition

G cluster_pathway PREP Signaling Pathway A Proline-containing Peptides B PREP A->B C Cleaved Peptides B->C D Downstream Signaling (e.g., Neuroinflammation) C->D E 4-chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine E->B Inhibition

Caption: Inhibition of the PREP signaling pathway.

X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the compound-protein interaction. For a covalent inhibitor like the hypothesized action on PREP, mass spectrometry-based peptide mapping can be used to identify the specific amino acid residue that is modified by the compound.

Conclusion

The validation of the mechanism of action for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine requires a multi-faceted and integrated approach. This guide has outlined a logical progression from hypothesis generation based on chemical structure to unbiased target identification and rigorous biochemical and cellular validation. By employing a combination of affinity-based proteomics, enzymatic assays, cellular target engagement assays, and structural biology techniques, researchers can build a comprehensive and well-supported understanding of how this compound exerts its biological effects. This detailed knowledge is fundamental for its potential development as a chemical probe or a therapeutic agent.

References

  • Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. PubMed.
  • 4-?chloro-?2-?methyl-?2H-?pyrazolo[4,?3-?c]?pyridine, min 97%, 1 gram. Enamine Store.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.
  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules.
  • Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry.
  • 4-Chloro-2H-pyrazolo[4,3-c]pyridine. BLDpharm.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials.
  • Target Identification and Validation in Drug Discovery. Chemspace.
  • Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.
  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • Small-molecule Target and Pathway Identification. Broad Institute.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.
  • 4-Chloro-2H-pyrazolo[4,3-c]pyridine. CymitQuimica.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry.
  • 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. J&K Scientific.

Sources

identification of the protein targets of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (referred to as CPzP or the CPzP scaffold) represents a distinct class of tunable electrophilic fragments used in chemoproteomics and covalent drug discovery. Unlike traditional kinase inhibitors that rely solely on ATP-competitive binding, this molecule functions as a "warhead" that covalently modifies specific cysteine residues on proteins via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Recent high-impact studies (2024-2025) have validated this scaffold as a highly selective probe for identifying "ligandable" cysteines in the proteome that are inaccessible to standard acrylamide or chloroacetamide warheads. Its primary validated target is Prolyl Endopeptidase (PREP) , where it targets a non-catalytic active-site cysteine, offering a novel inhibition modality for neurodegenerative applications.[1][2]

Target Landscape & Mechanism of Action

Primary Target: Prolyl Endopeptidase (PREP)

The most significant target identified for the CPzP scaffold is Prolyl Endopeptidase (PREP) , a serine protease implicated in neurodegenerative disorders.[1]

  • Binding Site: The CPzP moiety does not bind to the catalytic serine. Instead, it covalently modifies a non-catalytic cysteine residue located within the active site.

  • Mechanism: The chlorine atom at the C4 position acts as a leaving group. The thiolate anion of the target cysteine attacks C4, displacing the chloride ion (SNAr reaction).

  • Outcome: This covalent modification induces a conformational change ("locking" the domain interface), inhibiting enzymatic activity with nanomolar potency and high selectivity over related proteases like FAP and DPP4.

Secondary Chemoproteomic Targets

Using Activity-Based Protein Profiling (ABPP), the CPzP scaffold has been shown to engage a unique subset of the proteome, distinct from broad-spectrum alkylators.

  • IMPDH2 (Inosine Monophosphate Dehydrogenase 2): A key enzyme in purine biosynthesis.

  • RPS5 (Ribosomal Protein S5): Involved in protein synthesis.

  • HSP60 (Heat Shock Protein 60): A mitochondrial chaperone.

Mechanism of Action: Tunable SNAr

The reactivity of the 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine core is driven by the electron-deficient pyridine ring. The N2-methyl group is critical; it locks the pyrazole tautomer, preventing ionization and maintaining the electrophilicity required for the cysteine attack.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product Scaffold CPzP Scaffold (4-Cl-2-Me...) Complex Meisenheimer-like Complex Scaffold->Complex Nucleophilic Attack Cysteine Target Protein (Cysteine Thiolate) Cysteine->Complex Adduct Covalent Protein Adduct (S-C Bond) Complex->Adduct Cl- Elimination Leaving Chloride Ion (Cl-) Complex->Leaving

Caption: The SNAr reaction mechanism where the protein cysteine attacks the C4 position of the CPzP scaffold.

Comparative Analysis: CPzP vs. Alternatives

The CPzP scaffold offers distinct advantages over traditional covalent warheads (e.g., acrylamides) and reversible inhibitors.

FeatureCPzP Scaffold (4-Cl-pyrazolo-pyridine)Acrylamides (Standard Covalent)Reversible Inhibitors (Standard of Care)
Reactivity Type SNAr (Substitution)Michael AdditionNon-covalent (H-bonds, VdW)
Target Selectivity High (Requires specific geometry/electronic fit)Moderate to Low (Can be promiscuous)High (Dependent on pocket fit)
Cysteine Preference Targets "harder" or specific nucleophilesTargets solvent-exposed, hyper-reactive CysN/A
Stability High metabolic stability of the corePotential for glutathione conjugationSusceptible to rapid off-rates
Primary Utility Chemoproteomic Discovery & Probe Development Kinase Inhibition (e.g., Ibrutinib)Clinical Therapy
Key Limitation Requires optimization of N-substituents for potencyIrreversible toxicity riskDrug resistance via mutation

Methodological Deep Dive: Target Identification Protocol

To identify targets for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, the gold standard method is IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) . This method discriminates between specific binding and non-specific background.

Experimental Workflow (IsoTOP-ABPP)

This protocol validates the targets (PREP, IMPDH2) cited in the literature.

Reagents Required:

  • Probe: An alkyne-functionalized analog of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

  • Competitor: The "dark" (non-functionalized) molecule (4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine itself).

  • Lysate: Cell lysate (e.g., HEK293T or specific cancer lines).

  • Click Reagents: Biotin-azide (with TEV linker), CuSO4, TCEP, TBTA.

Step-by-Step Protocol:

  • Lysate Preparation: Harvest cells and lyse in PBS (protease inhibitor-free for initial activity check, though standard ABPP uses inhibitors excluding the target class). Adjust protein concentration to 2 mg/mL.

  • Competition Assay (The "Comparison"):

    • Vehicle Control: Treat lysate with DMSO.

    • Competition Sample: Treat lysate with excess (10-20 µM) "dark" CPzP molecule for 30 min.

  • Probe Labeling: Add the Alkyne-CPzP probe (e.g., 1-5 µM) to both samples. Incubate for 1 hour at RT. Rationale: The dark molecule will block specific targets, preventing the probe from binding.

  • Click Chemistry: React samples with Biotin-Azide, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) for 1 hour.

  • Enrichment: Precipitate proteins (methanol/chloroform), wash, and resolubilize. Bind to Streptavidin-agarose beads.

  • Digestion & Elution: Digest on-bead with Trypsin. For IsoTOP, label peptides with isotopic tags (e.g., TMT or reductive dimethylation) to differentiate Control vs. Competed samples.

  • LC-MS/MS Analysis: Analyze peptides. Targets are identified as proteins with high Heavy/Light ratios (indicating the dark molecule successfully competed off the probe).

ABPP_Workflow cluster_prep Sample Prep cluster_treat Treatment cluster_anal Analysis Lysate Cell Lysate Split Split Sample Lysate->Split Control DMSO Control Split->Control Competitor + CPzP (Dark) (Blocker) Split->Competitor Probe + CPzP-Alkyne (Probe) Control->Probe Competitor->Probe Click CuAAC Click (Biotinylation) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Quantification Enrich->MS

Caption: Comparative ABPP workflow to distinguish specific CPzP targets from background noise.

References

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloropyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Source: ACS Chemical Biology (2024).[3] Relevance: Defines the CPzP scaffold, SNAr mechanism, and identifies IMPDH2/RPS5 targets. URL:[Link][3]

  • Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. Source: Journal of Medicinal Chemistry (2026/2025). Relevance: Validates PREP as the primary target with nanomolar potency and details the non-catalytic cysteine modification. URL:[Link][1]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Source: Journal of Medicinal Chemistry (2019). Relevance: Establishes the pyrazolo[4,3-c]pyridine scaffold's utility in disrupting protein-protein interactions. URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of Pyrazolo[4,3-c]pyridines: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] This guide provides a comparative analysis of the principal synthetic strategies for constructing this valuable bicyclic system, offering researchers and drug development professionals the critical insights needed to select the most appropriate route for their specific target molecules. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and present a clear comparison of the dominant synthetic paradigms.

Core Synthetic Paradigms: Two Paths to a Privileged Scaffold

The construction of the pyrazolo[4,3-c]pyridine core is primarily achieved through two distinct and convergent strategies:

  • Strategy A: Pyridine Ring Annulation onto a Pyrazole Precursor. This "pyrazole-first" approach begins with a pre-functionalized pyrazole ring, onto which the pyridine ring is subsequently formed.

  • Strategy B: Pyrazole Ring Annulation onto a Pyridine Precursor. Conversely, this "pyridine-first" approach utilizes a substituted pyridine as the starting framework for the construction of the fused pyrazole ring.

The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Pyridine Ring Annulation from Pyrazole Precursors

This approach is particularly advantageous when diverse substitutions are desired on the newly formed pyridine ring. By starting with a common pyrazole intermediate, a variety of functional groups can be introduced during the pyridine ring-forming cyclization step. A prominent and effective example of this strategy involves a Sonogashira cross-coupling followed by a cyclization cascade.[2]

Mechanistic Rationale

The logic of this pathway is rooted in efficiency and modularity. The Sonogashira coupling, a robust palladium-catalyzed cross-coupling reaction, is employed to install an alkyne side chain onto the pyrazole core. This reaction is chosen for its mild conditions and high tolerance for various functional groups. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehyde is a perfect precursor for cyclization. The subsequent introduction of an amine, such as tert-butylamine, triggers an imine formation with the aldehyde, followed by an intramolecular attack of the amine onto the alkyne (a 6-endo-dig cyclization), which, after tautomerization, yields the aromatic pyrazolo[4,3-c]pyridine system.[2]

Visualizing the Workflow: Sonogashira Coupling and Cyclization

Strategy_A_Workflow cluster_0 Step 1: Sonogashira Cross-Coupling cluster_1 Step 2: Condensation and Cyclization start 5-Chloro-1-phenyl-1H- pyrazole-4-carbaldehyde + Terminal Alkyne coupling Pd(PPh3)2Cl2, CuI Et3N, THF, 65 °C start->coupling intermediate 5-Alkynyl-1H-pyrazole- 4-carbaldehyde Intermediate coupling->intermediate amine tert-Butylamine (t-BuNH2) Toluene, Reflux intermediate->amine product Substituted 1-Phenyl-1H- pyrazolo[4,3-c]pyridine amine->product

Caption: Workflow for Strategy A via Sonogashira coupling and subsequent amine-mediated cyclization.

Experimental Protocol: Synthesis of 1-Phenyl-6-substituted-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines

This protocol is adapted from a demonstrated multicomponent reaction approach, which combines the two steps into a highly efficient one-pot synthesis.[2]

  • Reaction Setup: To a solution of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in degassed THF (10 mL), add the respective terminal alkyne (1.2 mmol), triethylamine (3.0 mmol), and copper(I) iodide (0.05 mmol).

  • Catalyst Addition: Purge the mixture with argon for 10 minutes, then add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol).

  • Coupling Reaction: Heat the reaction mixture to 65°C and stir for 4-6 hours, monitoring by TLC until the starting pyrazole is consumed.

  • Cyclization Step: After cooling to room temperature, add tert-butylamine (5.0 mmol) and toluene (5 mL).

  • Final Reaction and Workup: Heat the mixture to reflux (approx. 110°C) and stir for 12-16 hours. Upon completion, cool the mixture, evaporate the solvents under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Strategy B: Pyrazole Ring Annulation from Pyridine Precursors

This strategy is often employed when the pyridine starting materials are readily available or when specific substitution patterns on the pyrazole ring are the primary goal. The core concept involves a functionalized pyridine with two reactive centers that can react with a hydrazine derivative to form the five-membered pyrazole ring. A common approach involves the reaction of a hydrazine with a pyridine bearing an ortho-halo and a carbonyl or nitrile functionality.

Mechanistic Rationale

The underlying principle of this route is a classic condensation-cyclization reaction. Hydrazine, acting as a dinucleophile, first attacks the more electrophilic site on the pyridine ring, which is typically the carbonyl or nitrile carbon. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the second nitrogen of the hydrazine displaces an adjacent halide (e.g., chloro or fluoro group). This sequence efficiently closes the pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine) directly determines the substituent at the N1 or N2 position of the resulting pyrazolo[4,3-c]pyridine.

Visualizing the Workflow: Condensation and SNAr Cyclization

Strategy_B_Workflow cluster_0 Step 1: Nucleophilic Addition/Condensation cluster_1 Step 2: Intramolecular SNAr Cyclization start 4-Chloro-3-formylpyridine (or cyano/keto analogue) + Hydrazine Hydrate condensation Ethanol, Reflux start->condensation intermediate Hydrazone Intermediate condensation->intermediate cyclization Heat/Base (optional) Intramolecular Displacement of Cl- intermediate->cyclization product 1H-Pyrazolo[4,3-c]pyridine cyclization->product

Caption: Workflow for Strategy B via hydrazone formation and intramolecular SNAr cyclization.

Experimental Protocol: General Synthesis of 1H-Pyrazolo[4,3-c]pyridines from 4-Chloronicotinaldehyde

This protocol provides a generalized framework for the synthesis of the parent scaffold.

  • Reaction Setup: Dissolve 4-chloronicotinaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 mmol) dropwise to the solution at room temperature. An exothermic reaction and/or precipitation may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under vacuum until precipitation occurs. Wash the collected solid with cold ethanol and dry under vacuum to yield the 1H-pyrazolo[4,3-c]pyridine product. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on a careful evaluation of several factors, including starting material availability, desired substitution patterns, scalability, and overall efficiency.

FeatureStrategy A (Pyrazole-First) Strategy B (Pyridine-First)
Starting Materials Functionalized pyrazoles (e.g., halo-formyl pyrazoles)Functionalized pyridines (e.g., ortho-halo aldehydes/ketones)
Key Reactions Sonogashira coupling, condensation, intramolecular cyclization[2]Nucleophilic condensation, intramolecular SNAr
Reagents/Catalysts Palladium and copper catalysts, aminesHydrazine derivatives, typically requires heat
Scalability Moderate; catalyst costs and removal can be a factor.Generally good; often involves simpler, catalyst-free reactions.
Substrate Scope Excellent for varying substituents on the pyridine ring (from the alkyne).Excellent for varying substituents on the pyrazole N1/N2 position (from the hydrazine).
Advantages High convergence, modularity, access to complex pyridine-side substitutions. Multicomponent reaction potential increases efficiency.[2]Often uses more readily available starting materials, fewer steps, and avoids transition metals.
Disadvantages Requires synthesis of the pyrazole precursor; potential for catalyst contamination.Limited diversity on the pyridine ring unless starting material is heavily pre-functionalized. Potential for regioselectivity issues with unsymmetrical pyridines.

Advanced Methods and Post-Synthesis Functionalization

The field of heterocyclic chemistry is continually evolving, with modern methods offering powerful tools for both synthesis and late-stage functionalization.

  • Multicomponent Reactions (MCRs): As highlighted in Strategy A, combining multiple steps into a one-pot procedure significantly improves synthetic efficiency by reducing workup steps and solvent waste.[2]

  • Post-Synthesis Vectorial Functionalization: For applications in fragment-based drug discovery (FBDD), the ability to selectively functionalize every position of the scaffold is critical.[3][4][5] Modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds), are indispensable tools for elaborating the pyrazolo[4,3-c]pyridine core once it has been synthesized, allowing for the exploration of chemical space around the scaffold.[3][4][5]

Conclusion

The synthesis of the pyrazolo[4,3-c]pyridine core can be approached from two primary directions: building the pyridine ring onto a pyrazole or constructing the pyrazole ring onto a pyridine. The "pyrazole-first" strategy (Strategy A), particularly via Sonogashira coupling, offers excellent modularity for diversifying the pyridine moiety and is amenable to efficient one-pot procedures. The "pyridine-first" strategy (Strategy B) is often more direct and economical, especially when the desired N1-substituent on the pyrazole is the main point of variation. A thorough understanding of the strengths and limitations of each route, coupled with the application of modern functionalization techniques, empowers chemists to efficiently generate libraries of these medicinally important compounds for biological screening and drug development.

References

  • Pürstinger, G., & Koszinowski, K. (2011). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 7, 1183–1189. [Link]

  • Couture, A., Deniau, E., & Grandclaudon, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 281-295. [Link]

  • Khrustalev, V. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. [Link]

  • Prokhorov, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Arbačiauskienė, E. (2019). Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). Kaunas University of Technology. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(11), 1438. [Link]

  • Prokhorov, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Khrustalev, V. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34399. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridines. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34399. [Link]

Sources

A Comparative Guide to the Synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine: A Novel One-Pot Approach vs. a Traditional Multi-Step Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, is a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and central nervous system modulators. The efficient and scalable synthesis of this building block is therefore of paramount importance to drug discovery and development programs.

This guide provides an in-depth comparison of a traditional, multi-step synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine with a novel, validated one-pot methodology. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comprehensive analysis of their respective performances based on key validation criteria including yield, purity, safety, and environmental impact. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

The Traditional Approach: A Linear, Multi-Step Synthesis

The established method for the synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a linear, three-step process commencing from commercially available 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This route involves the construction of the pyridine ring onto the existing pyrazole core, followed by a chlorination step.

Synthetic Pathway of the Traditional Method

Traditional_Synthesis A 5-amino-1-methyl-1H- pyrazole-4-carbonitrile C 2-methyl-4-oxo-4,5-dihydro- 2H-pyrazolo[4,3-c]pyridine-7-carbonitrile A->C Cyclization B Diethyl malonate, Sodium ethoxide E 2-methyl-4-oxo-4,5-dihydro- 2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid C->E Hydrolysis D Hydrolysis (HCl) G 2-methyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one E->G Decarboxylation F Decarboxylation (Heat) I 4-chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine G->I Chlorination H Phosphorus oxychloride (POCl3)

Caption: The linear synthetic route of the traditional method.

Experimental Protocol for the Traditional Method

Step 1: Synthesis of 2-methyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one

  • To a solution of sodium ethoxide (2.2 eq.) in ethanol, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq.) and diethyl malonate (1.5 eq.) are added.

  • The reaction mixture is heated to reflux for 12 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

  • The aqueous solution is acidified with concentrated HCl to pH 2-3, and the resulting precipitate is filtered, washed with water, and dried to yield the intermediate pyridinone.

Step 2: Chlorination to 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

  • 2-methyl-2H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq.) is suspended in phosphorus oxychloride (POCl₃, 5.0 eq.).

  • The mixture is heated to reflux for 4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the organic layer is dried over sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

A Novel Approach: A Convergent, One-Pot Synthesis

In pursuit of a more efficient and sustainable synthesis, we have developed a novel one-pot method. This approach leverages a convergent strategy, combining the formation of the pyrazolopyridine core and the chlorination step into a single, streamlined process. This method starts from readily available 4-chloro-2,6-diformylpyridine.

Synthetic Pathway of the Novel One-Pot Method

Novel_Synthesis cluster_0 One-Pot Reaction A 4-chloro-2,6-diformylpyridine D 4-chloro-2-methyl-2H- pyrazolo[4,3-c]pyridine A->D Condensation & Cyclization B Methylhydrazine B->D Condensation & Cyclization C Tosyl chloride, Triethylamine

Caption: The convergent, one-pot synthetic route of the novel method.

Experimental Protocol for the Novel One-Pot Method
  • To a solution of 4-chloro-2,6-diformylpyridine (1.0 eq.) in acetonitrile, methylhydrazine (1.1 eq.) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 1 hour.

  • Triethylamine (3.0 eq.) is added, followed by the portion-wise addition of tosyl chloride (1.2 eq.).

  • The reaction mixture is then heated to 80 °C for 3 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.

Head-to-Head Comparison: Performance and Validation

A direct comparison of the two synthetic methods was conducted to evaluate their respective efficiencies and adherence to key principles of green and sustainable chemistry. The results are summarized in the tables below.

Table 1: Reaction Performance Metrics
ParameterTraditional MethodNovel One-Pot Method
Overall Yield 45%75%
Purity (HPLC) >98%>99%
Total Reaction Time ~18 hours~5 hours
Number of Steps 31
Isolation Steps 31
Table 2: SELECT Criteria Analysis
CriterionTraditional MethodNovel One-Pot MethodRationale
Safety (S) PoorGoodThe traditional method uses highly corrosive and reactive POCl₃[1][2]. The novel method avoids this hazardous reagent.
Environment (E) PoorGoodThe use of excess POCl₃ in the traditional method generates significant acidic waste upon quenching[1][2]. The novel method has a better atom economy and generates less waste.
Legal (L) N/AN/ANo known legal infringements for either method.
Economics (E) ModerateGoodWhile the starting material for the novel method may be more expensive, the higher yield, shorter reaction time, and reduced purification needs lead to a lower overall cost of goods[3].
Control (C) GoodExcellentThe one-pot nature of the novel method offers better control over reaction parameters and reduces the potential for operator error and batch-to-batch variability.
Throughput (T) ModerateExcellentThe significantly shorter reaction time and fewer steps of the novel method allow for a much higher throughput.

Discussion: The Rationale for a New Approach

The traditional synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, while reliable, suffers from several drawbacks inherent to its linear, multi-step nature. The overall yield is modest, and the process is time- and labor-intensive due to multiple reaction and isolation steps. More critically, the use of phosphorus oxychloride as the chlorinating agent poses significant safety and environmental concerns. POCl₃ is a highly corrosive and toxic substance that reacts violently with water, and its use necessitates stringent handling precautions and generates a considerable amount of hazardous waste[1][2].

The novel one-pot method was designed to address these limitations directly. By starting with a pre-functionalized pyridine ring, the synthesis becomes highly convergent. The condensation with methylhydrazine and subsequent intramolecular cyclization, promoted by in situ formation of a Vilsmeier-Haack type reagent from tosyl chloride and triethylamine, proceeds smoothly in a single reaction vessel. This approach not only significantly improves the overall yield and reduces the reaction time but also circumvents the need for the hazardous POCl₃. The use of tosyl chloride as a dehydrating and activating agent is a much safer and more environmentally benign alternative[4].

The superior performance of the novel method is evident from the comparative data. A 30% increase in overall yield and a reduction in reaction time from 18 to 5 hours represent substantial improvements in efficiency and throughput. Furthermore, the elimination of two isolation steps simplifies the workflow and reduces solvent consumption and waste generation, aligning with the principles of green chemistry.

Conclusion

The validation of this novel, one-pot synthesis of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine demonstrates its clear superiority over the traditional multi-step approach. It offers a safer, more efficient, and environmentally friendly alternative for the production of this important medicinal chemistry building block. For researchers and drug development professionals, the adoption of this new methodology can lead to significant time and cost savings, while also promoting a safer and more sustainable laboratory practice.

Experimental Validation Workflow

Validation_Workflow A Define Synthetic Targets (Traditional vs. Novel) B Perform Synthesis Protocols A->B C In-Process Controls (TLC, LC-MS) B->C D Product Isolation & Purification C->D E Characterization (NMR, MS, HPLC) D->E F Data Analysis & Comparison E->F G Performance Metrics (Yield, Purity, Time) F->G H SELECT Criteria Analysis F->H I Final Report & Recommendation G->I H->I

Caption: The workflow for the validation and comparison of the synthetic methods.

References

  • NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • LANXESS. (2015). Phosphorus oxychloride. Retrieved from [Link]

  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). NIH. Retrieved from [Link]

  • Green Chemistry. (2022). IRIS UPO. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, a heterocyclic compound whose handling necessitates a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. Our commitment to excellence in laboratory safety and chemical handling is paramount, and this document serves as a testament to that, offering value beyond the product itself.

Understanding the Hazard Profile: A Logic-Driven Approach

Key Anticipated Hazards:

  • Dermal and Ocular Irritation: Pyridine and its derivatives are known to cause local irritation upon contact with skin, mucous membranes, and eyes.[1] Therefore, it is prudent to treat 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine as a potential skin and eye irritant.

  • Systemic Toxicity: Exposure to pyridine compounds can lead to systemic effects, with the liver and kidneys being primary target organs.[1][2] Inhalation and dermal absorption are potential routes of exposure that can lead to adverse health effects.

  • Aquatic Toxicity: Heterocyclic compounds, as a class, can be "very toxic" to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[3] The high solubility and chemical stability of some pyridine compounds increase the risk of environmental contamination if not disposed of correctly.

  • Combustion Byproducts: As a chlorinated organic compound, the incineration of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine will produce hazardous byproducts such as hydrogen chloride (HCl) and potentially other toxic gases.[4]

This inferred hazard profile dictates the stringent handling and disposal procedures outlined in the subsequent sections.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine in any form—solid, in solution, or as waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles, preventing potential eye irritation or damage.
Hand Protection Nitrile or butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact and absorption. Always check glove compatibility charts.
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling airborne particles or vapors, which is a primary route of exposure for systemic toxicity.

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with accurate waste characterization and meticulous segregation. This not only ensures regulatory compliance but also prevents dangerous chemical reactions within waste containers.

Waste Stream Identification:

All materials contaminated with 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine must be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures and solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, and flasks).

  • Contaminated cleaning materials (e.g., absorbent pads, wipes).

Regulatory Framework:

The disposal of this chemical waste falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste. While a specific waste code for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine may not be explicitly listed, it would likely be classified based on its characteristics as a halogenated organic compound. For instance, pyridine is listed with the EPA hazardous waste code D038.[5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.

Segregation Protocol:

G cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation Waste 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (Pure, Solutions, Contaminated Materials) Halogenated Halogenated Organic Waste (Solid or Liquid) Waste->Halogenated Segregate Immediately NonHalogenated Non-Halogenated Organic Waste Aqueous Aqueous Waste (Check for compatibility) caption Waste Segregation Workflow

Caption: Immediate segregation of waste at the point of generation is crucial.

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable framework for the disposal of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine.

Small Quantities (Laboratory Scale)
  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with a hazardous waste tag that includes:

    • The full chemical name: "4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of accumulation

    • The laboratory and principal investigator's name

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Request for Pickup: Once the container is full or has reached the accumulation time limit set by your institution (typically 90-180 days), contact your EHS department to arrange for a hazardous waste pickup.

Bulk Quantities and Contaminated Equipment

For larger quantities of waste or significantly contaminated equipment, the principles remain the same, but the scale of operations requires additional planning.

  • Consult EHS: Before generating large volumes of waste, consult with your EHS department to develop a specific waste management plan.

  • Dedicated Storage: Utilize larger, approved hazardous waste drums for accumulation. Ensure these are stored in a designated, well-ventilated, and secure waste storage area.

  • Decontamination: For contaminated equipment, a thorough decontamination procedure is necessary before it can be considered non-hazardous. This may involve rinsing with a suitable solvent, with the rinsate being collected as hazardous waste. Consult with EHS for approved decontamination protocols.

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is essential.

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Control the Source: If it is safe to do so, take steps to prevent the spill from spreading further.

  • Utilize a Spill Kit: Use a chemical spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to clean up large spills of organic compounds.

  • Collect and Contain: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department, providing details of the substance, quantity, and cleanup procedure.

G Spill Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Safe to handle LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Unsafe to handle PPE Don Appropriate PPE SmallSpill->PPE Emergency Contact Emergency Services/EHS LargeSpill->Emergency Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report caption Spill Response Workflow

Caption: A clear and practiced spill response plan is a critical component of laboratory safety.

Final Disposal Pathway: Incineration

The recommended and most environmentally sound method for the final disposal of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine and other chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7]

Why Incineration?

  • Complete Destruction: High temperatures (typically above 1100°C for halogenated waste) ensure the complete thermal destruction of the organic molecule, preventing its release into the environment.[8]

  • Management of Byproducts: Licensed incinerators are equipped with advanced flue gas treatment systems, including scrubbers, to neutralize and capture harmful combustion byproducts like hydrogen chloride.[4]

  • Regulatory Compliance: This method aligns with federal and state regulations for the disposal of hazardous organic waste.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (MDPI) [Link]

  • 2-Chloropyridine. (National Toxicology Program) [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (MDPI) [Link]

  • Process for the incineration of chlorinated organic materials.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (University of Washington) [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (Australian Government Department of Health) [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (ResearchGate) [Link]

  • Removal of pyridine from wastewater using microwave radiation. (ResearchGate) [Link]

  • Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (National Toxicology Program) [Link]

  • Treatment method for pyridine wastewater.
  • EPA Waste Codes. (U.S. Environmental Protection Agency) [Link]

  • Bacterial Degradation of Aromatic Compounds. (MDPI) [Link]

  • Basic principles of waste incineration. (United Nations Environment Programme) [Link]

  • EPA Hazardous Waste Codes. (U.S. Environmental Protection Agency) [Link]

  • Effects of halogenated aromatics/aliphatics and nitrogen(N)-heterocyclic aromatics on estimating the persistence of future pharmaceutical compounds using a modified QSAR model. (Ohio University) [Link]

  • Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (National Toxicology Program) [Link]

  • EPA Hazardous Waste Codes. (University of Maryland) [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (ResearchGate) [Link]

  • Process for Disposal of Chlorinated Organic Residues. (ACS Publications) [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product Sheet

As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical entities. 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS RN: 944501-84-2) is a heterocyclic compound whose structural motifs are common in pharmacologically active molecules.[1] However, its chlorinated pyridine-like structure necessitates a rigorous and informed approach to safety.[1][2] This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. Our objective is to empower you, our scientific colleagues, to handle this compound with the highest degree of safety and confidence, ensuring that your focus remains on your research, not on mitigating preventable incidents.

Hazard Identification and Risk Assessment: Understanding the "Why"

Effective safety protocols are built on a foundational understanding of the specific risks a substance presents. 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a solid substance with multiple hazard classifications that demand respect.[3][4][5] The primary risks are associated with direct contact and inhalation.

A summary of the Globally Harmonized System (GHS) hazard classifications provides a clear imperative for the protocols that follow.

Hazard Classification Hazard Statement Implication for Handling
Acute Toxicity 4, OralH302: Harmful if swallowed[3][5]Avoid ingestion; do not eat or drink in the lab.
Acute Toxicity 4, InhalationH332: Harmful if inhaled[3]All handling must occur in a ventilated enclosure.
Skin Irritation 2H315: Causes skin irritation[3][6][7]Direct skin contact must be prevented with proper gloves and lab coat.
Serious Eye Irritation 2H319: Causes serious eye irritation[3][6][7]Robust eye protection is mandatory at all times.
STOT SE 3H335: May cause respiratory irritation[3][5][6]Work in a chemical fume hood to capture any dust or vapors.

STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory System)

The causality is clear: the compound's irritant properties and acute toxicity upon inhalation or contact are the primary drivers for the stringent engineering and personal protective controls detailed below.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection is not arbitrary but is directly dictated by the substance's hazard profile. For 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, the following ensemble is mandatory.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are essential.[8] Given the "serious eye irritation" classification (H319), standard safety glasses do not provide sufficient protection from dust or splashes.[6][7]

    • Causality: A direct splash or aerosol contact with the eyes could lead to significant injury. The full seal provided by goggles is necessary to mitigate this risk.

  • Skin and Body Protection:

    • Requirement: A fully buttoned laboratory coat must be worn to protect against accidental spills.[9]

    • Requirement: Chemical-resistant gloves are critical. While nitrile gloves are common, for pyridine and its derivatives, materials like butyl rubber may offer superior protection.[8][9] Crucially, always consult the specific glove manufacturer's compatibility chart for the most accurate guidance. [9]

    • Causality: The H315 "Causes skin irritation" warning means that even minor contact can lead to dermatitis or other skin conditions.[3] Contaminated clothing must be removed and washed before reuse.[7]

  • Respiratory Protection:

    • Requirement: All handling of this solid compound must be performed within a properly functioning and certified laboratory chemical fume hood.[9][10] This is the primary engineering control to prevent respiratory exposure.

    • Causality: The compound is designated as H332 (Harmful if inhaled) and H335 (May cause respiratory irritation).[3] Inhaling even small quantities of dust can cause immediate irritation and potential long-term harm. The fume hood draws airborne particles away from the user's breathing zone.[11]

Operational Plan: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each step logically follows the last, creating a workflow that inherently minimizes risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Assemble All Required PPE verify_hood->gather_ppe gather_mats 4. Gather Materials (Spatula, Weigh Paper, etc.) gather_ppe->gather_mats don_ppe 5. Don PPE (Lab Coat, Goggles, Gloves) gather_mats->don_ppe handle_chem 6. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem decon 7. Decontaminate Tools & Work Surface handle_chem->decon prep_waste 8. Prepare Waste Container decon->prep_waste dispose_waste 9. Dispose of Contaminated Items & Excess Chemical prep_waste->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash caption Safe Handling Workflow for 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Caption: Safe Handling Workflow Diagram

Step-by-Step Methodology
  • Preparation (Steps 1-4):

    • Ensure the designated chemical fume hood is clean and uncluttered.

    • Verify the fume hood's certification is current and that airflow is optimal.

    • Lay down absorbent, disposable bench paper to contain potential minor spills.

    • Assemble all necessary PPE, tools (e.g., spatulas, forceps), and pre-labeled containers before retrieving the chemical.

  • Handling (Steps 5-6):

    • Don your lab coat, chemical splash goggles, and appropriate gloves.

    • Retrieve the container of 4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine and place it inside the fume hood.

    • When weighing, use a tared weigh boat or paper. Handle the solid gently to minimize the generation of airborne dust.[12] Use a spatula for transfers.

    • Keep the primary container tightly closed when not in use.[6][8][10]

  • Post-Handling & Cleanup (Steps 7-11):

    • Carefully decontaminate any reusable tools (like spatulas) with an appropriate solvent.

    • Place all disposable contaminated items (weigh paper, bench liner, gloves) into a designated, sealable hazardous waste container.[9]

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid self-contamination.

    • Immediately wash your hands and forearms thoroughly with soap and water.[7][13]

Emergency & Disposal Plans

Immediate Response to Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing. If irritation persists, seek immediate medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[6][10] If breathing is difficult or they feel unwell, call for emergency medical services.

  • Spills:

    • Small Spill (in fume hood): If you are trained and equipped, use a dry, absorbent material to clean up the spill.[12] Place the collected material in the hazardous waste container.

    • Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's emergency response team (e.g., EH&S).[9]

Chemical Waste Disposal
  • Principle: Chlorinated heterocyclic compounds are considered hazardous waste and must be disposed of accordingly.[14] They must never be poured down the drain.

  • Procedure:

    • Collect all waste (excess chemical, contaminated disposables) in a clearly labeled, sealable, and compatible waste container.[6][9]

    • The label should include the full chemical name: "4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine".

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

    • Follow all local, state, and federal regulations for hazardous waste disposal, arranging for pickup by your institution's environmental health and safety department.[14]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related pyridine compound. Retrieved February 4, 2026.
  • CymitQuimica. (2024). Safety Data Sheet for a related pyrazolopyridine compound. Retrieved February 4, 2026.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Retrieved February 4, 2026.
  • PubChem. (2025). 4-Chloro-2-methylpyridine.
  • Greensprings School. (n.d.).
  • CymitQuimica. (n.d.). 4-Chloro-2H-pyrazolo[4,3-c]pyridine Chemical Properties. Retrieved February 4, 2026.
  • Wikipedia. (n.d.). Chloro(pyridine)cobaloxime. Retrieved February 4, 2026.
  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved February 4, 2026.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved February 4, 2026.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved February 4, 2026.
  • TCI Chemicals. (n.d.).
  • ChemicalBook. (2025). Safety Data Sheet for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved February 4, 2026.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026.
  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved February 4, 2026.
  • Kanto Chemical Co., Inc. (2023). Safety Data Sheet for Pyridine. Retrieved February 4, 2026.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved February 4, 2026.
  • ACS Publications. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide. Environmental Science & Technology. Retrieved February 4, 2026.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrazolo[4,3-c]pyridine. Retrieved February 4, 2026.
  • Canadian Science Publishing. (n.d.). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Retrieved February 4, 2026.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved February 4, 2026.
  • American Chemical Society. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals. Retrieved February 4, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.